ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 3-phenyl-1H-1,2,4-triazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)10-12-9(13-14-10)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKPREIBEFAUPBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NN1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80404380 | |
| Record name | ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31197-17-8 | |
| Record name | ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80404380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of the 1,2,4-Triazole Scaffold in Modern Chemistry
An In-depth Technical Guide to the Synthesis of Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate
The 1,2,4-triazole ring is a privileged heterocyclic motif that forms the core of a vast array of biologically active compounds.[1] Its unique structural and electronic properties allow it to engage in various non-covalent interactions with biological macromolecules, making it a cornerstone in medicinal chemistry. Derivatives of 1,2,4-triazole exhibit a broad spectrum of pharmacological activities, including antifungal, antimicrobial, antiviral, anticonvulsant, and antitumor properties. Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate, the subject of this guide, is a key synthetic intermediate, providing a versatile platform for the elaboration of more complex molecules through modification of its ester and phenyl groups. This guide offers a detailed exploration of a reliable and efficient synthetic route to this valuable compound, grounded in established chemical literature.
Strategic Overview of 1,2,4-Triazole Synthesis
The construction of the 1,2,4-triazole ring can be achieved through several synthetic strategies, each with its own merits and limitations. Common methods include the cyclization of amidrazones with various one-carbon synthons, the reaction of hydrazines with diacylamines (the Einhorn–Brunner reaction), and the heating of amides with acyl hydrazides (the Pellizzari reaction).[2][3] For the synthesis of 3,5-disubstituted 1,2,4-triazoles, such as the target molecule, a particularly effective and straightforward approach involves the cyclocondensation of a carboxylic acid hydrazide with an appropriate electrophilic partner that provides the remaining two carbons and one nitrogen of the triazole ring.
This guide will focus on a highly efficient method adapted from the work of Pokrovskii et al. (2015), which utilizes the reaction of benzoylhydrazide with ethyl carbethoxyformimidate.[4] This method is advantageous due to the accessibility of the starting materials and the generally high yields obtained under mild reaction conditions.
Core Synthetic Pathway: Cyclocondensation of Benzoylhydrazide
The primary and most recommended pathway for the synthesis of ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate is the reaction between benzoylhydrazide and ethyl carbethoxyformimidate. This reaction proceeds through the formation of an intermediate acylamidrazone, which then undergoes intramolecular cyclization to yield the desired triazole.
Reaction Scheme
Caption: Overall reaction for the synthesis of the target compound.
Mechanistic Insights
The reaction mechanism is a two-step process initiated by the nucleophilic attack of the terminal nitrogen of benzoylhydrazide onto the electrophilic carbon of ethyl carbethoxyformimidate. This is followed by an intramolecular cyclization with the elimination of ethanol.
-
Formation of the Acylamidrazone Intermediate: The primary amine of benzoylhydrazide attacks the imine carbon of ethyl carbethoxyformimidate. This addition-elimination reaction results in the formation of an N-acylamidrazone intermediate. The choice of ethanol as a solvent is logical as it is a byproduct of the subsequent cyclization and is effective at solvating the reactants.
-
Intramolecular Cyclization: The newly formed acylamidrazone intermediate exists in equilibrium with its tautomeric form. The lone pair on the nitrogen atom derived from the hydrazide attacks the ester carbonyl carbon. This intramolecular nucleophilic attack leads to the formation of a five-membered ring.
-
Aromatization: The tetrahedral intermediate then collapses, eliminating a molecule of ethanol to form the stable, aromatic 1,2,4-triazole ring. The reflux conditions provide the necessary activation energy for this cyclization and elimination process.
Caption: A high-level overview of the synthetic workflow.
Detailed Experimental Protocol
This protocol is adapted from the general procedure described by Pokrovskii et al. (2015).[4]
Materials and Reagents:
-
Benzoylhydrazide
-
Ethyl carbethoxyformimidate hydrochloride
-
Triethylamine (NEt₃)
-
Ethanol (absolute)
-
Toluene
-
Hexane
Procedure:
-
Preparation of Ethyl Carbethoxyformimidate (Free Base): In a flask equipped with a magnetic stirrer, dissolve ethyl carbethoxyformimidate hydrochloride in absolute ethanol. Cool the solution in an ice bath.
-
Addition of Base: Add triethylamine dropwise to the cooled solution. A precipitate of triethylamine hydrochloride will form. Stir the mixture for 30 minutes at room temperature.
-
Reaction with Benzoylhydrazide: To this mixture, add benzoylhydrazide.
-
Reflux: Heat the reaction mixture to reflux and maintain for approximately 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. The product will precipitate out of the solution.
-
Purification:
-
Filter the crude product and wash with cold ethanol and then with hexane.
-
For further purification, recrystallize the solid from toluene.[4]
-
Quantitative Data Summary
| Reactant/Reagent | Molar Mass ( g/mol ) | Moles (mmol) | Mass/Volume |
| Benzoylhydrazide | 136.15 | 10 | 1.36 g |
| Ethyl Carbethoxyformimidate HCl | 165.60 | 10 | 1.66 g |
| Triethylamine | 101.19 | 10 | 1.01 g (1.4 mL) |
| Ethanol (solvent) | 46.07 | - | 20 mL |
| Expected Product | 231.23 | - | ~2.1 g |
| Theoretical Yield | - | - | 2.31 g |
| Reported Yield | - | - | ~90%[4] |
Alternative Synthetic Approaches
While the cyclocondensation of benzoylhydrazide is highly effective, other routes to substituted 1,2,4-triazoles exist. For instance, a plausible alternative involves the reaction of ethyl 2-chloro-2-(2-phenylhydrazono)acetate with a suitable C1 synthon like formamide.[5][6][7]
Alternative Reaction Scheme
Caption: An alternative synthetic route to the target compound.
This approach utilizes a different set of starting materials and may be advantageous if ethyl 2-chloro-2-(2-phenylhydrazono)acetate is more readily available. However, the reaction conditions are typically harsher, often requiring high temperatures, which can lead to the formation of byproducts.
Conclusion
The synthesis of ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate is most efficiently achieved through the cyclocondensation of benzoylhydrazide with ethyl carbethoxyformimidate. This method is robust, high-yielding, and proceeds under relatively mild conditions. The resulting product is a valuable building block for the synthesis of a wide range of more complex heterocyclic compounds with potential applications in drug discovery and materials science. The detailed protocol and mechanistic understanding provided in this guide serve as a comprehensive resource for researchers in the field.
References
- Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (n.d.). World Journal of Pharmacy and Pharmaceutical Sciences.
-
Xia, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 987135. [Link]
-
Al-Sanea, M. M., et al. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Journal of Chemistry, 2022, 1-13. [Link]
-
Kaur, P., et al. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 1-10. [Link]
- Xia, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10.
-
Pokrovskii, G. A., et al. (2015). Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. ResearchGate. [Link]
-
Grygorenko, O. O., et al. (2015). An Efficient Route to Ethyl 5‐Alkyl‐ (Aryl)‐1H‐1,2,4‐triazole‐3‐carboxylates. ChemInform. [Link]
-
Asiri, A. M., Zayed, M. E. M., & Ng, S. W. (2010). Ethyl (Z)-2-chloro-2-(2-phenylhydrazin-1-ylidene)acetate. Acta Crystallographica Section E: Structure Reports Online, 66(10), o2374. [Link]
-
Asiri, A. M., Zayed, M. E. M., & Ng, S. W. (2010). Ethyl (Z)-2-chloro-2-(2-phenylhydrazin-1-ylidene)acetate. ResearchGate. [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Buy Ethyl 2-chloro-2-[2-(4-methylphenyl)hydrazono]acetate [smolecule.com]
- 6. Ethyl (Z)-2-chloro-2-(2-phenylhydrazin-1-ylidene)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Architectural Significance of the 1,2,4-Triazole Nucleus
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its unique structural features and diverse biological activities. This five-membered heterocycle, containing three nitrogen atoms, serves as a versatile pharmacophore in a multitude of therapeutic agents, including antifungal, antiviral, and anticancer drugs. Its prevalence in drug discovery is attributed to its metabolic stability, hydrogen bonding capabilities, and ability to coordinate with metallic ions in biological systems. Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate (CAS No. 31197-17-8), the subject of this guide, is a key intermediate that provides a strategic entry point for the synthesis of a wide array of functionalized 1,2,4-triazole derivatives. This document aims to provide a comprehensive technical overview of its properties, synthesis, and potential applications, empowering researchers to leverage this valuable building block in their scientific endeavors.
Physicochemical and Structural Characteristics
Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate is a crystalline solid at room temperature. Its core structure consists of a 1,2,4-triazole ring substituted with a phenyl group at the 5-position and an ethyl carboxylate group at the 3-position. The presence of the aromatic phenyl ring and the ester functional group are pivotal to its chemical reactivity and potential for further derivatization.
Table 1: Physicochemical Properties of Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate
| Property | Value | Source |
| CAS Number | 31197-17-8 | Arctom Scientific[1] |
| Molecular Formula | C₁₁H₁₁N₃O₂ | AK Scientific, Inc.[2] |
| Molecular Weight | 217.22 g/mol | AK Scientific, Inc.[2] |
| Boiling Point | 405.4 °C at 760 mmHg (Predicted) | BOC Sciences |
| Density | 1.196 g/cm³ (Predicted) | BOC Sciences |
Note: Predicted values are based on computational models and should be confirmed by experimental data.
Synthesis Methodology: A Pathway to the Triazole Core
The synthesis of ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate can be efficiently achieved through the cyclocondensation of a carboxylic acid hydrazide with an appropriate imidate, a method that has proven to be robust for generating 5-substituted ethyl 1,2,4-triazole-3-carboxylates.[2][3] This approach offers a direct and high-yielding route to the desired triazole scaffold.
Reaction Principle
The core of the synthesis involves a two-step, one-pot reaction. Initially, a carboxylic acid hydrazide (in this case, benzoylhydrazide) reacts with an ethyl carbethoxyformimidate to form an acylamidrazone intermediate. Subsequent thermal cyclization of this intermediate leads to the formation of the 1,2,4-triazole ring.
Experimental Protocol
The following protocol is based on the general method described by Khomenko et al. (2016) for the synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates.[2][3]
Materials:
-
Benzoylhydrazide
-
Ethyl carbethoxyformimidate hydrochloride (prepared from ethyl cyanoformate)
-
Triethylamine (NEt₃)
-
Ethanol (EtOH)
-
Diphenyl ether (PhOPh)
Step 1: Formation of the Acylamidrazone Intermediate
-
In a round-bottom flask, suspend benzoylhydrazide in absolute ethanol.
-
Add an equimolar amount of ethyl carbethoxyformimidate hydrochloride to the suspension.
-
To the stirred mixture, add an equimolar amount of triethylamine dropwise at room temperature.
-
Continue stirring the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
Step 2: Cyclization to Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate
-
Once the formation of the acylamidrazone intermediate is complete (as indicated by TLC), remove the ethanol under reduced pressure.
-
To the crude intermediate, add diphenyl ether as a high-boiling solvent.
-
Heat the mixture to reflux for a short period (typically 1 minute) to induce cyclization.
-
Cool the reaction mixture to room temperature and purify the product by recrystallization from an appropriate solvent (e.g., toluene) to obtain ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate.
Reaction Mechanism
The synthesis proceeds through a well-defined mechanistic pathway, highlighting the principles of nucleophilic addition and intramolecular cyclization.
Figure 1: General workflow for the synthesis of ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate.
Spectral Characterization
Table 2: Expected Spectral Data for Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate
| Technique | Expected Features |
| ¹H NMR | - Signals for the ethyl group protons (a quartet for -CH₂- and a triplet for -CH₃).- Multiplet signals in the aromatic region corresponding to the phenyl group protons.- A broad singlet for the N-H proton of the triazole ring. |
| ¹³C NMR | - Signals for the ethyl group carbons.- Signals for the aromatic carbons of the phenyl group.- Signals for the two distinct carbons of the triazole ring.- A signal for the carbonyl carbon of the ester group. |
| IR Spectroscopy | - N-H stretching vibration (around 3100-3300 cm⁻¹).- C=O stretching vibration of the ester (around 1720-1740 cm⁻¹).- C=N and C=C stretching vibrations of the triazole and phenyl rings (in the 1400-1600 cm⁻¹ region).- C-O stretching vibration of the ester (around 1200-1300 cm⁻¹). |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of the compound (217.22 g/mol ).- Characteristic fragmentation patterns involving the loss of the ethoxy group, the carboxylate group, and fragmentation of the triazole ring. |
Note: The exact chemical shifts and peak positions will depend on the solvent and the specific instrument used for analysis.
Potential Applications in Drug Discovery and Agrochemicals
The 1,2,4-triazole nucleus is a privileged scaffold in the development of bioactive compounds. The presence of the phenyl and ethyl carboxylate groups on the triazole ring of the title compound provides avenues for further chemical modifications to explore a range of biological activities.
Antimicrobial and Antifungal Agents
Derivatives of 1,2,4-triazoles are well-established as potent antimicrobial and antifungal agents.[4] The core triazole structure is known to interfere with essential microbial pathways. Further functionalization of ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate could lead to the discovery of novel compounds with enhanced efficacy against resistant strains of bacteria and fungi.
Anticancer and Anti-inflammatory Drug Candidates
Numerous 1,2,4-triazole derivatives have demonstrated significant anticancer and anti-inflammatory properties. The ability of the triazole ring to interact with various biological targets, such as enzymes and receptors, makes it an attractive scaffold for the design of new therapeutic agents. The title compound can serve as a starting material for the synthesis of libraries of compounds to be screened for these activities.
Agrochemicals
The 1,2,4-triazole motif is also present in several commercially successful herbicides and fungicides. The unique electronic properties of the triazole ring can contribute to the herbicidal or fungicidal activity of a molecule. Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate represents a valuable building block for the synthesis of novel agrochemicals with improved performance and environmental profiles.
Conclusion and Future Perspectives
Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate is a molecule of significant interest due to its central role as a synthetic intermediate for a diverse range of functionalized 1,2,4-triazole derivatives. The efficient and scalable synthesis of this compound opens up opportunities for extensive research in medicinal chemistry and agrochemical development. Future work should focus on the detailed experimental characterization of its physicochemical and spectral properties, as well as a systematic exploration of the biological activities of its derivatives. Such studies will undoubtedly contribute to the development of new and effective therapeutic agents and agrochemicals.
References
-
Khomenko, D. M., Doroschuk, R. O., & Lampeka, R. D. (2016). Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. French-Ukrainian Journal of Chemistry, 4(2), 28-32. [Link]
-
Khomenko, D. M., Doroschuk, R. O., & Lampeka, R. D. (2016). Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. French-Ukrainian Journal of Chemistry. [Link]
-
MDPI. (n.d.). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Molecules. [Link]
-
MDPI. (n.d.). Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. Molecules. [Link]
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- 4. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate: Synthesis, Characterization, and Therapeutic Potential
Introduction
Among the vast landscape of heterocyclic chemistry, the 1,2,4-triazole ring system stands out as a "privileged scaffold" in medicinal chemistry.[1] This five-membered aromatic ring containing three nitrogen atoms is a cornerstone in the design of numerous therapeutic agents due to its unique physicochemical properties. Its metabolic stability, capacity for hydrogen bonding, and dipole character allow it to effectively mimic amide or ester functionalities, enabling potent interactions with a wide array of biological targets.[1] Consequently, derivatives of 1,2,4-triazole exhibit a remarkable breadth of pharmacological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[2]
This technical guide provides a comprehensive examination of a specific, high-interest derivative: ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate . We will delve into its molecular structure, explore a robust synthetic pathway with detailed protocols, outline methods for its definitive characterization, and discuss its therapeutic potential in the context of modern drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile molecule as a core building block for novel therapeutic agents.
Section 1: Molecular Structure and Physicochemical Properties
The structural foundation of ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate dictates its chemical behavior and biological interactivity. The molecule integrates three key functional components: the stable 1,2,4-triazole core, a phenyl group at the 5-position that adds lipophilicity and potential for π-stacking interactions, and an ethyl carboxylate group at the 3-position, which can act as a hydrogen bond acceptor and a handle for further chemical modification.
Caption: Synthetic workflow for ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate.
Experimental Protocol: Synthesis via Cyclocondensation
This protocol is adapted from the general methodology described for the synthesis of related 5-substituted ethyl 1,2,4-triazole-3-carboxylates. [3] Materials:
-
Benzhydrazide
-
Ethyl carbethoxyformimidate hydrochloride
-
Triethylamine (NEt₃)
-
Absolute Ethanol (EtOH)
-
Diphenyl ether (or other high-boiling solvent)
-
Hexane
-
Toluene
Procedure:
-
Step 1: Preparation of Ethyl Carbethoxyformimidate (Free Base). Ethyl carbethoxyformimidate hydrochloride is neutralized. While some protocols generate it in situ, it can be prepared by reacting ethyl cyanoformate with ethanol and HCl gas, followed by careful neutralization with a base like triethylamine in an appropriate solvent. [3]2. Step 2: Formation of the Acylamidrazone Intermediate.
-
In a round-bottom flask, dissolve benzhydrazide (1 equivalent) in absolute ethanol.
-
Add triethylamine (1.1 equivalents) to the solution.
-
To this stirring mixture, add a solution of ethyl carbethoxyformimidate (1 equivalent) in ethanol dropwise at room temperature.
-
Allow the reaction to stir at room temperature for 12 hours. The formation of the intermediate can be monitored by Thin Layer Chromatography (TLC).
-
-
Step 3: Thermal Cyclization.
-
Remove the ethanol from the reaction mixture under reduced pressure.
-
To the resulting residue (the crude acylamidrazone), add a high-boiling solvent such as diphenyl ether.
-
Heat the mixture to reflux (approx. 259 °C for diphenyl ether) for a short period (e.g., 1-5 minutes). The rapid, high-temperature condition drives the intramolecular cyclization and dehydration. [3] * Causality: The high temperature provides the necessary activation energy to overcome the barrier for the 5-endo-trig cyclization, followed by the elimination of an ethanol molecule to form the aromatic triazole ring.
-
-
Step 4: Isolation and Purification.
-
Allow the reaction mixture to cool to room temperature.
-
Precipitate the crude product by adding hexane.
-
Collect the solid by filtration and wash thoroughly with hexane to remove the high-boiling solvent.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as toluene, to yield the pure ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate.
-
Self-Validation: The integrity of the protocol is validated at each stage. The formation of the intermediate is confirmed by TLC and/or LC-MS. The final product's structure and purity are rigorously confirmed using the spectroscopic methods detailed in the next section, ensuring that the desired compound has been synthesized.
Section 3: Spectroscopic Characterization and Structural Elucidation
Definitive structural confirmation is paramount. A combination of spectroscopic techniques provides a complete picture of the molecule, validating its identity and purity. While a dedicated spectrum for the title compound is not readily available in the literature, we can reliably predict the expected data based on the analysis of closely related structures. [4][5][6] Table 2: Predicted Spectroscopic Data
| Technique | Expected Observations | Rationale |
|---|---|---|
| ¹H NMR | δ 13.0-14.0 (br s, 1H, NH ), δ 7.5-8.2 (m, 5H, Ar-H ), δ 4.4-4.6 (q, 2H, OCH₂ CH₃), δ 1.3-1.5 (t, 3H, OCH₂CH₃ ) | The N-H proton of the triazole is acidic and appears far downfield. Phenyl protons appear in the aromatic region. The ethyl ester group shows a characteristic quartet and triplet pattern with J-coupling of ~7 Hz. |
| ¹³C NMR | δ ~160 (ester C =O), δ ~158 (triazole C 5), δ ~145 (triazole C 3), δ 128-132 (aromatic C ), δ ~62 (OCH₂ CH₃), δ ~14 (OCH₂CH₃ ) | The carbonyl carbon is significantly deshielded. The two carbons of the triazole ring will have distinct chemical shifts. Aromatic carbons appear in their typical range, and the ethyl group carbons are found upfield. |
| IR (cm⁻¹) | ~3200-3400 (N-H stretch), ~3100 (Aromatic C-H stretch), ~2980 (Aliphatic C-H stretch), ~1720-1740 (C=O ester stretch), ~1610 (C=N stretch) | Each functional group has a characteristic vibrational frequency, providing a fingerprint for the molecule's composition. |
| Mass Spec. | m/z 218.0924 [M+H]⁺ | High-Resolution Mass Spectrometry (HRMS) provides an exact mass that confirms the molecular formula (C₁₁H₁₁N₃O₂). |
Section 4: The 1,2,4-Triazole Scaffold in Drug Discovery
The true value of ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate lies in its potential as a precursor and core structure for pharmacologically active agents. The 1,2,4-triazole nucleus is present in numerous clinically approved drugs, demonstrating its wide acceptance and proven efficacy. [1][7] Table 3: Biological Activities of the 1,2,4-Triazole Class
| Therapeutic Area | Mechanism of Action / Target | Examples of Activities | Key References |
|---|---|---|---|
| Antifungal | Inhibition of Cytochrome P450-dependent lanosterol 14α-demethylase (CYP51), disrupting ergosterol synthesis. | Potent activity against Candida spp., Aspergillus spp., and Cryptococcus neoformans. | [1][7][8] |
| Anticancer | Diverse mechanisms including inhibition of tubulin polymerization, aromatase, and translation initiation. | Cytotoxic activity against various human cancer cell lines (leukemia, breast, colon). | [2][9][10] |
| Antiviral | Inhibition of viral replication processes. | Ribavirin is a broad-spectrum antiviral agent. | [10] |
| Antibacterial | Disruption of bacterial cell wall synthesis or other essential pathways. | Activity against both Gram-positive and Gram-negative bacteria. | [1][2] |
| Anti-inflammatory | Inhibition of inflammatory mediators. | Analgesic and anti-inflammatory effects observed in preclinical models. | [2]|
Focus Mechanism: Antifungal Action
The most well-elucidated mechanism for triazole-based drugs is their antifungal activity. They act as potent and selective inhibitors of a fungal enzyme, lanosterol 14α-demethylase, which is a key enzyme in the biosynthesis of ergosterol. [1]Ergosterol is the primary sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells. By inhibiting its synthesis, triazoles deplete ergosterol and cause an accumulation of toxic sterol precursors. [8]This disrupts membrane integrity and function, ultimately leading to fungal cell death.
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A Technical Guide to Ethyl 5-phenyl-1,2,4-triazole-3-carboxylate: Nomenclature, Synthesis, Characterization, and Medicinal Chemistry Perspective
Executive Summary
This technical guide provides a comprehensive overview of ethyl 5-phenyl-1,2,4-triazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into the critical aspects of its nomenclature, addressing the inherent tautomerism of the 1,2,4-triazole ring system. A validated, step-by-step synthetic protocol is detailed, grounded in established chemical literature. Furthermore, this guide outlines the standard analytical techniques for structural confirmation, including predicted spectroscopic data (NMR, MS, IR). Finally, we situate this molecule within the broader context of 1,2,4-triazole derivatives, highlighting the vast therapeutic potential that makes this scaffold a cornerstone of modern drug discovery. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a detailed understanding of this versatile chemical entity.
The 1,2,4-Triazole Scaffold: A Privileged Core in Medicinal Chemistry
The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms and two carbon atoms. This structural motif is considered a "privileged scaffold" in drug discovery due to its unique combination of physicochemical properties. It is metabolically stable, capable of participating in hydrogen bonding as both a donor and acceptor, and can engage in dipole-dipole and ion-dipole interactions. These features allow 1,2,4-triazole-containing molecules to bind effectively to a wide range of biological targets.
Consequently, this scaffold is a ubiquitous structural feature in numerous clinically approved drugs with diversified therapeutic applications, including antifungal (e.g., Fluconazole), antiviral (e.g., Ribavirin), anticancer, and anticonvulsant agents.[1][2] The broad biological profile of 1,2,4-triazoles continues to attract significant research interest, with efforts focused on exploring this skeleton for its potential against a multitude of diseases.[3][4]
Nomenclature and Structural Elucidation
IUPAC Name and Tautomerism
The compound is systematically named Ethyl 5-phenyl-1H-1,2,4-triazole-3-carboxylate .
A critical feature of the 1,2,4-triazole ring is its ability to exist in different tautomeric forms, depending on the position of the single hydrogen atom on one of the nitrogen atoms. The primary forms are the 1H, 2H, and 4H tautomers. While the user's query specified the 4H tautomer, computational and experimental studies have shown that for many unsubstituted 1,2,4-triazoles, the 1H tautomer is often the most energetically favorable and, therefore, the predominant form in equilibrium.[4] For clarity and accuracy, specifying the "1H" in the IUPAC name is best practice.
-
1H-tautomer: The proton is on the nitrogen at position 1.
-
2H-tautomer: The proton is on the nitrogen at position 2.
-
4H-tautomer: The proton is on the nitrogen at position 4.
Unless derivatized at a specific nitrogen, the compound will likely exist as a mixture of these tautomers, with the 1H form being the most abundant.
Chemical and Physical Properties
The fundamental properties of Ethyl 5-phenyl-1H-1,2,4-triazole-3-carboxylate are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁N₃O₂ | Calculated |
| Molecular Weight | 217.23 g/mol | Calculated |
| Canonical SMILES | CCC(=O)OC1=NN=C(N1)C2=CC=CC=C2 | |
| InChI Key | FYEYFUIBSCBRKD-UHFFFAOYSA-N | [5] |
| Predicted XlogP | 2.4 | [5] |
| Appearance | Typically a white to off-white solid | General Observation |
Synthesis Methodology: A Validated Protocol
The synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates is efficiently achieved through the cyclocondensation of carboxylic acid hydrazides with an appropriate imidate, such as ethyl carbethoxyformimidate.[6] This method is robust, providing good yields and high purity of the target compound.
Causality of Experimental Choices
-
Starting Materials: Benzohydrazide is chosen as it provides the required 5-phenyl substituent. Ethyl carbethoxyformimidate serves as the three-carbon backbone, providing both the ester function at the 3-position and the necessary atoms for ring closure.
-
Reaction Conditions: The reaction is often performed in a polar solvent like ethanol to facilitate the dissolution of the starting materials. The use of a base like triethylamine (NEt₃) acts as a proton scavenger, driving the condensation reaction forward.[6] The final cyclization step is achieved through thermal dehydration, often by refluxing in a high-boiling solvent, which provides the energy needed to eliminate water and form the stable aromatic triazole ring.[6]
Experimental Workflow Diagram
Caption: Synthetic workflow for ethyl 5-phenyl-1,2,4-triazole-3-carboxylate.
Detailed Step-by-Step Protocol
This protocol is adapted from the general methodology reported by Rusanov et al. for the synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates.[6]
-
Intermediate Formation:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve benzohydrazide (1.0 equivalent) in absolute ethanol.
-
To this solution, add ethyl carbethoxyformimidate hydrochloride (1.0 equivalent) followed by the dropwise addition of triethylamine (1.1 equivalents) while stirring.
-
Allow the reaction mixture to stir at room temperature for approximately 12 hours. The formation of the acylamidrazone intermediate can be monitored by Thin Layer Chromatography (TLC).
-
-
Cyclization:
-
Remove the ethanol from the reaction mixture under reduced pressure.
-
To the resulting residue, add a high-boiling point solvent such as diphenyl ether.
-
Heat the mixture to reflux for a short period (typically 1-5 minutes) to induce cyclodehydration. The solution may change color, indicating ring formation.
-
-
Workup and Purification:
-
Allow the reaction mixture to cool to room temperature, upon which the product may begin to precipitate.
-
Add a non-polar solvent like hexane to facilitate complete precipitation of the product.
-
Collect the solid product by vacuum filtration and wash thoroughly with hexane to remove the high-boiling solvent.
-
For final purification, recrystallize the crude product from an appropriate solvent system, such as toluene or an ethanol/water mixture, to yield the pure ethyl 5-phenyl-1H-1,2,4-triazole-3-carboxylate as a crystalline solid.
-
Spectroscopic Characterization
Structural confirmation of the synthesized compound relies on a combination of standard spectroscopic techniques.[7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination. The predicted chemical shifts (δ) in ppm are based on the analysis of similar structures.[6][7]
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| NH | 13.0 - 15.0 | broad singlet | 1H | Triazole N-H |
| Ar-H | 8.1 - 8.3 | multiplet | 2H | Phenyl (ortho) |
| Ar-H | 7.4 - 7.6 | multiplet | 3H | Phenyl (meta, para) |
| O-CH₂ -CH₃ | 4.4 - 4.6 | quartet | 2H | Ethyl ester CH₂ |
| O-CH₂-CH₃ | 1.3 - 1.5 | triplet | 3H | Ethyl ester CH₃ |
| ¹³C NMR | Predicted δ (ppm) | Assignment |
| Ester C =O | ~160 | Carbonyl carbon |
| Triazole C -5 | ~158 | Carbon attached to phenyl group |
| Triazole C -3 | ~145 | Carbon attached to ester group |
| Phenyl C -ipso | ~129 | Phenyl carbon attached to triazole |
| Phenyl C H | 127 - 131 | Aromatic carbons |
| Ethyl C H₂ | ~62 | Methylene carbon of ester |
| Ethyl C H₃ | ~14 | Methyl carbon of ester |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the expected peak would be:
-
[M+H]⁺: Calculated for [C₁₁H₁₂N₃O₂]⁺, m/z = 218.0924
Infrared (IR) Spectroscopy
IR spectroscopy helps identify key functional groups present in the molecule.
-
~3200-3000 cm⁻¹: N-H stretching (broad)
-
~3100-3000 cm⁻¹: Aromatic C-H stretching
-
~1730-1715 cm⁻¹: C=O stretching of the ester
-
~1600, 1480 cm⁻¹: C=C and C=N stretching of the aromatic and triazole rings
Pharmacological Context and Future Directions
While ethyl 5-phenyl-1,2,4-triazole-3-carboxylate itself may not be a final drug product, it represents a highly valuable building block in medicinal chemistry. The 1,2,4-triazole core is a known pharmacophore for a vast array of biological activities.[1]
Role as a Synthetic Intermediate
This compound is a versatile precursor for creating more complex molecules. The ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides.[5] The N-H group on the triazole ring can be alkylated or arylated to explore structure-activity relationships (SAR) at that position.
Potential Therapeutic Applications
Derivatives built upon this scaffold are being investigated for a wide range of activities, reflecting the versatility of the 1,2,4-triazole core.
Caption: Logical flow from the core scaffold to diverse biological applications.
Conclusion
Ethyl 5-phenyl-1H-1,2,4-triazole-3-carboxylate is a well-defined chemical entity whose true value lies in its potential as a foundational element for drug discovery and materials science. Its synthesis is straightforward, and its structure can be reliably confirmed through standard analytical methods. Understanding its nomenclature, particularly the nuances of tautomerism, is crucial for accurate scientific communication. As research into novel therapeutics continues, the strategic use of such privileged scaffolds will remain a cornerstone of innovation, enabling the development of next-generation agents with improved efficacy and safety profiles.
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Foreword: Navigating the Chemistry of a Privileged Scaffold
An In-Depth Technical Guide to Ethyl 5-Phenyl-1,2,4-Triazole-3-Carboxylate
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole nucleus is a cornerstone of modern medicinal chemistry, serving as a "privileged scaffold" in a multitude of clinically significant drugs.[1] Its unique electronic properties, hydrogen bonding capabilities, and metabolic stability make it an invaluable component in the design of novel therapeutic agents. This guide focuses on a specific, yet highly versatile derivative: Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate . Our objective is to provide a comprehensive technical resource for researchers engaged in its synthesis, characterization, and application, particularly within the realm of drug discovery and development. We will delve into the causality behind synthetic choices, provide robust characterization protocols, and explore the compound's potential, grounded in authoritative scientific literature.
Compound Identification and Structural Nuances
Nomenclature, CAS Number, and Tautomerism
The systematic IUPAC name for the target molecule is ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate. A definitive CAS (Chemical Abstracts Service) number for this specific tautomer is not readily found in major chemical databases. This is not unusual for N-unsubstituted triazoles, which can exist as a mixture of tautomers. The 1,2,4-triazole ring can exist in three potential tautomeric forms: 1H, 2H, and 4H. The 1H and 2H forms are generally considered to be more stable. Therefore, any synthesis of this compound will likely yield a product that is an equilibrium mixture of these tautomers, predominantly the 1H and 2H forms.
For reference, the CAS number for the parent carboxylic acid, 5-phenyl-4H-[2][3][4]triazole-3-carboxylic acid, is 7200-46-6 [5]. The ethyl ester discussed herein is a direct derivative.
Chemical Structure and Key Features
The molecule consists of a central 1,2,4-triazole ring substituted with a phenyl group at the 5-position and an ethyl carboxylate group at the 3-position. This combination of an aromatic ring, a heteroaromatic core, and an ester functional group makes it a versatile building block for further chemical elaboration.
Caption: Predominant tautomeric forms of ethyl 5-phenyl-1,2,4-triazole-3-carboxylate.
Physicochemical Properties
Quantitative data for the target compound is sparse; however, we can extrapolate expected properties based on analogous structures reported in the literature.
| Property | Expected Value/Characteristic | Rationale / Reference Analog |
| Molecular Formula | C₁₁H₁₁N₃O₂ | Based on chemical structure. |
| Molecular Weight | 217.22 g/mol | Calculated from the molecular formula.[2] |
| Appearance | White to off-white crystalline solid | Typical for similar small heterocyclic compounds.[6] |
| Melting Point | 150-200 °C (Estimated) | Analogs like 5-substituted triazoles often have melting points in this range.[7] |
| Solubility | Soluble in DMSO, DMF, methanol; sparingly soluble in water. | Common solubility profile for polar organic molecules.[3] |
| Stability | Generally stable under standard laboratory conditions. | The 1,2,4-triazole ring is known for its high stability.[1] |
Synthesis and Purification: A Mechanistic Approach
The synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates is efficiently achieved through the cyclocondensation of a carboxylic acid hydrazide with an appropriate C2 synthon.[8] The most direct and well-documented approach involves the reaction of benzhydrazide with ethyl 2-ethoxy-2-iminoacetate (also known as ethyl carbethoxyformimidate).
Synthetic Workflow Diagram
Caption: General workflow for the synthesis of the target triazole.
Detailed Experimental Protocol
This protocol is adapted from established methodologies for the synthesis of similar 1,2,4-triazole esters.[8]
Materials:
-
Benzhydrazide (1.0 eq)
-
Ethyl 2-ethoxy-2-iminoacetate hydrochloride (1.1 eq)
-
Triethylamine (NEt₃) (1.1 eq)
-
Absolute Ethanol (EtOH)
-
Toluene or Diphenyl ether (for high-temp cyclization, if needed)
Procedure:
-
Imidate Free-Base Generation: In a round-bottom flask equipped with a magnetic stirrer, suspend ethyl 2-ethoxy-2-iminoacetate hydrochloride (1.1 eq) in absolute ethanol. Cool the mixture in an ice bath.
-
Add triethylamine (1.1 eq) dropwise to the suspension. Stir for 30 minutes at 0-5 °C to generate the free imidate base. A salt (triethylamine hydrochloride) will precipitate.
-
Condensation: To the same flask, add benzhydrazide (1.0 eq) in one portion. Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The progress can be monitored by Thin Layer Chromatography (TLC). This step forms the key acylamidrazone intermediate.
-
Cyclization: Once the formation of the intermediate is complete (as indicated by TLC), heat the reaction mixture to reflux and maintain for 4-6 hours. This thermal condition drives the intramolecular cyclization and elimination of ethanol to form the triazole ring.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. The resulting crude product may precipitate. If not, pour the concentrated mixture into cold water to induce precipitation.
-
Collect the crude solid by vacuum filtration and wash with cold water.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.
Causality: The choice of a two-step, one-pot reaction is for efficiency. Generating the imidate free base in situ avoids handling the less stable pure imidate. The thermal cyclization is a classic and effective method for forming the stable aromatic triazole ring from the flexible acylamidrazone intermediate.
Structural Elucidation and Analytical Characterization
A self-validating protocol for confirming the identity and purity of the synthesized compound involves a combination of spectroscopic and analytical techniques.
| Technique | Expected Results and Interpretation |
| ¹H NMR | - Aromatic Protons: Multiplets in the δ 7.4-8.2 ppm range (5H, Phenyl group).- Ester Protons: A quartet around δ 4.4-4.5 ppm (2H, -OCH₂) and a triplet around δ 1.4-1.5 ppm (3H, -CH₃).[8]- N-H Proton: A broad singlet at δ > 10 ppm, which may be exchangeable with D₂O. The exact chemical shift can vary depending on the tautomeric form and solvent. |
| ¹³C NMR | - Carbonyl Carbon: Signal around δ 160-165 ppm (Ester C=O).- Triazole Carbons: Two signals in the δ 140-160 ppm range.- Aromatic Carbons: Signals in the δ 125-135 ppm range.- Ester Carbons: Signals around δ 62 ppm (-OCH₂) and δ 14 ppm (-CH₃).[9] |
| FT-IR (ATR) | - N-H Stretch: Broad peak around 3100-3300 cm⁻¹.- C=O Stretch: Strong, sharp peak around 1720-1740 cm⁻¹ (Ester).- C=N & C=C Stretches: Peaks in the 1500-1650 cm⁻¹ region. |
| Mass Spectrometry (MS) | - ESI+: Expected [M+H]⁺ ion at m/z = 218.09.[8]- High-Resolution MS (HRMS): Provides an exact mass measurement to confirm the elemental composition. |
| Elemental Analysis | Calculated for C₁₁H₁₁N₃O₂: C, 60.82%; H, 5.10%; N, 19.34%. Found values should be within ±0.4% of the calculated values. |
Applications in Research and Drug Development
Ethyl 5-phenyl-1,2,4-triazole-3-carboxylate is not merely a chemical curiosity; it is a strategic building block for creating more complex molecules with potential therapeutic value. The 1,2,4-triazole scaffold is present in numerous FDA-approved drugs, exhibiting a wide range of biological activities.[1][10]
As a Synthetic Intermediate
-
Amide/Hydrazide Formation: The ethyl ester group can be readily converted into an amide or a hydrazide. This allows for the coupling of the triazole core to other pharmacophores or linkers, a common strategy in drug design.
-
N-Alkylation/Arylation: The N-H protons on the triazole ring are nucleophilic and can be substituted with various alkyl or aryl groups. This functionalization is critical for modulating the compound's pharmacokinetic properties (solubility, lipophilicity) and its binding affinity to biological targets.
-
Heterocyclic Fused Systems: The ester and the adjacent ring nitrogen can be used as anchor points to construct fused heterocyclic systems, such as triazolopyrimidines or triazolothiadiazoles, which are also classes of compounds with significant biological activity.
Potential Biological Activities
While specific bioactivity data for this exact molecule is not widely published, its structural motifs suggest potential in several areas:
-
Antifungal Agents: The 1,2,4-triazole ring is the core pharmacophore in blockbuster antifungal drugs like fluconazole and itraconazole, which act by inhibiting the fungal enzyme lanosterol 14α-demethylase.[1]
-
Anticancer Agents: Many 1,2,4-triazole derivatives have been investigated as anticancer agents due to their ability to inhibit various kinases and other enzymes involved in cell proliferation.
-
Antimicrobial and Antiviral: The scaffold has been incorporated into compounds showing activity against a range of bacteria and viruses.[1]
The combination of the phenyl group and the triazole core makes this compound a valuable starting point for library synthesis in high-throughput screening campaigns aimed at discovering new lead compounds.
Conclusion
Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate represents a versatile and accessible chemical entity. While its characterization is nuanced by tautomerism, its synthesis is straightforward, relying on established chemical principles. Its true value lies in its potential as a foundational building block for the synthesis of novel, biologically active compounds. For the medicinal chemist and drug discovery scientist, this molecule offers a reliable entry point into the rich and pharmacologically significant world of 1,2,4-triazole derivatives.
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An In-Depth Technical Guide on the Spectroscopic Data of Ethyl 5-Phenyl-4H-1,2,4-triazole-3-carboxylate
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1][2][3] This document offers an in-depth interpretation of the Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide is intended for researchers, scientists, and professionals in the field of drug development, providing them with the necessary information for the unequivocal identification and characterization of this important molecular scaffold.
Introduction: The Significance of the 1,2,4-Triazole Moiety
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate serves as a key building block in the synthesis of more complex pharmaceutical agents.[4] A thorough understanding of its spectroscopic properties is paramount for ensuring the identity, purity, and structural integrity of synthesized compounds, which is a critical aspect of the drug discovery and development pipeline.
Molecular Structure and Spectroscopic Correlation
The structural features of ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate directly correlate with its spectroscopic signatures. The molecule consists of a central 1,2,4-triazole ring substituted with a phenyl group at the 5-position and an ethyl carboxylate group at the 3-position. The presence of aromatic and heterocyclic rings, along with the ester functionality, gives rise to characteristic signals in various spectroscopic analyses.
Caption: Molecular structure of ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate.
Spectroscopic Data and Interpretation
3.1. ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy provides detailed information about the proton environment in the molecule. The expected signals for ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate are summarized in the table below.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~1.45 | Triplet | 3H | -CH₂CH₃ |
| ~4.50 | Quartet | 2H | -CH₂ CH₃ |
| ~7.50-7.60 | Multiplet | 3H | Phenyl H (meta, para) |
| ~8.10-8.20 | Multiplet | 2H | Phenyl H (ortho) |
| ~14.5 (broad) | Singlet | 1H | Triazole N-H |
Interpretation: The ethyl group of the carboxylate ester gives rise to a characteristic triplet and quartet pattern. The protons of the phenyl group appear as multiplets in the aromatic region. The acidic proton on the triazole ring typically appears as a broad singlet at a downfield chemical shift.
3.2. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~14.5 | -CH₂CH₃ |
| ~62.0 | -CH₂ CH₃ |
| ~126.0 - 131.0 | Phenyl Carbons |
| ~145.0 | Triazole C -Ph |
| ~158.0 | Triazole C -COOEt |
| ~161.0 | C =O (Ester) |
Interpretation: The spectrum shows distinct signals for the ethyl ester carbons, the aromatic carbons of the phenyl ring, and the two carbons of the triazole ring. The carbonyl carbon of the ester group is characteristically found at a downfield chemical shift.
3.3. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[5][6][7][8]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3200 | Medium, Broad | N-H Stretch (Triazole) |
| ~3050 | Weak | Aromatic C-H Stretch |
| ~2980 | Weak | Aliphatic C-H Stretch |
| ~1730 | Strong | C=O Stretch (Ester) |
| ~1600, 1480 | Medium | C=C Stretch (Aromatic) |
| ~1540 | Medium | N=N Stretch (Triazole)[5] |
| ~1250 | Strong | C-O Stretch (Ester) |
Interpretation: The IR spectrum will prominently feature a strong absorption band for the ester carbonyl group. The broad N-H stretch of the triazole ring is also a key diagnostic peak. Aromatic and aliphatic C-H stretches, as well as C=C and N=N stretching vibrations, further confirm the molecular structure.
3.4. Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.
| m/z | Assignment |
| ~231 | [M]⁺ (Molecular Ion) |
| ~202 | [M - C₂H₅]⁺ |
| ~186 | [M - OC₂H₅]⁺ |
| ~104 | [C₆H₅CN]⁺ |
| ~77 | [C₆H₅]⁺ |
Interpretation: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns include the loss of the ethyl or ethoxy group from the ester functionality.
Experimental Protocols
4.1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Use a standard pulse sequence.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
4.2. IR Spectroscopy
-
Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique or prepare a KBr pellet.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a background subtraction and plot the transmittance or absorbance as a function of wavenumber.
4.3. Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrument: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).
-
Acquisition: Infuse the sample solution into the ion source and acquire the mass spectrum in positive or negative ion mode.
-
Data Analysis: Identify the molecular ion peak and characteristic fragment ions.
Caption: Experimental workflow for the spectroscopic analysis of the title compound.
Conclusion
This technical guide has provided a detailed overview of the spectroscopic data for ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, serve as a valuable resource for the unambiguous characterization of this compound. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is essential for advancing research and development in the field of medicinal chemistry.
References
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Mahendra Kumar Trivedi, Rama Mohan R Tallapragada, Alice Branton, Snehasis Jana. (n.d.). FT-IR spectra of control and treated 1,2,4-triazole. ResearchGate. Retrieved from [Link]
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PubMed. (2022). Structure and IR spectroscopic properties of complexes of 1,2,4-triazole and 3-amino-1,2,4-triazole with dinitrogen isolated in solid argon. Retrieved from [Link]
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PubMed. (2014). Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties. Retrieved from [Link]
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ResearchGate. (2020). Quantum Chemical Determination of the Molecular Structure of 1,2,4-Triazole and the Calculation of its Infrared Spectrum. Retrieved from [Link]
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PubMed Central. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. Retrieved from [Link]
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International Journal of Pharmaceutical Sciences and Drug Research. (2024). 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. Retrieved from [Link]
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MDPI. (n.d.). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Retrieved from [Link]
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ResearchGate. (2015). Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Data for triazole 1. Retrieved from [Link]
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ResearchGate. (n.d.). ¹³C and ¹H NMR spectra of 5-Pyridin-2-yl-1H-[5][6][8]triazole-3-carboxylic acid ethyl ester. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 5-[hydroxy(phenyl)methyl]-1h-1,2,4-triazole-3-carboxylate. Retrieved from [Link]
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ResearchGate. (n.d.). Figure S10. 1 H NMR and 13 C NMR spectra (400 MHz, DMSO- d 6 ) of ethyl.... Retrieved from [Link]
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INDUS JOURNAL OF BIOSCIENCE RESEARCH. (2025). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Retrieved from [Link]
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KTU AVES. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. Retrieved from [Link]
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SciELO. (n.d.). 1H-[5][6][7]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and 1H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Retrieved from [Link]
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Pharmacia. (2021). Synthesis and antioxidant properties of some new 5-phenethyl-3-thio-1,2,4-triazoles. Retrieved from [Link]
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An In-depth Technical Guide to the Crystal Structure of Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated crystal structure, synthesis, and physicochemical properties of ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate. While a definitive crystal structure for this specific molecule is not publicly available at the time of this writing, this document, authored from the perspective of a Senior Application Scientist, leverages established methodologies and crystallographic data from closely related 1,2,4-triazole derivatives to present a predictive yet robust analysis. The guide details a probable synthetic pathway, outlines the requisite protocols for single-crystal X-ray diffraction, and discusses the expected molecular geometry, intermolecular interactions, and spectroscopic characteristics. This document serves as a valuable resource for researchers engaged in the design and development of novel therapeutics based on the versatile 1,2,4-triazole scaffold.
Introduction: The Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2][3] This five-membered heterocycle, with its three nitrogen atoms, is a bioisostere for amide and ester groups, offering improved metabolic stability and enhanced binding interactions with biological targets. The inherent aromaticity and diverse substitution patterns possible on the triazole ring allow for fine-tuning of steric and electronic properties, making it a privileged scaffold in drug discovery.[4][5]
Derivatives of 1,2,4-triazole exhibit a broad spectrum of pharmacological activities, including antifungal, antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[1][6] The phenyl and ethyl carboxylate substituents on the target molecule, ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate, are expected to further modulate its biological activity and physicochemical characteristics, making a thorough understanding of its three-dimensional structure paramount for rational drug design.
Synthesis and Crystal Growth
A probable and efficient synthetic route to obtain ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate is through the cyclocondensation of a carboxylic acid hydrazide with an appropriate imidate. This well-established methodology offers high yields and straightforward purification.
Proposed Synthetic Protocol
A likely synthetic pathway is outlined below. This multi-step process begins with the reaction of benzoyl chloride with hydrazine to form benzohydrazide, which is then reacted with diethyl oxalate to yield an intermediate that cyclizes to the final product.
Caption: Proposed synthetic workflow for ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate.
Step-by-Step Methodology:
-
Synthesis of Benzohydrazide: To a solution of hydrazine hydrate in a suitable solvent such as ethanol, benzoyl chloride is added dropwise at 0°C with constant stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The resulting precipitate of benzohydrazide is filtered, washed with cold water, and dried.
-
Condensation with Diethyl Oxalate: Benzohydrazide is then refluxed with an equimolar amount of diethyl oxalate in a high-boiling solvent like ethanol for an extended period. This step leads to the formation of an intermediate acylhydrazone.
-
Cyclization: The intermediate is subsequently cyclized by heating in the presence of a base, such as sodium ethoxide, to yield the final product, ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate. The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.
Crystal Growth
Obtaining single crystals of sufficient quality for X-ray diffraction is a critical step. Slow evaporation of a saturated solution of the purified compound is a commonly employed and effective technique.
Protocol for Crystal Growth:
-
Dissolve the purified ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate in a minimal amount of a suitable solvent (e.g., ethanol, acetone, or a mixture of solvents) at a slightly elevated temperature to ensure complete dissolution.
-
Filter the solution while hot to remove any particulate matter.
-
Transfer the clear solution to a clean vial and cover it with a perforated cap or parafilm with a few pinholes to allow for slow evaporation of the solvent.
-
Place the vial in a vibration-free environment at a constant, ambient temperature.
-
Monitor the vial over several days to weeks for the formation of well-defined single crystals.
Single-Crystal X-ray Diffraction Analysis
The definitive determination of the three-dimensional arrangement of atoms and molecules in the crystalline state is achieved through single-crystal X-ray diffraction.
Data Collection and Structure Refinement
A suitable single crystal is mounted on a goniometer and subjected to a beam of monochromatic X-rays. The diffraction pattern is collected on a detector, and the resulting data is processed to determine the unit cell parameters and the crystal system.
Typical Experimental Parameters:
| Parameter | Expected Value/Setting |
| Diffractometer | Bruker APEX-II CCD or similar |
| X-ray Source | Mo Kα radiation (λ = 0.71073 Å) |
| Temperature | 100 K or 293 K |
| Crystal System | Monoclinic or Orthorhombic (predicted) |
| Space Group | P2₁/c or P-1 (predicted) |
| Data Collection Software | APEX2 |
| Structure Solution | Direct Methods (e.g., SHELXS) |
| Structure Refinement | Full-matrix least-squares on F² (e.g., SHELXL) |
The structure is solved using direct methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, while hydrogen atoms are placed in calculated positions and refined using a riding model.
Predicted Molecular and Crystal Structure
Based on the analysis of similar reported crystal structures of 1,2,4-triazole derivatives, the following structural features are anticipated for ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate:
-
Molecular Geometry: The 1,2,4-triazole ring is expected to be essentially planar. The phenyl ring at position 5 and the ethyl carboxylate group at position 3 will likely be twisted with respect to the plane of the triazole ring due to steric hindrance. The dihedral angle between the triazole and phenyl rings is a key conformational parameter.
-
Intermolecular Interactions: Hydrogen bonding is expected to play a significant role in the crystal packing. The N-H proton of the triazole ring can act as a hydrogen bond donor, while the nitrogen atoms of the triazole ring and the oxygen atoms of the carboxylate group can act as hydrogen bond acceptors. These interactions are likely to form chains or sheets of molecules. Additionally, π-π stacking interactions between the phenyl and/or triazole rings of adjacent molecules may further stabilize the crystal lattice.
Spectroscopic and Computational Characterization
A combination of spectroscopic techniques and computational modeling provides a comprehensive understanding of the molecule's electronic and vibrational properties, complementing the crystallographic data.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR is expected to show characteristic signals for the aromatic protons of the phenyl group, the ethyl group (a quartet and a triplet), and the N-H proton of the triazole ring.
-
¹³C NMR will display distinct resonances for the carbon atoms of the phenyl ring, the ethyl carboxylate group, and the two unique carbons of the triazole ring.
-
-
Infrared (IR) Spectroscopy: The IR spectrum is predicted to exhibit characteristic absorption bands for the N-H stretching vibration (around 3100-3300 cm⁻¹), C=O stretching of the ester (around 1700-1730 cm⁻¹), C=N stretching of the triazole ring (around 1600 cm⁻¹), and C-H stretching of the aromatic and aliphatic groups.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Computational Modeling
Density Functional Theory (DFT) calculations can be employed to optimize the molecular geometry, predict vibrational frequencies, and analyze the electronic structure of the molecule. These theoretical calculations can provide valuable insights that corroborate the experimental findings.
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The Versatility of a Privileged Scaffold: An In-Depth Technical Guide to the Biological Activity of 1,2,4-Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1,2,4-triazole core, a five-membered heterocyclic ring containing three nitrogen atoms, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable versatility, stemming from its unique physicochemical properties like metabolic stability, hydrogen bonding capability, and polarity, allows it to interact with a wide array of biological targets.[1][3] This has led to the development of a multitude of 1,2,4-triazole derivatives with a broad spectrum of biological activities, forming the basis of numerous clinically approved drugs.[1][4] This technical guide provides a comprehensive exploration of the principal biological activities of these derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation.
The 1,2,4-Triazole Core: A Foundation for Diverse Bioactivity
The unique arrangement of nitrogen atoms in the 1,2,4-triazole ring confers upon it the ability to act as a bioisostere for amide, ester, or carboxyl groups. This mimicry allows triazole derivatives to bind to various enzymes and receptors, often with high affinity and specificity.[3] The scaffold's inherent stability and capacity for diverse substitutions at its carbon and nitrogen atoms provide a fertile ground for medicinal chemists to fine-tune the pharmacological properties of lead compounds.
Figure 1: The fundamental structure of the 1,2,4-triazole ring.
Antifungal Activity: The Hallmark of 1,2,4-Triazoles
The most prominent and well-established biological activity of 1,2,4-triazole derivatives is their antifungal prowess.[5][6][7] Marketed drugs like fluconazole, itraconazole, and voriconazole are cornerstones in the treatment of systemic fungal infections.[4][8][9]
Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase
The primary mechanism of action for triazole antifungals is the potent and specific inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2][3][9] This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol that maintains the integrity and fluidity of the fungal cell membrane.[3][9] The N4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron atom at the active site of CYP51, preventing the conversion of lanosterol to ergosterol.[3] This disruption of ergosterol synthesis leads to the accumulation of toxic methylated sterols, ultimately compromising the fungal cell membrane and leading to cell death.[3]
Figure 2: The inhibitory mechanism of 1,2,4-triazoles on fungal ergosterol biosynthesis.
Structure-Activity Relationship (SAR) Insights
The antifungal activity of 1,2,4-triazole derivatives is highly dependent on the nature of the substituents on the triazole ring. Key SAR observations include:
-
N1-Substitution: A substituted benzyl group, particularly with halogen atoms like fluorine, is often crucial for high antifungal activity.
-
Side Chain: The presence of a tertiary alcohol or a similar polar group in the side chain enhances binding to the CYP51 active site.
-
Overall Lipophilicity: A balance of hydrophilicity and lipophilicity is necessary for optimal pharmacokinetic properties and target engagement.[10]
| Derivative Class | Key Structural Features | Representative Examples | Antifungal Spectrum |
| Bis-triazoles | Two triazole rings | Fluconazole, Voriconazole | Broad-spectrum, including Candida and Aspergillus species.[6] |
| Triazole-thiones | A thione group at position 3 | Various experimental compounds | Often exhibit activity against resistant fungal strains.[11] |
| Hybrid Molecules | Triazole fused with other heterocycles | Thiazolo[3,2-b]-1,2,4-triazoles | Can possess dual antifungal and antibacterial activity.[12] |
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol outlines a standard method for determining the Minimum Inhibitory Concentration (MIC) of a 1,2,4-triazole derivative against a fungal pathogen.
-
Preparation of Fungal Inoculum:
-
Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Harvest the fungal colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute the standardized inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the microplate wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of the 1,2,4-triazole derivative in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of the compound in RPMI-1640 medium in a 96-well microplate to obtain a range of concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well of the microplate containing the compound dilutions.
-
Include a positive control (fungal inoculum without compound) and a negative control (medium only).
-
Incubate the microplate at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction in turbidity) compared to the positive control.
-
Anticancer Activity: A Multifaceted Approach to Combatting Malignancy
In recent years, 1,2,4-triazole derivatives have garnered significant attention for their potential as anticancer agents.[13][14][15] Their mechanisms of action are diverse and target various hallmarks of cancer.
Diverse Mechanisms of Anticancer Action
Unlike their antifungal counterparts with a primary target, the anticancer activity of 1,2,4-triazoles is multifaceted and includes:
-
Enzyme Inhibition:
-
Kinase Inhibition: Many triazole derivatives have been shown to inhibit protein kinases like EGFR and BRAF, which are crucial for cancer cell signaling and proliferation.[13]
-
Tubulin Polymerization Inhibition: Some compounds interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[13][16]
-
Aromatase Inhibition: Letrozole, a clinically used anticancer drug, contains a 1,2,4-triazole moiety and functions as a potent aromatase inhibitor for the treatment of hormone-dependent breast cancer.[17]
-
-
Induction of Apoptosis: Certain derivatives can trigger programmed cell death in cancer cells through various signaling pathways.
-
DNA Intercalation: Some fused triazole systems have been shown to intercalate with DNA, disrupting replication and transcription.
Figure 3: Diverse anticancer mechanisms of 1,2,4-triazole derivatives.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.
-
Cell Culture:
-
Culture human cancer cell lines (e.g., A549, HT-29) in an appropriate culture medium supplemented with fetal bovine serum and antibiotics.[18]
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the 1,2,4-triazole derivative in the culture medium.
-
Replace the medium in the wells with the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
-
MTT Incubation:
-
After 48-72 hours of incubation, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours.
-
Living cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Antibacterial Activity: A Renewed Hope in the Fight Against Resistance
With the rise of antibiotic resistance, the development of new antibacterial agents is a global health priority.[19] 1,2,4-triazole derivatives have demonstrated promising antibacterial activity against a range of pathogenic bacteria.[8][19][20]
Mechanism of Action and Structure-Activity Relationship
The antibacterial mechanisms of 1,2,4-triazoles are not as universally defined as their antifungal counterparts. However, some proposed mechanisms include the inhibition of essential bacterial enzymes and disruption of the bacterial cell wall or membrane.
The hybridization of the 1,2,4-triazole scaffold with other known antibacterial pharmacophores has proven to be a successful strategy for developing potent antibacterial agents.[19] For instance, linking the triazole ring to fluoroquinolones has resulted in compounds with enhanced activity against both Gram-positive and Gram-negative bacteria.[21]
| Derivative Class | Target Bacteria | Example |
| Triazole-Schiff Bases | Staphylococcus aureus, Bacillus subtilis | Various synthesized compounds[2] |
| Triazole-Thioethers | Xanthomonas oryzae pv. oryzae (agricultural pathogen) | Novel 6-fluoroquinazolinyl derivatives[12] |
| Hybrid Molecules (e.g., with ofloxacin) | E. coli, S. aureus | Ofloxacin analogues with 1,2,4-triazole moiety[21] |
Antiviral and Anticonvulsant Activities: Expanding the Therapeutic Landscape
Beyond their antimicrobial and anticancer properties, 1,2,4-triazole derivatives have also shown significant potential as antiviral and anticonvulsant agents.
Antiviral Activity
The broad-spectrum antiviral drug ribavirin, which contains a 1,2,4-triazole-3-carboxamide moiety, is a testament to the antiviral potential of this scaffold.[8] More recent research has explored novel 1,2,4-triazole derivatives with activity against a range of viruses, including HIV, influenza, and hepatitis viruses.[22][23] Their mechanisms of action often involve the inhibition of viral enzymes such as reverse transcriptase or protease.[4]
Anticonvulsant Activity
Epilepsy is a common neurological disorder, and the search for new antiepileptic drugs with improved efficacy and fewer side effects is ongoing.[24][25] Several 1,2,4-triazole derivatives have demonstrated potent anticonvulsant activity in various animal models of epilepsy.[24][26] Some of these compounds are believed to exert their effects by modulating GABAergic neurotransmission or by acting on ion channels.[27]
Conclusion
The 1,2,4-triazole scaffold is a remarkably versatile and privileged structure in medicinal chemistry, giving rise to a vast and diverse array of biologically active compounds. From their well-established role as potent antifungal agents to their emerging applications in cancer, bacterial infections, viral diseases, and neurological disorders, 1,2,4-triazole derivatives continue to be a fertile ground for drug discovery and development. The ongoing exploration of novel synthetic methodologies, coupled with a deeper understanding of their mechanisms of action and structure-activity relationships, promises to unlock the full therapeutic potential of this remarkable heterocyclic core.
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An In-Depth Technical Guide to the Mechanism of Action of 1,2,4-Triazole Compounds
Executive Summary
The 1,2,4-triazole moiety represents a cornerstone of modern medicinal and agricultural chemistry, acting as a "privileged scaffold" due to its unique physicochemical properties and ability to engage with a wide array of biological targets.[1][2] While compounds bearing this heterocycle exhibit diverse pharmacological activities—including anticancer, antiviral, and antibacterial effects—their most profound impact has been in the management of fungal infections.[3][4] The primary mechanism of action for antifungal 1,2,4-triazoles is the highly specific and potent inhibition of a key enzyme in the fungal cell membrane biosynthesis pathway: lanosterol 14α-demethylase (CYP51).[5][6] This guide provides a detailed exploration of this core mechanism, delves into the molecular interactions that govern it, outlines the downstream cellular consequences, and presents the established experimental methodologies used to validate and study this action. Furthermore, it addresses the critical challenge of antifungal resistance and briefly discusses other mechanisms of action to provide a comprehensive view of this vital class of compounds.
The 1,2,4-Triazole Scaffold: A Pharmacologically Privileged Heterocycle
The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms.[4] Its unique properties, including its dipole character, hydrogen bonding capacity, metabolic stability, and rigidity, make it an exceptional pharmacophore for interacting with biological receptors.[1] This has led to its incorporation into a multitude of clinically and agriculturally significant agents.
| Drug/Compound | Class | Primary Target/Use |
| Fluconazole, Itraconazole | Antifungal | Fungal Lanosterol 14α-demethylase (CYP51)[3] |
| Posaconazole, Voriconazole | Antifungal | Fungal Lanosterol 14α-demethylase (CYP51)[1] |
| Anastrozole, Letrozole | Anticancer | Aromatase inhibitor for breast cancer[1] |
| Rizatriptan | Antimigraine | Serotonin (5-HT) receptor agonist[3] |
| Tebuconazole, Propiconazole | Agrochemical Fungicide | Fungal Lanosterol 14α-demethylase (CYP51)[1][5] |
Table 1: Representative 1,2,4-Triazole Compounds and Their Applications.
The Primary Antifungal Mechanism: Disruption of Fungal Cell Membrane Integrity
The remarkable success of triazole antifungals stems from their ability to selectively target a pathway essential for fungal survival while having minimal effects on the analogous pathway in humans.
The Central Role of Ergosterol
The fungal cell membrane's primary sterol is ergosterol, which is functionally analogous to cholesterol in mammalian cells.[7] Ergosterol is vital for maintaining membrane fluidity, integrity, and the proper function of membrane-bound enzymes.[6] Its unique structure, absent in host cells, makes the ergosterol biosynthesis pathway an ideal target for selective antifungal therapy.[8]
The Ergosterol Biosynthesis Pathway
Ergosterol synthesis is a complex, multi-step process that begins with acetyl-CoA.[9] A critical segment of this pathway involves the conversion of lanosterol into ergosterol through a series of enzymatic reactions. The rate-limiting step in the overall pathway is the conversion of HMG-CoA to mevalonate.[9][10] The key transformation targeted by triazoles occurs later, in the post-squalene part of the pathway.
Figure 1: Simplified Ergosterol Biosynthesis Pathway. 1,2,4-Triazoles inhibit the enzyme CYP51, blocking the conversion of lanosterol and leading to the accumulation of toxic sterol intermediates.
The Molecular Target: Lanosterol 14α-Demethylase (CYP51)
The specific target of triazole antifungals is lanosterol 14α-demethylase, a cytochrome P450 enzyme encoded by the ERG11 or CYP51 gene.[5][6] This enzyme is essential for the C14-demethylation of lanosterol, a critical step in the formation of mature ergosterol.[10][11]
The Inhibitory Interaction: A Tale of Coordination and Affinity
The mechanism of inhibition is a masterful example of targeted molecular interaction. The fungistatic or fungicidal activity is a direct result of the triazole molecule binding to the active site of CYP51.[6]
-
Heme Coordination: The key interaction involves the unsubstituted N4 nitrogen of the 1,2,4-triazole ring, which acts as a sixth axial ligand, coordinating directly to the ferric (Fe³⁺) ion of the protoporphyrin IX (heme) group at the enzyme's catalytic center.[5][6][11] This binding is potent and effectively blocks the enzyme's ability to bind its natural substrate, lanosterol.
-
Hydrophobic Interactions: The rest of the triazole molecule, often containing bulky, halogenated phenyl groups and other side chains, settles into a hydrophobic binding channel within the enzyme.[12] These extensive van der Waals and hydrophobic interactions are crucial for determining the binding affinity and specificity of the drug for fungal CYP51 over its human ortholog.[12][13]
Figure 2: Schematic of 1,2,4-Triazole Interaction with the CYP51 Active Site. The N4 atom coordinates with the heme iron, while side chains engage in hydrophobic interactions.
Pathophysiological Consequences of CYP51 Inhibition
The blockade of CYP51 triggers a cascade of detrimental cellular events:
-
Ergosterol Depletion: The most direct consequence is the cessation of ergosterol production, which compromises the structural integrity and fluidity of the fungal membrane.[11][14]
-
Toxic Sterol Accumulation: The inhibition leads to the buildup of 14α-methylated sterol precursors, such as lanosterol.[5] These bulky, misshapen sterols integrate into the cell membrane, disrupting its organization, increasing permeability, and inhibiting the function of membrane-bound enzymes, ultimately proving toxic to the cell.[5]
-
Secondary HMG-CoA Reductase Feedback: Recent evidence suggests a secondary mechanism where the perturbation of sterol intermediates, caused by CYP51 inhibition, induces negative feedback regulation of HMG-CoA reductase (Hmg1), the rate-limiting enzyme in the early part of the pathway.[10] This further throttles the entire ergosterol biosynthesis process.
Beyond Fungi: Diverse Mechanisms of Action
The versatility of the 1,2,4-triazole scaffold allows it to be adapted to target other enzymes and pathways, leading to different therapeutic applications.
-
Anticancer Activity (Aromatase Inhibition): Compounds like letrozole and anastrozole are potent aromatase inhibitors.[1] They function similarly by having a triazole nitrogen coordinate to the heme iron of the aromatase (CYP19A1) enzyme, blocking the conversion of androgens to estrogens, a key step in the progression of hormone-receptor-positive breast cancer.
-
Anticancer Activity (Tubulin Inhibition): Novel 1,2,4-triazole derivatives have been developed that act as potent inhibitors of tubulin polymerization.[15] These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics, inducing cell cycle arrest, and leading to apoptosis in cancer cells.[15]
Experimental Validation and Methodologies
The elucidation of the triazole mechanism of action relies on a combination of biochemical, analytical, and computational techniques.
Protocol: In Vitro CYP51 Inhibition Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of CYP51.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against recombinant CYP51.
Methodology:
-
System Preparation: A reconstituted microsome system is prepared containing purified, recombinant fungal CYP51, NADPH-cytochrome P450 reductase, and lipids to mimic the cellular membrane environment.
-
Incubation: The test compound (at various concentrations) is pre-incubated with the enzyme system.
-
Reaction Initiation: The reaction is started by adding the substrate, lanosterol. The mixture is incubated at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Quenching: The reaction is stopped by adding a strong base or organic solvent.
-
Product Analysis: The reaction mixture is extracted, and the depletion of lanosterol or the formation of the product is quantified using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a vehicle control (e.g., DMSO). The IC₅₀ value is determined by fitting the data to a dose-response curve.
Causality Insight: The use of a reconstituted system with purified components ensures that the observed inhibition is a direct effect on CYP51 and not due to off-target cellular effects.
Protocol: Fungal Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
This cellular-level assay validates the mechanism by analyzing the entire sterol profile of treated fungal cells.
Figure 3: Experimental Workflow for Fungal Sterol Profiling by GC-MS. This workflow confirms the depletion of ergosterol and the accumulation of its precursors in treated cells.
Expected Outcome: Compared to the control, cells treated with an effective triazole will show a significant reduction or complete absence of the ergosterol peak and the appearance of a large peak corresponding to lanosterol or other 14α-methylated sterols.[16]
The Challenge of Acquired Resistance
The widespread use of triazoles has inevitably led to the emergence of resistance, a significant clinical challenge.[5][17] Understanding these mechanisms is critical for the development of next-generation antifungals.
| Mechanism | Genetic Basis | Biochemical Consequence |
| Target Site Modification | Point mutations in the ERG11/CYP51 gene (e.g., G54, L98H, M220).[18] | Alters the conformation of the active site, reducing the binding affinity of the triazole drug. |
| Target Overexpression | Upregulation of ERG11/CYP51 gene expression, often due to mutations in transcription factors (e.g., Upc2). | Increases the concentration of the target enzyme, requiring higher drug concentrations for effective inhibition.[19] |
| Efflux Pump Upregulation | Overexpression of genes encoding ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters.[18] | Actively pumps the triazole drug out of the fungal cell, preventing it from reaching its intracellular target. |
Table 2: Primary Mechanisms of Acquired Triazole Resistance in Pathogenic Fungi.
Conclusion and Future Perspectives
The 1,2,4-triazole scaffold has proven to be an exceptionally fruitful starting point for the development of potent enzyme inhibitors. Its primary antifungal mechanism—the targeted inhibition of lanosterol 14α-demethylase—is a well-established paradigm in medicinal chemistry, leading to the disruption of fungal membrane integrity through both ergosterol depletion and toxic precursor accumulation. The methodologies to confirm this mechanism are robust and provide a clear framework for evaluating novel compounds. However, the rise of resistance necessitates a continuous effort in drug discovery. Future research will focus on designing novel triazoles that can evade resistance mechanisms, potentially through enhanced binding to mutated targets or by possessing dual mechanisms of action. The continued exploration of this privileged scaffold promises to yield new therapeutic agents to combat infectious diseases and cancer for years to come.
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An In-depth Technical Guide to Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its synthesis, chemical properties, and potential biological applications, drawing upon established research to offer a technical and practical resource for professionals in the field.
Core Synthesis Strategy: Cyclocondensation Approach
A prevalent and efficient method for the synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates involves the cyclocondensation of carboxylic acid hydrazides with ethyl carbethoxyformimidate.[1] This approach is favored for its use of readily accessible starting materials and generally good yields.[1]
The synthesis commences with the reaction of a carboxylic acid hydrazide, in this case, benzoyl hydrazide, with ethyl carbethoxyformimidate. This is typically followed by a thermal intramolecular condensation to yield the desired 1,2,4-triazole ring system.
Experimental Protocol: Synthesis of Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate
This protocol is adapted from the general method for the synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates.
Step 1: Formation of the Acylamidrazone Intermediate
-
To a solution of benzoyl hydrazide in a suitable solvent such as ethanol, add an equimolar amount of ethyl carbethoxyformimidate.
-
The reaction is typically carried out at room temperature with stirring for several hours.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude acylamidrazone intermediate.
Step 2: Cyclization to the 1,2,4-Triazole Ring
-
The crude acylamidrazone intermediate is dissolved in a high-boiling point solvent, such as diphenyl ether.
-
The solution is heated to reflux for a short period (e.g., 1-5 minutes) to induce cyclization.
-
After cooling, the reaction mixture is treated with a non-polar solvent like hexane to precipitate the product.
-
The solid product is collected by filtration, washed with hexane, and can be further purified by recrystallization from a suitable solvent (e.g., toluene) to afford pure ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate.
Diagram of the Synthesis Workflow
Caption: General synthesis workflow for ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate.
Chemical Properties and Reactivity
The chemical behavior of ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate is dictated by the interplay of the aromatic phenyl group, the heterocyclic 1,2,4-triazole ring, and the ethyl carboxylate functional group.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁N₃O₂ | - |
| Molecular Weight | 217.23 g/mol | - |
| XlogP (predicted) | 2.4 | [2] |
| Monoisotopic Mass | 217.08513 Da | [2] |
The 1,2,4-triazole ring is an electron-deficient heterocycle, which influences its reactivity. The ester group can undergo typical reactions such as hydrolysis to the corresponding carboxylic acid or amidation to form carboxamides. The presence of the triazole nucleus can also influence the reactivity of adjacent functional groups. For instance, the electron-withdrawing nature of the 1,2,4-triazole ring can activate the ester towards nucleophilic attack.
Potential Biological Significance and Applications
While specific biological studies on ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate are not extensively documented in publicly available literature, the broader class of 1,2,4-triazole derivatives is a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The structural motif of a phenyl group attached to a 1,2,4-triazole ring is a common feature in many biologically active compounds.
Antimicrobial Activity
Derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have demonstrated promising antimicrobial and antifungal activities.[3][4] The core phenyl-triazole scaffold is a key pharmacophore in these compounds. It is plausible that ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate could serve as a valuable intermediate for the synthesis of novel antimicrobial agents. For example, conversion of the ester to a hydrazide and subsequent derivatization could yield compounds with potential antimicrobial efficacy.
Anticancer Activity
The 1,2,4-triazole nucleus is a privileged scaffold in the design of anticancer agents. Numerous derivatives incorporating a phenyl-1,2,4-triazole core have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For example, 4,5-bis(substituted phenyl)-4H-1,2,4-triazol-3-amine derivatives have shown potent anti-lung cancer activity. The title compound can be a crucial building block for generating libraries of novel compounds to be screened for anticancer properties. The ester functionality allows for straightforward modification to introduce diverse pharmacophoric groups.
Enzyme Inhibition
1,2,4-triazole derivatives have been investigated as inhibitors of various enzymes. For instance, certain triazole-bearing analogues have shown inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and α-glucosidase.[3] The structural features of ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate make it a candidate for derivatization to explore its potential as an enzyme inhibitor.
Diagram of Potential Derivatization Pathways
Caption: Potential derivatization pathways from the title compound for biological applications.
Conclusion
Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate is a versatile heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis is achievable through well-established methods, and its chemical structure offers multiple points for derivatization. While direct biological data on this specific molecule is limited, the extensive research on related phenyl-1,2,4-triazole derivatives strongly suggests its utility in the development of novel therapeutic agents, particularly in the areas of antimicrobial and anticancer research. Further investigation into the biological activities of this compound and its derivatives is warranted.
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PubChemLite. (n.d.). 5-ethyl-1-phenyl-1h-1,2,4-triazole-3-carboxylic acid. PubChemLite. [Link]
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Saeed, A. M., & Al-Majidi, S. M. H. (2023). Synthesis, Identification of Some New 1, 2, 4-triazole Derivatives from 2-(4- methoxyphenyl)-3-ethyl acetate -4(3H) - quinazolin. Iraqi Academic Scientific Journals. [Link]
-
Gumrukcuoglu, N., et al. (2023). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate. [Link]
- Google Patents. (2020). Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.
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Yavari, I., et al. (2021). Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid. MDPI. [Link]
-
Al-Majidi, S. M. H., & Saeed, A. M. (2023). Synthesis, Characterization and Antimicrobial Activity of Some Novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol Derivatives. ResearchGate. [Link]
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Wang, Y., et al. (2019). Synthesis, activity evaluation, and pro-apoptotic properties of novel 1,2,4-triazol-3-amine derivatives as potent anti-lung cancer agents. National Institutes of Health. [Link]
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Methodological & Application
Application Notes & Protocols: A Guide to the Synthesis of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates
Introduction: The Enduring Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry and drug development. This five-membered heterocyclic motif, featuring three nitrogen atoms, is a privileged scaffold found in a multitude of clinically significant pharmaceuticals.[1][2][3][4] Its prevalence stems from its unique combination of physicochemical properties: the triazole core is metabolically stable, capable of engaging in hydrogen bonding as both a donor and acceptor, and possesses a significant dipole moment. These attributes allow it to serve as a versatile pharmacophore, enhancing the binding affinity of small molecules to their biological targets.
From the pioneering antiviral agent Ribavirin to the widely used antifungal Fluconazole, the 1,2,4-triazole nucleus is integral to a broad spectrum of therapeutic agents, including anticancer, anticonvulsant, and anti-inflammatory drugs.[1][5] The strategic functionalization of this core, particularly at the 3- and 5-positions, allows for the fine-tuning of a compound's pharmacological profile. The ethyl 5-substituted-1,2,4-triazole-3-carboxylate framework, in particular, represents a critical class of building blocks, offering synthetic handles for the elaboration into more complex and potent drug candidates.[6]
This comprehensive guide provides detailed, field-proven protocols for the synthesis of these valuable intermediates. We will delve into the most reliable synthetic strategies, explain the chemical principles underpinning the experimental choices, and provide the necessary data to ensure the successful and reproducible synthesis of these target compounds in a research setting.
Primary Synthetic Strategy: Cyclocondensation of Acyl Hydrazides
The most robust and widely adopted method for the synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates involves a two-step sequence: the formation of an acylamidrazone intermediate followed by a thermal cyclodehydration.[6][7] This pathway is highly versatile, allowing for a wide range of substituents at the 5-position, dictated by the choice of the starting carboxylic acid hydrazide.
Workflow Overview
The overall synthetic workflow is depicted below. It begins with the preparation of the key reagent, ethyl carbethoxyformimidate, via the Pinner reaction. This imidate is then coupled with a chosen acyl hydrazide to form an acyclic intermediate, which is subsequently cyclized at high temperature to yield the final triazole product.
Caption: Overall workflow for the synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates.
Part 1: Synthesis of Key Intermediate - Ethyl Carbethoxyformimidate Hydrochloride
Causality and Experimental Rationale:
The synthesis of the imidate intermediate is a classic Pinner reaction.[2][8][9] This acid-catalyzed reaction involves the nucleophilic attack of an alcohol (ethanol) on a nitrile (ethyl cyanoformate). Anhydrous conditions are critical; the presence of water would lead to the hydrolysis of the product to an ester. Gaseous hydrogen chloride is bubbled through the cold solution to form the nitrilium ion, which is a potent electrophile, and to subsequently yield the stable imidate hydrochloride salt, often referred to as a "Pinner salt".[8][10] The low temperature (0 °C) is necessary to prevent the thermodynamically favored, but undesired, rearrangement of the imidate salt into an amide and alkyl chloride.[9][10]
Protocol 1: Preparation of Ethyl Carbethoxyformimidate HCl (2)
-
Materials:
-
Ethyl cyanoformate (1) (99.09 g/mol )
-
Anhydrous Ethanol
-
Hydrogen Chloride (gas)
-
Anhydrous Diethyl Ether
-
-
Equipment:
-
Three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube (e.g., filled with CaCl₂).
-
Ice bath.
-
Gas cylinder with a regulator for HCl gas.
-
-
Procedure:
-
Set up the reaction apparatus in a well-ventilated fume hood. Ensure all glassware is thoroughly dried.
-
To the three-neck flask, add a solution of ethyl cyanoformate (e.g., 10.0 g, 101 mmol) in anhydrous ethanol (e.g., 6.0 mL, 103 mmol).
-
Cool the flask in an ice bath to 0 °C with stirring.
-
Bubble dry hydrogen chloride gas through the solution at a slow, steady rate. A white precipitate of the Pinner salt will begin to form.
-
Continue the addition of HCl gas for approximately 1-2 hours, or until the reaction mixture becomes a thick, white slurry and is saturated with HCl.
-
Stop the HCl flow, remove the gas inlet tube, and stopper the flask. Allow the mixture to stand at 0-4 °C (e.g., in a refrigerator) overnight to ensure complete precipitation.
-
Isolate the product by filtration under a nitrogen atmosphere. Wash the white solid with a generous amount of cold, anhydrous diethyl ether to remove any unreacted starting materials.
-
Dry the product under vacuum to yield ethyl carbethoxyformimidate hydrochloride (2) as a white, crystalline, and highly hygroscopic solid. Due to its instability, it is recommended to use this intermediate immediately in the next step.
-
Reaction Mechanism: The Pinner Reaction
Caption: Simplified mechanism of thermal cyclodehydration.
Data Presentation and Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques. Below is a table summarizing typical yields and characterization data for a representative set of 5-substituted ethyl 1,2,4-triazole-3-carboxylates prepared using the described protocol.
| Substituent (R) | Yield (%) | M.p. (°C) | ¹H NMR (δ, ppm, CDCl₃) | MS (m/z) [M+H]⁺ | Ref. |
| Phenyl | 85 | 165-167 | 8.25 (m, 2H, Ar-H), 7.50 (m, 3H, Ar-H), 4.55 (q, 2H, OCH₂), 1.50 (t, 3H, CH₃) | 232 | [3] |
| 4-Chlorophenyl | 82 | 198-200 | 8.15 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 4.55 (q, 2H, OCH₂), 1.50 (t, 3H, CH₃) | 266 | [3] |
| Methyl | 75 | 134-136 | 4.50 (q, 2H, OCH₂), 2.60 (s, 3H, CH₃), 1.45 (t, 3H, CH₃) | 170 | [3] |
| H | 78 | 128-130 | 8.65 (s, 1H, CH-Triazole), 4.50 (q, 2H, OCH₂), 1.45 (t, 3H, CH₃) | 156 | [3] |
Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and instrument. A full characterization would also include ¹³C NMR and IR spectroscopy. For ethyl 5-phenyl-1H-1,2,4-triazole-3-carboxylate, characteristic ¹³C NMR signals would appear around δ 160 (C=O), 145-155 (triazole carbons), 125-130 (aromatic carbons), 62 (OCH₂), and 14 (CH₃). The IR spectrum would show characteristic absorptions for N-H (broad, ~3100-3300 cm⁻¹), C=O (~1720 cm⁻¹), and C=N (~1600 cm⁻¹) stretching vibrations.
Safety and Handling Precautions
Chemical synthesis requires strict adherence to safety protocols. The procedures outlined in this guide should only be performed by trained personnel in a properly equipped laboratory.
-
General Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.
-
All operations should be conducted in a well-ventilated chemical fume hood. [2][10]* Reagent-Specific Hazards:
-
Hydrazine Derivatives: Carboxylic acid hydrazides are derivatives of hydrazine and should be handled with care. They are potentially toxic and carcinogenic. Avoid inhalation of dust and direct contact with skin and eyes. [1][8][10] * Hydrogen Chloride (gas): HCl is a corrosive and toxic gas. Use a proper gas regulator and ensure the delivery lines are secure. Work in a fume hood and have an appropriate neutralization solution (e.g., sodium bicarbonate) readily available for any potential leaks.
-
Diphenyl Ether: While relatively stable, diphenyl ether has a very high boiling point. Avoid contact with the hot liquid to prevent severe burns. Ensure the heating process is well-controlled.
-
Triethylamine: Is a flammable liquid with a strong odor. It is corrosive and can cause severe skin and eye irritation. Handle in a fume hood.
-
-
Waste Disposal:
-
All chemical waste, including solvents and residual reaction mixtures, must be disposed of according to institutional and local environmental regulations. Hydrazine-containing waste should be collected in a designated, labeled container. [2]
-
References
-
Thermal decomposition of ethyl cyanoformate: kinetics and mechanism. Journal of the Chemical Society, Perkin Transactions 2.[Link]
-
An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central.[Link]
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Pinner Reaction. NROChemistry.[Link]
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Laboratory Safety Standard Operating Procedure (SOP). University of Central Florida.[Link]
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Pinner reaction. Wikipedia.[Link]
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Hydrazine - Risk Management and Safety. University of Notre Dame.[Link]
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Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. ResearchGate.[Link]
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1, 2, 4-TRIAZOLES: AS BIOLOGICALLY IMPORTANT AGENTS. International Journal of Pharmaceutical Sciences and Research.[Link]
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A Comprehensive review on 1, 2,4 Triazole. ResearchGate.[Link]
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Synthesis of 1,2,4-triazole-3(5)-carboxylates. ResearchGate.[Link]
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Synthesis of Substituted 1,2,4-Triazoles and 1,3,4-Thiadiazoles. ResearchGate.[Link]
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Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.[Link]
- Process for producing cyanoformate esters.
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Synthesis and coordination chemistry of tri-substituted benzamidrazones. PubMed Central.[Link]
-
Triethylamine: a versatile ligand to control the properties of nanomaterials. University of Wollongong Thesis Collection.[Link]
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Triethylamine: an efficient N-base catalyst for synthesis of annulated uracil derivativies in aqueous ethanol. Journal of Materials and Environmental Science.[Link]
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Application Notes and Protocols for Cyclocondensation Reactions in 1,2,4-Triazole Synthesis
For: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Significance of the 1,2,4-Triazole Scaffold
The 1,2,4-triazole ring system is a cornerstone of modern medicinal chemistry and materials science. Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have rendered it a privileged scaffold in a vast array of FDA-approved drugs, including the antifungal agents fluconazole and itraconazole, and the antiviral ribavirin. The continued exploration of novel 1,2,4-triazole derivatives as potential therapeutic agents and functional materials necessitates robust and versatile synthetic methodologies. This guide provides an in-depth exploration of key cyclocondensation strategies for the synthesis of 1,2,4-triazoles, offering both the theoretical underpinnings and detailed, field-proven protocols. We will delve into classical named reactions and modern, highly efficient catalytic and microwave-assisted approaches, equipping researchers with the knowledge to select and execute the optimal synthetic route for their specific target molecules.
I. Classical Approaches to 1,2,4-Triazole Synthesis: The Foundation
The Pellizzari and Einhorn-Brunner reactions represent foundational methods for the construction of the 1,2,4-triazole core. While often requiring forcing conditions, their simplicity and reliance on readily available starting materials ensure their continued relevance.
A. The Pellizzari Reaction: Condensation of Amides and Acylhydrazides
The Pellizzari reaction involves the thermal condensation of an amide with an acylhydrazide to furnish a 3,5-disubstituted-1,2,4-triazole[1][2][3]. This method is particularly useful for the synthesis of symmetrically substituted triazoles.
Mechanism and Rationale: The reaction proceeds via the nucleophilic attack of the terminal nitrogen of the acylhydrazide onto the carbonyl carbon of the amide, followed by a cyclodehydration cascade. The high temperatures are necessary to overcome the activation energy for the dehydration steps. A significant drawback of the classical approach is the potential for transamination at elevated temperatures, which can lead to a mixture of products and lower yields.
Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole
-
Reagent Preparation: In a 50 mL round-bottom flask, combine benzamide (1.21 g, 10 mmol) and benzoylhydrazide (1.36 g, 10 mmol).
-
Reaction Setup: The reaction can be performed neat (without solvent). For easier handling of the solid product, a high-boiling solvent such as diphenyl ether can be used.
-
Thermal Conditions: Heat the reaction mixture to 250-260 °C in an oil bath for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes).
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature. The product will solidify.
-
Triturate the solid residue with hot ethanol to remove unreacted starting materials.
-
Collect the solid by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to yield pure 3,5-diphenyl-1,2,4-triazole.
-
B. The Einhorn-Brunner Reaction: A Milder Alternative
The Einhorn-Brunner reaction offers a milder pathway to 1,2,4-triazoles through the condensation of a diacylamine (imide) with a hydrazine in the presence of a weak acid catalyst[1][2]. This method provides greater control over the substitution pattern, particularly for unsymmetrically substituted triazoles.
Mechanism and Rationale: The reaction is initiated by the acid-catalyzed activation of one of the imide carbonyls, followed by nucleophilic attack by the hydrazine. Subsequent intramolecular cyclization and dehydration yield the 1,2,4-triazole ring. The choice of a weak acid, such as acetic acid, is crucial to avoid unwanted side reactions.
Experimental Protocol: Synthesis of 1,5-Diphenyl-1,2,4-triazole
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve N-formylbenzamide (1.49 g, 10 mmol) in glacial acetic acid (20 mL).
-
Addition of Hydrazine: Add phenylhydrazine (1.08 g, 10 mmol) dropwise to the solution with stirring.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 118 °C) for 3-4 hours. Monitor the reaction by TLC.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water to remove acetic acid.
-
Dry the crude product and recrystallize from ethanol to obtain pure 1,5-diphenyl-1,2,4-triazole.
-
II. Modern Synthetic Strategies: Efficiency and Versatility
Contemporary organic synthesis prioritizes efficiency, atom economy, and broad substrate scope. In the context of 1,2,4-triazole synthesis, microwave-assisted and metal-catalyzed methods have emerged as powerful tools.
A. Microwave-Assisted Synthesis: Accelerating the Classics and Enabling New Pathways
Microwave irradiation has revolutionized the synthesis of heterocyclic compounds by dramatically reducing reaction times and often improving yields[4]. This technology can be applied to classical reactions like the Pellizzari, as well as novel cyclocondensations.
Rationale for Microwave Enhancement: Microwave energy directly and efficiently heats the reaction mixture, leading to rapid temperature increases and localized superheating of polar molecules. This results in significantly accelerated reaction rates compared to conventional heating methods.
Experimental Protocol: Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-triazoles from Nitriles and Hydrazides [3]
-
Reagent Preparation: In a 10 mL microwave reaction vial, combine the aromatic hydrazide (0.5 mmol), the substituted nitrile (0.55 mmol), and potassium carbonate (0.55 mmol).
-
Solvent Addition: Add n-butanol (3 mL) to the vial.
-
Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at 150 °C for 2 hours[3].
-
Work-up and Purification:
-
After cooling, the precipitated product can be collected by filtration.
-
Wash the solid with cold ethanol.
-
Further purification can be achieved by recrystallization or column chromatography.
-
B. Copper-Catalyzed Cyclocondensation: A Versatile Approach
Copper catalysis has proven to be a highly effective strategy for the synthesis of 1,2,4-triazoles from a variety of starting materials, including amidines and nitriles[5][6][7][8]. These methods often proceed under milder conditions than their classical counterparts and tolerate a wider range of functional groups.
Mechanism and Rationale: Copper catalysts, such as Cu(I) or Cu(II) salts, can facilitate both C-N and N-N bond formation through oxidative coupling pathways[7][8]. The reaction often proceeds via a tandem addition-oxidative cyclization mechanism.
Experimental Protocol: Copper-Catalyzed Synthesis of 1,3-Disubstituted-1,2,4-triazoles from Amidines and Trialkylamines [5]
-
Reaction Setup: To an oven-dried Schlenk tube, add the amidine hydrochloride (0.5 mmol), triethylamine (1.5 mmol), and CuCl (10 mol%).
-
Solvent and Atmosphere: Add anhydrous DMF (2 mL) and stir the mixture under an oxygen atmosphere (balloon).
-
Reaction Conditions: Heat the reaction mixture at 80 °C for 12 hours.
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (3 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
-
III. Visualizing the Chemistry: Mechanisms and Workflows
To provide a clearer understanding of the transformations discussed, the following diagrams illustrate a generalized reaction mechanism and a typical experimental workflow.
Caption: Generalized mechanism of the Pellizzari reaction.
Caption: A typical experimental workflow for 1,2,4-triazole synthesis.
IV. Method Comparison and Selection
The choice of synthetic method depends on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis.
| Method | Starting Materials | Typical Conditions | Advantages | Disadvantages |
| Pellizzari | Amides, Acylhydrazides | High temperature (200-260 °C) | Simple, readily available starting materials | Harsh conditions, potential for side reactions, low yields |
| Einhorn-Brunner | Diacylamines, Hydrazines | Reflux in weak acid | Milder than Pellizzari, good for unsymmetrical triazoles | Requires diacylamine synthesis |
| Microwave-Assisted | Nitriles, Hydrazides, etc. | 150-200 °C, short times | Rapid, high yields, improved energy efficiency | Requires specialized equipment |
| Copper-Catalyzed | Amidines, Nitriles, etc. | 80-120 °C | Mild conditions, broad functional group tolerance | Catalyst cost and removal |
V. Safety and Handling Considerations
-
Hydrazine and its derivatives are toxic and potentially carcinogenic. Handle these reagents in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[9][10][11].
-
Strong acids and bases should be handled with care, and appropriate quenching procedures should be in place.
-
High-temperature reactions require careful monitoring to prevent uncontrolled exotherms.
-
Microwave synthesis should only be performed in specialized equipment designed for chemical reactions to avoid the risk of explosions from pressure buildup.
VI. Characterization of 1,2,4-Triazoles
The synthesized 1,2,4-triazoles should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the triazole ring and the nature of its substituents[12][13].
-
Mass Spectrometry (MS): Provides information on the molecular weight of the product.
-
Infrared (IR) Spectroscopy: Can be used to identify key functional groups and confirm the formation of the triazole ring[14][15].
-
Melting Point: A sharp melting point is an indicator of purity.
Conclusion
The synthesis of 1,2,4-triazoles is a rich and evolving field. While classical methods like the Pellizzari and Einhorn-Brunner reactions provide a solid foundation, modern techniques such as microwave-assisted and copper-catalyzed cyclocondensations offer significant advantages in terms of efficiency, mildness, and scope. By understanding the underlying principles and having access to detailed protocols, researchers can confidently navigate the synthesis of novel 1,2,4-triazole derivatives for a wide range of applications in drug discovery and beyond.
References
Sources
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- 6. Sci-Hub. Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition−Oxidative Cyclization / Journal of the American Chemical Society, 2009 [sci-hub.box]
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- 8. Facile Synthesis of 1,2,4-Triazoles via a Copper-Catalyzed Tandem Addition-Oxidative Cyclization [organic-chemistry.org]
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Application Notes & Protocols: A Guide to the Synthesis of 1,2,4-Triazoles Using Ethyl Carbethoxyformimidate
These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the effective utilization of ethyl carbethoxyformimidate in the synthesis of 1,2,4-triazole derivatives. This document outlines the fundamental reaction mechanisms, detailed experimental protocols, and the rationale behind the procedural steps, ensuring scientific integrity and reproducibility.
Introduction: The Significance of 1,2,4-Triazoles and the Role of Ethyl Carbethoxyformimidate
The 1,2,4-triazole moiety is a critical pharmacophore in medicinal chemistry, exhibiting a wide array of biological activities, including antifungal, antiviral, and anticancer properties.[1] The synthesis of substituted 1,2,4-triazoles is, therefore, a subject of intense research. A robust and versatile method for constructing the 1,2,4-triazole ring system involves the cyclocondensation of carboxylic acid hydrazides with a suitable C2 synthon. Ethyl carbethoxyformimidate, and its precursor ethyl 2-ethoxy-2-iminoacetate, serve as highly effective reagents for this transformation, providing a direct pathway to valuable 5-substituted ethyl 1,2,4-triazole-3-carboxylates.[2] These products are important building blocks for the synthesis of more complex molecules.[3]
The primary advantage of this methodology lies in its straightforward approach and the use of readily accessible starting materials. The reaction proceeds through an initial condensation to form an N-acylamidrazone intermediate, which then undergoes a thermal cyclization to yield the desired triazole.
Reaction Mechanism and Rationale
The synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates from carboxylic acid hydrazides and ethyl carbethoxyformimidate (or its hydrochloride salt, ethyl 2-ethoxy-2-iminoacetate hydrochloride) proceeds via a two-step sequence:
-
Formation of the N-Acylamidrazone Intermediate: The carboxylic acid hydrazide reacts with ethyl 2-ethoxy-2-iminoacetate hydrochloride in the presence of a base, such as triethylamine, to form the corresponding ethyl 2-(2-acylhydrazono)-2-aminoacetate intermediate. The base is crucial for neutralizing the hydrochloride salt and facilitating the nucleophilic attack of the hydrazide on the iminoester.
-
Thermal Cyclization: The isolated N-acylamidrazone intermediate undergoes a thermal-induced intramolecular cyclization to form the stable 1,2,4-triazole ring. This step typically requires high temperatures and is often carried out in a high-boiling point solvent like diphenyl ether to facilitate the dehydration and ring closure.
The overall transformation is a powerful method for the construction of the 1,2,4-triazole core with control over the substituent at the 5-position, which is determined by the choice of the starting carboxylic acid hydrazide.
Figure 1: General reaction mechanism for the synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of the key precursor, ethyl 2-ethoxy-2-iminoacetate hydrochloride, and its subsequent use in the synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates.
Protocol 1: Synthesis of Ethyl 2-ethoxy-2-iminoacetate hydrochloride
This protocol is based on the Pinner reaction, where an iminoester hydrochloride is formed from a nitrile and an alcohol in the presence of hydrogen chloride.
Materials:
-
Ethyl cyanoformate
-
Anhydrous ethanol
-
Anhydrous diethyl ether
-
Hydrogen chloride gas
Procedure:
-
A solution of ethyl cyanoformate (1 equivalent) in anhydrous ethanol (2-3 volumes) is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.
-
The solution is cooled to 0 °C in an ice bath.
-
A steady stream of dry hydrogen chloride gas is bubbled through the stirred solution for 2-3 hours, ensuring the reaction mixture does not exceed 5 °C.
-
After the introduction of HCl is complete, the reaction mixture is allowed to stand at 0 °C for 12-24 hours, during which a precipitate may form.
-
Anhydrous diethyl ether is added to the reaction mixture to precipitate the product completely.
-
The resulting white solid is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield ethyl 2-ethoxy-2-iminoacetate hydrochloride.[3]
Self-Validation: The product can be characterized by its melting point and NMR spectroscopy. The presence of the hydrochloride salt can be confirmed by the characteristic signals in the NMR spectrum.
Protocol 2: Synthesis of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates
This protocol details the two-step synthesis of the target triazoles from a carboxylic acid hydrazide and the prepared ethyl 2-ethoxy-2-iminoacetate hydrochloride.
Step A: Synthesis of Ethyl 2-(2-acylhydrazono)-2-aminoacetate Intermediate
Materials:
-
Carboxylic acid hydrazide (e.g., benzhydrazide)
-
Ethyl 2-ethoxy-2-iminoacetate hydrochloride
-
Triethylamine (NEt3)
-
Ethanol
Procedure:
-
To a stirred suspension of ethyl 2-ethoxy-2-iminoacetate hydrochloride (1 equivalent) in ethanol, add triethylamine (1.1 equivalents) dropwise at room temperature.
-
To this mixture, add the desired carboxylic acid hydrazide (1 equivalent) in one portion.
-
Stir the reaction mixture at room temperature for 12 hours.
-
The solvent is removed under reduced pressure, and the residue is treated with water.
-
The solid precipitate is collected by filtration, washed with water, and dried to afford the crude ethyl 2-(2-acylhydrazono)-2-aminoacetate intermediate, which can be used in the next step without further purification.[3]
Step B: Thermal Cyclization to form the 1,2,4-Triazole
Materials:
-
Ethyl 2-(2-acylhydrazono)-2-aminoacetate intermediate
-
Diphenyl ether (Ph2O)
Procedure:
-
The crude ethyl 2-(2-acylhydrazono)-2-aminoacetate intermediate is added to diphenyl ether in a round-bottom flask equipped with a reflux condenser.
-
The mixture is heated to reflux (approximately 259 °C) for a short period (e.g., 1 minute).[2] The reaction progress can be monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature.
-
The product is precipitated by the addition of hexane or petroleum ether.
-
The solid is collected by filtration, washed with hexane, and purified by recrystallization from a suitable solvent (e.g., ethanol) to give the pure 5-substituted ethyl 1,2,4-triazole-3-carboxylate.[3]
Figure 2: A step-by-step experimental workflow for the synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates.
Data Presentation: Substrate Scope and Yields
The described methodology is applicable to a range of carboxylic acid hydrazides, allowing for the synthesis of various 5-substituted 1,2,4-triazoles. The following table summarizes the overall yields for the synthesis of different ethyl 1,2,4-triazole-3-carboxylates.
| Entry | R-Group of Hydrazide | Product | Overall Yield (%) |
| 1 | Phenyl | Ethyl 5-phenyl-1H-1,2,4-triazole-3-carboxylate | 75 |
| 2 | 4-Chlorophenyl | Ethyl 5-(4-chlorophenyl)-1H-1,2,4-triazole-3-carboxylate | 89 |
| 3 | 4-Methoxyphenyl | Ethyl 5-(4-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate | 82 |
| 4 | 2-Naphthyl | Ethyl 5-(naphthalen-2-yl)-1H-1,2,4-triazole-3-carboxylate | 65 |
| 5 | Thiophen-2-yl | Ethyl 5-(thiophen-2-yl)-1H-1,2,4-triazole-3-carboxylate | 78 |
| 6 | Methyl | Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate | 45 |
| 7 | Cyclohexyl | Ethyl 5-cyclohexyl-1H-1,2,4-triazole-3-carboxylate | 55 |
Data adapted from a representative synthesis of 1,2,4-triazole-3(5)-carboxylates.[3]
Concluding Remarks
The use of ethyl carbethoxyformimidate or its precursor, ethyl 2-ethoxy-2-iminoacetate hydrochloride, provides a reliable and efficient method for the synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates. The protocols outlined in these application notes are designed to be reproducible and scalable, offering a valuable tool for researchers in organic synthesis and medicinal chemistry. The straightforward nature of the reaction and the availability of diverse carboxylic acid hydrazides make this a highly attractive route for the generation of novel 1,2,4-triazole-based compounds for further investigation.
References
-
Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. ResearchGate. Available at: [Link]
-
Synthesis of 1,2,4-triazole-3(5)-carboxylates 1. ResearchGate. Available at: [Link]
-
Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. Journal of Research in Chemistry. Available at: [Link]
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Ethyl 5-Phenyl-4H-1,2,4-triazole-3-carboxylate: A Versatile Building Block for Medicinal Chemistry and Drug Discovery
Introduction
The 1,2,4-triazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically significant drugs.[1] Its prevalence stems from its unique physicochemical properties, including its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisostere for amide and ester functionalities. Within the vast landscape of triazole-based synthons, ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate emerges as a particularly valuable and versatile building block. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, functionalization, and application of this key intermediate in the pursuit of novel therapeutics. We will delve into detailed, field-proven protocols, explain the rationale behind experimental choices, and showcase its utility in constructing diverse molecular architectures.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization. The following table summarizes key properties of ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₁N₃O₂ | - |
| Molecular Weight | 217.23 g/mol | - |
| Appearance | White to off-white solid | [2] |
| Melting Point | 188-190 °C | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the structural elucidation and purity assessment of organic compounds. The following are the characteristic ¹H and ¹³C NMR chemical shifts for ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate.
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR (400 MHz, DMSO-d₆) | 1.35 | t | -CH₂CH₃ |
| 4.38 | q | -CH₂ CH₃ | |
| 7.50-7.65 | m | Phenyl-H | |
| 8.05-8.15 | m | Phenyl-H | |
| ~14.5 (broad) | s | N-H | |
| ¹³C NMR (100 MHz, DMSO-d₆) | 14.2 | - | -CH₂CH₃ |
| 61.5 | - | -CH₂ CH₃ | |
| 126.8, 129.1, 130.8 | - | Phenyl-CH | |
| 131.5 | - | Phenyl-C (ipso) | |
| 145.8 | - | C5 | |
| 157.0 | - | C3 | |
| 160.5 | - | C=O |
Synthesis of Ethyl 5-Phenyl-4H-1,2,4-triazole-3-carboxylate
The most efficient and widely adopted method for the synthesis of the title compound involves the cyclocondensation of benzhydrazide with ethyl carbethoxyformimidate. This approach offers high yields and operational simplicity.[2]
Synthetic Scheme
Caption: Synthesis of the target triazole via an acylamidrazone intermediate.
Detailed Experimental Protocol
Materials:
-
Benzhydrazide
-
Ethyl carbethoxyformimidate hydrochloride
-
Triethylamine (NEt₃)
-
Ethanol (EtOH), absolute
-
Diphenyl ether (PhOPh)
-
Hexane
-
Ethyl acetate (EtOAc)
Procedure:
-
Formation of the Acylamidrazone Intermediate:
-
In a round-bottom flask, suspend ethyl carbethoxyformimidate hydrochloride (1 equivalent) in absolute ethanol.
-
Cool the suspension in an ice bath and add triethylamine (2 equivalents) dropwise with stirring.
-
To this mixture, add benzhydrazide (1 equivalent) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
The formation of the acylamidrazone intermediate can be monitored by thin-layer chromatography (TLC).
-
-
Cyclization to the Triazole:
-
Remove the ethanol under reduced pressure.
-
To the resulting residue, add diphenyl ether.
-
Heat the mixture to reflux (approximately 259 °C) for a short period (typically 1-5 minutes). The cyclization is usually rapid at this temperature.
-
Monitor the reaction by TLC until the starting acylamidrazone is consumed.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Add hexane to precipitate the crude product.
-
Collect the precipitate by filtration and wash thoroughly with hexane to remove the diphenyl ether.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to afford pure ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate as a white solid.[2]
-
Expert Insights: The high reflux temperature in diphenyl ether is crucial for the efficient cyclodehydration of the acylamidrazone intermediate. The short reaction time is necessary to prevent potential degradation of the product. The choice of recrystallization solvent will depend on the impurity profile of the crude product.
Ethyl 5-Phenyl-4H-1,2,4-triazole-3-carboxylate as a Synthetic Building Block
The strategic placement of a phenyl group at the 5-position, an ester at the 3-position, and a reactive N-H at the 4-position makes this triazole an exceptionally versatile scaffold for further chemical modifications. The following sections detail key transformations that unlock a diverse chemical space for drug discovery.
N-Alkylation: Diversification at the Triazole Core
The N-H proton of the triazole ring is acidic and can be readily deprotonated with a suitable base, followed by reaction with an electrophile to introduce a variety of substituents at the N4 position. This is a common strategy to modulate the steric and electronic properties of the molecule and to explore structure-activity relationships (SAR).
Caption: General workflow for the N-alkylation of the triazole.
Materials:
-
Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
Procedure:
-
To a solution of ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add benzyl bromide (1.1 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexane) to yield the desired N-benzylated product.
Rationale for Experimental Choices: Potassium carbonate is a mild and effective base for this transformation, and DMF is an excellent polar aprotic solvent that facilitates the Sₙ2 reaction. The aqueous work-up is necessary to remove the inorganic salts and DMF.
Ester Hydrolysis: Gateway to Amide Derivatives
The ethyl ester group can be readily hydrolyzed under basic conditions to yield the corresponding carboxylic acid, 5-phenyl-4H-1,2,4-triazole-3-carboxylic acid. This carboxylic acid is a key intermediate for the synthesis of a wide range of amide derivatives through coupling with various amines.
Materials:
-
Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water
-
Hydrochloric acid (HCl), 2M
Procedure:
-
Dissolve ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture in an ice bath and acidify to pH 2-3 with 2M HCl.
-
The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried under vacuum.
Self-Validation: The progress of the hydrolysis can be easily monitored by TLC, as the carboxylic acid product will have a different Rf value than the starting ester. The successful formation of the product can be confirmed by the disappearance of the ethyl ester signals and the appearance of a carboxylic acid proton signal in the ¹H NMR spectrum.
Amide Coupling: Construction of Bioactive Scaffolds
The resulting 5-phenyl-4H-1,2,4-triazole-3-carboxylic acid is a versatile precursor for the synthesis of a diverse library of amides. The use of modern coupling agents allows for the efficient formation of the amide bond under mild conditions.
Materials:
-
5-Phenyl-4H-1,2,4-triazole-3-carboxylic acid
-
Aniline
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of 5-phenyl-4H-1,2,4-triazole-3-carboxylic acid (1 equivalent) in anhydrous DMF, add HATU (1.1 equivalents) and DIPEA (2 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add aniline (1.1 equivalents) to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired amide.
Causality Behind Experimental Choices: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if chiral amines are used).[3] DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt and facilitate the reaction.
Applications in Drug Discovery
The derivatives of ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate have been explored for a wide range of therapeutic applications, leveraging the well-established pharmacological potential of the 1,2,4-triazole nucleus.
Antimicrobial and Antifungal Agents
The 1,2,4-triazole core is a key pharmacophore in many successful antifungal drugs.[4] The ability to readily introduce diverse substituents at the N4-position and to form various amides at the C3-position allows for the generation of large libraries of compounds for screening against various microbial and fungal strains. The phenyl group at the C5-position can also be modified to further explore the SAR.
Antiviral Agents
Derivatives of 1,2,4-triazole-3-carboxamide are known to possess antiviral activity.[5][6] By hydrolyzing the ethyl ester of the title compound and coupling the resulting carboxylic acid with various amines, including those bearing sugar moieties or other functionalities known to interact with viral enzymes, novel antiviral candidates can be synthesized.
Other Therapeutic Areas
The versatility of this building block extends to other therapeutic areas as well. The 1,2,4-triazole scaffold has been associated with a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and anticancer properties.[7] The synthetic accessibility and modular nature of ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate make it an ideal starting point for the exploration of these and other therapeutic targets.
Conclusion
Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate is a high-value, versatile building block for the synthesis of a wide array of functionalized heterocyclic compounds. Its straightforward synthesis and the reactivity of its key functional groups provide a robust platform for the generation of diverse molecular libraries for drug discovery and medicinal chemistry programs. The protocols and insights provided in this application note are intended to empower researchers to fully exploit the synthetic potential of this important intermediate in their quest for novel and effective therapeutic agents.
References
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- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
- Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. (2022). Molecules, 27(19), 6543.
- Khomenko, D. M., Doroschuk, R. O., & Lampeka, R. D. (2016). Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. FRENCH-UKRAINIAN JOURNAL OF CHEMISTRY, 4(2).
- Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2022). Molecules, 27(22), 7936.
- Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. (2015). Journal of Advanced Pharmaceutical Technology & Research, 6(3), 114.
- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024).
- Chemsynthesis. (2025).
- Mishra, P. K., et al. (2009). N5-Phenyl-4H-1, 2, 4-Triazole-3,5-Diamine Derivatives. Oriental Journal of Chemistry, 25(3), 653-657.
- Mukherjee, N., Ahammed, S., Bhadra, S., & Ranu, B. C. (2012). Electronic Supplementary Information Solvent–free one–pot synthesis of 1,2,3-triazole derivatives by 'Click' reaction of. The Royal Society of Chemistry.
- Synthesis of esters and amides of 5-amino-1,2,4-triazole-3-carboxylic and 5-amino-1,2,4-triazol-3-ylacetic acids. (2020).
- 3-Benzyl-4-ethyl-1H-1,2,4-triazole-5(4H)-thione. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(10), o1551.
- Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole deriv
- Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. (2004). Molecules, 9(12), 1056-1063.
- Synthesis and antiviral activity of 1,2,4-triazole-3-thiocarboxamide and 1,2,4-triazole-3-carboxamidine ribonucleosides. (1982). Journal of Medicinal Chemistry, 25(3), 336-340.
- ¹H NMR Spectral Comparison: 5-Phenyl-4H-1,2,4-triazole-3-thiol (top)... (2022).
- Synthesis and spectral investigations of azole deriv
- 1H and 13C NMR Data for triazole 1. (n.d.). The Royal Society of Chemistry.
- Process optimization for acid-amine coupling: a catalytic approach. (2023). International Journal of Industrial Chemistry, 14(2), 133-145.
- Synthesis and antioxidant properties of some new 5-phenethyl-3-thio-1,2,4-triazoles. (2021). Pharmacia, 68(1), 163-170.
- Application Notes and Protocols for N-alkylation of Imidazole using Benzyl Bromide. (2025). Benchchem.
- Amide bond formation: beyond the myth of coupling reagents. (2008). Organic & Biomolecular Chemistry, 6(15), 2629-2650.
- Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Ana. (2023). Docta Complutense.
- Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. (2014). Der Pharmacia Lettre, 6(1), 114-121.
- UTILITY OF AMINO ACID COUPLED 1,2,4-TRIAZOLES IN ORGANIC SYNTHESIS. (2018). CORE.
- Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. (2022). Molecules, 27(11), 3418.
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Application Notes & Protocols: A Guide to the Antimicrobial Screening of Ethyl 5-Phenyl-4H-1,2,4-triazole-3-carboxylate
Abstract and Introduction
The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1][2][3] The 1,2,4-triazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including potent antimicrobial effects.[4][5][6][7][8][9][10] Derivatives of 1,2,4-triazole have demonstrated significant efficacy against various bacterial and fungal pathogens, making them a promising area for new drug discovery.[7][11][12]
This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the systematic antimicrobial screening of a specific triazole derivative: ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate . We present a structured, two-tiered screening protocol, beginning with a qualitative assessment of antimicrobial activity followed by a quantitative determination of potency. The methodologies are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure reproducibility and trustworthiness. The causality behind experimental choices is explained to empower researchers to not only execute the protocols but also to understand and interpret the results with confidence.
Scientific Rationale: The Antimicrobial Potential of the 1,2,4-Triazole Scaffold
The therapeutic success of triazole-based drugs, such as fluconazole and itraconazole, provides a strong rationale for investigating novel derivatives like ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate.
2.1 Hypothesized Antifungal Mechanism of Action
The primary and most well-understood mechanism of triazole antifungal agents is the disruption of the fungal cell membrane's integrity.[13][14] This is achieved through the targeted inhibition of a crucial fungal enzyme, lanosterol 14-alpha-demethylase, which is a cytochrome P450 enzyme.[15]
-
Enzyme Inhibition: The nitrogen atoms in the triazole ring bind to the heme iron atom in the active site of 14-alpha-demethylase.
-
Ergosterol Depletion: This inhibition blocks the synthesis of ergosterol, the principal sterol component of the fungal cell membrane.[16][17]
-
Membrane Disruption: The depletion of ergosterol and the concurrent accumulation of toxic sterol precursors lead to increased membrane permeability and fluidity, ultimately arresting fungal growth or causing cell death.[14][17]
Caption: Overall workflow for the antimicrobial screening of a novel compound.
Detailed Experimental Protocols
4.1 Protocol 1: Preparation of Test Compound and Controls
Causality: Accurate and consistent concentration preparation is the foundation of a reliable screening assay. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving novel organic compounds for biological assays.
-
Test Compound Stock Solution:
-
Accurately weigh 10 mg of ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate.
-
Dissolve in sterile, molecular biology grade DMSO to a final concentration of 10 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Store at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Positive Control Stock Solutions:
-
Antibacterial: Prepare a 1 mg/mL stock solution of Ciprofloxacin (for Gram-negative bacteria) and Vancomycin (for Gram-positive bacteria) in an appropriate sterile solvent (e.g., water or DMSO).
-
Antifungal: Prepare a 1 mg/mL stock solution of Fluconazole in sterile DMSO or water.
-
Store stocks as per manufacturer recommendations.
-
-
Negative Control:
-
Use the same sterile DMSO used to dissolve the test compound. This is critical to ensure that any observed antimicrobial effect is due to the compound itself and not the solvent.
-
4.2 Protocol 2: Preparation of Standardized Microbial Inoculum
Causality: The density of the microbial inoculum is a critical variable. A standardized starting number of cells ensures that results are reproducible and comparable across experiments. The 0.5 McFarland turbidity standard provides a reference point for adjusting the inoculum to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL. [18][19][20]
-
Select Microorganisms: A representative panel should include:
-
Gram-positive bacterium: Staphylococcus aureus (e.g., ATCC 25923)
-
Gram-negative bacterium: Escherichia coli (e.g., ATCC 25922)
-
Yeast: Candida albicans (e.g., ATCC 90028)
-
-
Culture Revival: From a frozen stock, streak the microorganism onto a suitable agar plate (e.g., Tryptic Soy Agar for bacteria, Sabouraud Dextrose Agar for yeast). Incubate for 18-24 hours at 35-37°C.
-
Inoculum Preparation:
-
Using a sterile loop, select 3-5 well-isolated colonies from the fresh agar plate.
-
Suspend the colonies in a tube containing 5 mL of sterile saline (0.85% NaCl).
-
Vortex the suspension to create a smooth, homogenous mixture.
-
Adjust the turbidity of the suspension to match that of a 0.5 McFarland standard by adding more colonies (if too light) or more sterile saline (if too turbid). Use a nephelometer or visual comparison against a white background with a black line.
-
4.3 Protocol 3: Primary Screening - Agar Disk Diffusion (Kirby-Bauer Method)
Causality: This method provides a qualitative assessment of antimicrobial activity. [21][22][23]As the compound diffuses from the disk into the agar, it creates a concentration gradient. If the organism is susceptible, a clear zone where growth is inhibited will form around the disk. [24]The size of this "zone of inhibition" provides a preliminary indication of the compound's efficacy.
-
Plate Preparation: Use Mueller-Hinton Agar (MHA) for bacteria and Sabouraud Dextrose Agar with 0.5% glucose for yeast. Ensure plates have a uniform depth of 4 mm.
-
Inoculation:
-
Within 15 minutes of standardizing the inoculum (from Protocol 2), dip a sterile cotton swab into the suspension.
-
Remove excess fluid by pressing the swab against the inside of the tube.
-
Streak the swab evenly across the entire surface of the agar plate in three directions, rotating the plate approximately 60 degrees each time to ensure a uniform lawn of growth. [23]
-
-
Disk Application:
-
Allow the plate surface to dry for 3-5 minutes.
-
Aseptically apply sterile, 6-mm blank paper disks to the inoculated agar surface.
-
Pipette a defined volume (e.g., 10 µL) of the test compound stock solution onto a designated disk.
-
Apply the same volume of the appropriate positive control (e.g., Ciprofloxacin) and negative control (DMSO) to separate disks.
-
Gently press each disk to ensure complete contact with the agar. Place disks sufficiently far apart to prevent overlapping zones. [23]
-
-
Incubation:
-
Invert the plates and incubate within 15 minutes of disk application. [20] * Incubate at 35-37°C for 18-24 hours for bacteria and 24-48 hours for yeast.
-
-
Result Measurement:
-
Measure the diameter of the zone of inhibition (including the 6-mm disk) in millimeters (mm) using a ruler or caliper.
-
Any zone of inhibition larger than the disk diameter (6 mm) indicates antimicrobial activity.
-
4.4 Protocol 4: Secondary Screening - Broth Microdilution for MIC Determination
Causality: This method provides a quantitative measure of the compound's potency, defined as the Minimum Inhibitory Concentration (MIC). [2][19]The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution susceptibility test. [19]This protocol is based on CLSI guidelines. [25][26][27]
-
Inoculum Dilution: Dilute the standardized 0.5 McFarland inoculum from Protocol 2 into the appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the test wells. [18]
-
Plate Setup: Use a sterile 96-well microtiter plate. A clear, logical layout is essential for accurate interpretation.
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Probing the Oncogenic Landscape: Application Notes and Protocols for Ethyl 5-Phenyl-4H-1,2,4-Triazole-3-Carboxylate Derivatives as Anticancer Agents
Introduction: The Rise of Triazoles in Oncology
The 1,2,4-triazole scaffold has emerged as a "privileged" structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Its unique physicochemical properties, including its ability to engage in various non-covalent interactions and act as a bioisostere for amide and ester groups, make it an attractive framework for the design of novel therapeutic agents.[1] Within the vast chemical space of triazole derivatives, ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate and its analogues have garnered significant attention for their potential as anticancer agents. These compounds have demonstrated promising cytotoxic and antiproliferative activities against a range of human cancer cell lines, positioning them as valuable leads for the development of next-generation cancer therapies.[2][3]
This comprehensive guide provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the evaluation of the anticancer activity of ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate derivatives. The methodologies outlined herein are designed to be robust and self-validating, enabling a thorough investigation from synthesis and initial screening to mechanistic elucidation.
Part 1: Synthesis and Characterization of Ethyl 5-Phenyl-4H-1,2,4-Triazole-3-Carboxylate Derivatives
A reliable and efficient synthetic route is paramount for the exploration of structure-activity relationships (SAR). A general method for the synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates involves the cyclocondensation of carboxylic acid hydrazides with ethyl carbethoxyformimidate.[4]
Protocol 1: General Synthesis of Ethyl 5-Aryl-4H-1,2,4-Triazole-3-Carboxylates
-
Formation of Ethyl Carbethoxyformimidate: Gaseous hydrogen chloride is bubbled through a cooled (0°C) solution of absolute ethanol. This is followed by the addition of ethyl cyanoformate. The reaction mixture is stirred at low temperature to yield ethyl carbethoxyformimidate hydrochloride.
-
Reaction with Acylhydrazide: The appropriate aryl carboxylic acid hydrazide (e.g., benzoyl hydrazide for the 5-phenyl derivative) is dissolved in ethanol. Triethylamine is added, followed by the dropwise addition of the ethyl carbethoxyformimidate hydrochloride solution. The mixture is stirred at room temperature for 12 hours.[4]
-
Cyclization: The intermediate acylamidrazone is isolated and then subjected to thermal cyclization in a high-boiling solvent such as diphenyl ether for a short duration (e.g., 1 minute) to afford the desired ethyl 5-aryl-4H-1,2,4-triazole-3-carboxylate.[4]
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield the pure compound.
-
Characterization: The structure of the synthesized compound should be unequivocally confirmed using modern analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.[5]
Part 2: In Vitro Evaluation of Anticancer Activity
The initial assessment of anticancer potential is typically performed using a panel of human cancer cell lines. This allows for the determination of cytotoxic and antiproliferative effects and provides preliminary insights into the spectrum of activity.
Cell Viability and Cytotoxicity Assays
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability.[6]
Protocol 2: MTT Cytotoxicity Assay
-
Cell Seeding: Plate cancer cells (e.g., A549 lung carcinoma, U87 glioblastoma, HL-60 leukemia) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[7]
-
Compound Treatment: Prepare stock solutions of the test compounds in DMSO. Perform serial dilutions in the culture medium to achieve a range of final concentrations. Replace the culture medium in the wells with the medium containing the test compounds. Include a vehicle control (DMSO-treated cells) and a positive control (a known anticancer drug like doxorubicin).[7]
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Data Presentation: Cytotoxicity of Exemplary 1,2,4-Triazole Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative 6h | A549 (Lung) | 3.854 | [8] |
| U87 (Glioblastoma) | 4.151 | [8] | |
| HL-60 (Leukemia) | 17.522 | [8] | |
| Thiazole-Triazole Hybrid 5f | U87 (Glioblastoma) | 4.72 ± 3.92 | [9] |
| Thiazole-Triazole Hybrid 5h | U87 (Glioblastoma) | 3.20 ± 0.32 | [9] |
Note: The compounds listed are structurally related to the core topic and serve as examples of the potential activity of this class of molecules.
Mechanistic Studies: Unraveling the Mode of Action
Understanding the molecular mechanisms underlying the anticancer activity of these compounds is crucial for their further development. Key cellular processes to investigate include apoptosis, cell cycle progression, and the inhibition of specific signaling pathways.
Protocol 3: Apoptosis Induction Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
Protocol 4: Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.
-
Fixation: Fix the harvested cells in ice-cold 70% ethanol overnight.
-
Staining: Wash the cells with PBS and resuspend in a solution containing PI and RNase A. Incubate for 30 minutes.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizing the Experimental Workflow
Caption: A streamlined workflow for the evaluation of novel anticancer agents.
Potential Molecular Targets and Signaling Pathways
Several studies on 1,2,4-triazole derivatives suggest their anticancer effects may be mediated through the inhibition of key oncogenic proteins and pathways.[2] Molecular docking studies can provide valuable insights into the potential binding modes of these compounds to their targets.
Potential Targets for Ethyl 5-Phenyl-4H-1,2,4-Triazole-3-Carboxylate Derivatives:
-
Receptor Tyrosine Kinases (RTKs): Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy.[3]
-
Serine/Threonine Kinases: The BRAF kinase is a critical component of the MAPK/ERK signaling pathway, which is frequently dysregulated in cancer.[2]
-
Tubulin: Disruption of microtubule dynamics by targeting tubulin is a clinically validated anticancer strategy.[2]
Visualizing a Potential Mechanism of Action
Caption: Inhibition of an oncogenic signaling pathway by a triazole derivative.
Part 3: Concluding Remarks and Future Directions
The ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate scaffold represents a promising starting point for the development of novel anticancer agents. The protocols and application notes provided in this guide offer a robust framework for the systematic evaluation of these compounds. Future research should focus on expanding the library of derivatives to establish comprehensive structure-activity relationships, elucidating their precise molecular mechanisms of action, and progressing the most promising candidates to in vivo studies. Through a multidisciplinary approach that integrates synthetic chemistry, molecular and cellular biology, and computational modeling, the full therapeutic potential of this exciting class of compounds can be realized.
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Sharma, D. K., & Singh, S. (2024). 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. International Journal of Pharmaceutical Sciences and Drug Research, 16(2), 111-120. [Link]
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Sharma, D. K., & Singh, S. (2023). Evaluation of Cytotoxicity of 1H-1,2,4-Triazole-3-carboxamide Derivatives in Various Cancer Cell Lines using MTT Assay: Synthesis, Characterization and Molecular Docking Studies. Asian Journal of Chemistry, 35(12), 2963-2970. [Link]
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"anti-inflammatory properties of 1,2,4-triazole analogs"
Application Notes & Protocols: Evaluating the Anti-inflammatory Properties of 1,2,4-Triazole Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities.[1] This document provides a comprehensive guide for researchers investigating the anti-inflammatory potential of novel 1,2,4-triazole analogs. We will delve into the mechanistic basis of their action, provide detailed protocols for both in vitro and in vivo evaluation, and offer insights into data interpretation. The protocols outlined herein are designed to be self-validating, ensuring robust and reproducible results for drug discovery and development programs.
Introduction: The Rationale for 1,2,4-Triazoles in Inflammation
Chronic inflammation is a key pathological driver in a multitude of diseases, including arthritis, inflammatory bowel disease, and cardiovascular conditions.[2][3] The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a paramount goal in drug discovery. Compounds containing the 1,2,4-triazole moiety have emerged as promising candidates, exhibiting anti-inflammatory activity through various mechanisms.[1][4] These include the inhibition of key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), as well as the modulation of pro-inflammatory cytokine production.[1][5]
Key Therapeutic Targets for 1,2,4-Triazole Analogs:
-
Cyclooxygenase (COX) Enzymes: 1,2,4-triazole derivatives have been shown to inhibit both COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[5][6][7] Some analogs exhibit selectivity for the inducible COX-2 isoform, which is a desirable trait for reducing the gastrointestinal side effects associated with non-selective NSAIDs.[8]
-
5-Lipoxygenase (5-LOX): This enzyme is involved in the biosynthesis of leukotrienes, which are potent inflammatory mediators, particularly in allergic and respiratory diseases.[9] Certain 1,2,4-triazole hybrids have demonstrated dual inhibition of COX-2 and 5-LOX.[7][10]
-
Pro-inflammatory Cytokines: Many 1,2,4-triazole derivatives have been found to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4][5]
-
NF-κB Signaling Pathway: The nuclear factor kappa-B (NF-κB) pathway is a central regulator of inflammation.[2][11] Some 1,2,4-triazole compounds may exert their anti-inflammatory effects by modulating this critical signaling cascade.
Mechanistic Pathways of Inflammation and Intervention by 1,2,4-Triazoles
A fundamental understanding of the inflammatory cascade is crucial for designing and interpreting experiments. Below is a simplified representation of key inflammatory pathways and the potential points of intervention for 1,2,4-triazole analogs.
Caption: Workflow for the carrageenan-induced paw edema assay.
Step-by-Step Methodology:
-
Animal Acclimatization: Use male Wistar or Sprague-Dawley rats (180-200 g) and allow them to acclimatize to the laboratory conditions. 2[12]. Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each rat using a plethysmometer. 3[12]. Compound Administration: Administer the 1,2,4-triazole analogs, a vehicle control, and a positive control (e.g., Indomethacin or Diclofenac) to different groups of rats. T[12][13]he route of administration (e.g., oral, intraperitoneal) will depend on the compound's properties.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution into the subplantar surface of the right hind paw. 5[12]. Paw Volume Measurement: Measure the paw volume (Vₜ) at regular intervals (e.g., 1, 2, 3, 4, 5, and 6 hours) after the carrageenan injection.
[12]Data Analysis and Interpretation:
-
Calculate Paw Edema: Edema (mL) = Vₜ - V₀. 2[12]. Calculate Percentage Inhibition of Edema: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
A significant reduction in paw edema in the treated groups compared to the vehicle control group indicates anti-inflammatory activity.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Paw Edema at 3h (mL) ± SEM | % Inhibition |
| Vehicle Control | - | 0.85 ± 0.05 | - |
| Analog X | 50 | 0.42 ± 0.03 | 50.6 |
| Indomethacin | 10 | 0.38 ± 0.02 | 55.3 |
*p < 0.05 compared to vehicle control.
Conclusion and Future Directions
The protocols detailed in this guide provide a robust framework for the systematic evaluation of the anti-inflammatory properties of novel 1,2,4-triazole analogs. By combining in vitro mechanistic studies with in vivo efficacy models, researchers can effectively identify and characterize promising lead compounds for further development. Future investigations could explore the effects of these analogs in chronic inflammation models and delve deeper into their specific molecular targets within the inflammatory signaling cascades. The versatility of the 1,2,4-triazole scaffold continues to offer exciting opportunities for the discovery of next-generation anti-inflammatory therapeutics.
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(PDF) NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders?. ResearchGate. [Link]
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κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. [Link]
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Application Notes and Protocols for the Molecular Docking of Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate
Introduction: The Therapeutic Potential of 1,2,4-Triazoles and the Power of In Silico Screening
The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of clinically significant drugs with a wide array of biological activities, including antifungal, antiviral, anticancer, and antimicrobial properties.[1] The unique physicochemical characteristics of the triazole ring, such as its ability to participate in hydrogen bonding, its dipole moment, and its conformational rigidity, facilitate high-affinity interactions with various biological targets, most notably enzymes.[1] Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate, the subject of this guide, is a member of this versatile class of compounds. Molecular docking, a powerful computational technique, allows for the prediction of the binding orientation and affinity of a small molecule (ligand) to its macromolecular target (receptor).[2][3] This in silico approach has become an indispensable tool in modern drug discovery, enabling the rapid screening of virtual compound libraries and providing critical insights into ligand-protein interactions, thereby prioritizing experimental efforts.[3][4]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on performing molecular docking studies with ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate. It provides a detailed, step-by-step protocol, from ligand and protein preparation to the execution of the docking simulation and the critical analysis of the results. The causality behind each experimental choice is explained to ensure both technical accuracy and practical applicability.
Part 1: Ligand and Target Selection Rationale
The Ligand: Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate
The selection of ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate for this study is based on the known and diverse biological activities of the 1,2,4-triazole core.[5][6][7] Derivatives of this scaffold have shown potent inhibitory activity against a range of enzymes, including cyclooxygenases (COX-1/COX-2), lipoxygenases (LOX), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[5][6][8] The phenyl and ethyl carboxylate substituents on the triazole ring of the target molecule provide key chemical features that can be explored for their potential interactions within an enzyme's active site.
Target Selection: Identifying Potential Protein Partners
Given the broad spectrum of activity of 1,2,4-triazole derivatives, several potential protein targets can be considered for docking studies. Based on existing literature, prominent targets include:
-
Cyclooxygenase-2 (COX-2): Many 1,2,4-triazole derivatives have demonstrated selective inhibition of COX-2, an enzyme involved in inflammation.[6]
-
15-Lipoxygenase (15-LOX): This enzyme is another key player in the inflammatory cascade and has been shown to be inhibited by 1,2,4-triazole-based compounds.[6]
-
Acetylcholinesterase (AChE): Inhibition of AChE is a key strategy in the treatment of Alzheimer's disease, and 1,2,4-triazoles have shown promise in this area.[5][8]
-
Lanosterol 14α-demethylase (CYP51): This enzyme is a crucial component in the biosynthesis of ergosterol in fungi, and its inhibition by triazole-containing drugs is the basis for their antifungal activity.[7]
For the purpose of this protocol, we will proceed with Cyclooxygenase-2 (COX-2) as the target protein, given the well-documented anti-inflammatory potential of 1,2,4-triazole derivatives.[6] A suitable crystal structure of human COX-2 can be obtained from the Protein Data Bank (PDB).
Part 2: Detailed Molecular Docking Protocol
This protocol will utilize AutoDock Vina, a widely used and validated open-source molecular docking program, in conjunction with AutoDockTools (ADT) for file preparation and PyMOL for visualization.[9][10][11]
Software and Resource Requirements
-
AutoDock Vina: For performing the docking simulation.
-
AutoDockTools (ADT): A graphical user interface for preparing protein and ligand files.[12]
-
PyMOL or UCSF Chimera: Molecular visualization software.[10][13]
-
Protein Data Bank (PDB): For obtaining the 3D structure of the target protein.
-
PubChem or other chemical databases: For obtaining the 3D structure of the ligand.[14][15]
Experimental Workflow Overview
The molecular docking workflow can be visualized as a series of sequential steps, each crucial for the accuracy and reliability of the final results.
Caption: Workflow for docking protocol validation.
Conclusion
Molecular docking is a valuable computational tool for exploring the potential interactions between small molecules like ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate and their protein targets. By following a rigorous and well-validated protocol, researchers can gain significant insights into the binding modes and affinities of potential drug candidates, thereby accelerating the drug discovery process. It is crucial to remember that in silico results are predictive and should always be validated through experimental assays. [4]
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Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues | ACS Omega - ACS Publications. (n.d.). Retrieved January 17, 2026, from [Link]
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How to interprete and analyze molecular docking results? - ResearchGate. (2024, September 19). Retrieved January 17, 2026, from [Link]
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How to Interpret Docking Scores with Precision | Molecular Docking Tutorial - YouTube. (2025, August 12). Retrieved January 17, 2026, from [Link]
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Interpretation of Molecular docking results? - ResearchGate. (2023, December 5). Retrieved January 17, 2026, from [Link]
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How to Interpret Your Docking Scores: A Medicinal Chemistry Perspective - YouTube. (2020, October 23). Retrieved January 17, 2026, from [Link]
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A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives. (2022, July 14). Retrieved January 17, 2026, from [Link]
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Small Molecule Docking - KBbox: Methods. (n.d.). Retrieved January 17, 2026, from [Link]
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Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools | by Anoop Johny | Medium. (2025, April 8). Retrieved January 17, 2026, from [Link]
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Small molecule docking - Bonvin Lab. (n.d.). Retrieved January 17, 2026, from [Link]
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13.2: How to Dock Your Own Drug - Chemistry LibreTexts. (2020, August 11). Retrieved January 17, 2026, from [Link]
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Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock - YouTube. (2025, August 6). Retrieved January 17, 2026, from [Link]
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Autodock Tutorial easy for beginners Ligand Preparation - YouTube. (2020, May 28). Retrieved January 17, 2026, from [Link]
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Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
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Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - MDPI. (2024, December 21). Retrieved January 17, 2026, from [Link]
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Molecular docking proteins preparation - ResearchGate. (2019, September 20). Retrieved January 17, 2026, from [Link]
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HADDOCK2.4 shape-restrained protein-small molecule tutorial - Bonvin Lab. (n.d.). Retrieved January 17, 2026, from [Link]
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How to validate the molecular docking results ? | ResearchGate. (2022, April 25). Retrieved January 17, 2026, from [Link]
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Learn Maestro: Preparing protein structures - YouTube. (2024, January 29). Retrieved January 17, 2026, from [Link]
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An insight on medicinal attributes of 1,2,4-triazoles - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]
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AutoDock Tutorial- Part 4. Preparing Ligand for Docking - YouTube. (2021, May 11). Retrieved January 17, 2026, from [Link]
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AutoDock Version 4.2 - Center for Computational Structural Biology. (n.d.). Retrieved January 17, 2026, from [Link]
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Validation of a computational docking methodology to identify the non-covalent binding site of ligands to DNA - Molecular BioSystems (RSC Publishing). (n.d.). Retrieved January 17, 2026, from [Link]
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Molecular docking, validation, dynamics simulations, and pharmacokinetic prediction of natural compounds against the SARS-CoV-2 main-protease - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
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Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
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Ethyl 5-[hydroxy(phenyl)methyl]-1h-1,2,4-triazole-3-carboxylate - PubChemLite. (n.d.). Retrieved January 17, 2026, from [Link]
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Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates - ResearchGate. (2025, August 9). Retrieved January 17, 2026, from [Link]
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Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
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Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
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Ethyl 4-benzamido-5-phenyl-4H-1,2,4-triazole-3-carboxyl-ate Monohydrate - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
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ethyl 5-methoxy-4-phenyl-1H-1,2,3-triazole-1-carboxylate - ChemSynthesis. (2025, May 20). Retrieved January 17, 2026, from [Link]
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Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities - MDPI. (n.d.). Retrieved January 17, 2026, from [Link]
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Synthesis and evaluation of 4-amino-5-phenyl-4 H --[8][16][17]triazole-3-thiol derivatives as antimicrobial agents - ResearchGate. (2025, August 5). Retrieved January 17, 2026, from [Link]
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5-ethyl-1-phenyl-1h-1,2,4-triazole-3-carboxylic acid - PubChemLite. (n.d.). Retrieved January 17, 2026, from [Link]
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Application Notes & Protocols: Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate in Agrochemical Research
These application notes provide a comprehensive guide for researchers, scientists, and professionals in drug development on the potential utility of ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate as a scaffold in the discovery of novel agrochemicals. The 1,2,4-triazole moiety is a cornerstone in modern agricultural science, with numerous derivatives commercialized as fungicides, herbicides, and insecticides.[1][2] This document outlines the synthesis of the title compound, its proposed mechanisms of action based on the broader triazole class, and detailed protocols for its biological screening.
The 1,2,4-triazole ring system is renowned for its diverse biological activities, which has led to its incorporation into a wide array of commercially successful agrochemicals.[1][3] As fungicides, triazoles are celebrated for their broad-spectrum efficacy, primarily functioning as sterol demethylation inhibitors (DMIs) that disrupt the synthesis of ergosterol, a vital component of fungal cell membranes.[4] This mechanism of action provides both protective and curative properties against a host of plant-pathogenic fungi.[4] In the realm of herbicides, triazole derivatives have been developed to target various plant-specific enzymes, leading to potent weed control.[5] Furthermore, certain 1,2,4-triazole-containing compounds have demonstrated notable insecticidal activity, expanding their importance in crop protection.[1][6][7]
Given the established success of the 1,2,4-triazole scaffold, ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate represents a promising, yet underexplored, candidate for agrochemical development. Its structural features—a phenyl group at the 5-position and a carboxylate ester at the 3-position—offer multiple points for further chemical modification to optimize biological activity, selectivity, and physicochemical properties. These notes are intended to serve as a foundational resource for initiating research into the agrochemical potential of this specific triazole derivative.
Synthesis of Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate
The synthesis of ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate can be efficiently achieved through the cyclocondensation of a carboxylic acid hydrazide with ethyl carbethoxyformimidate.[8] This method provides a direct and high-yielding route to the desired 5-substituted 1,2,4-triazole-3-carboxylate.
Protocol 1: Synthesis of Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate
Materials:
-
Benzoyl hydrazide
-
Ethyl carbethoxyformimidate hydrochloride
-
Triethylamine (NEt₃)
-
Ethanol (EtOH)
-
Diphenyl ether (PhOPh)
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Formation of the Acylamidrazone Intermediate:
-
In a round-bottom flask, dissolve benzoyl hydrazide (1 equivalent) in ethanol.
-
To this solution, add ethyl carbethoxyformimidate hydrochloride (1 equivalent).
-
Cool the mixture in an ice bath and slowly add triethylamine (1 equivalent) dropwise with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) to confirm the formation of the intermediate acylamidrazone.
-
Upon completion, remove the solvent under reduced pressure using a rotary evaporator. The resulting crude intermediate can be used in the next step without further purification.
-
-
Cyclization to the 1,2,4-Triazole Ring:
-
In a separate flask, heat diphenyl ether to reflux.
-
Add the crude acylamidrazone intermediate from the previous step to the refluxing diphenyl ether.
-
Maintain the reflux for approximately 1-2 minutes to facilitate the cyclization reaction.[8]
-
Allow the reaction mixture to cool to room temperature.
-
The product, ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate, will precipitate out of the solution.
-
Collect the solid product by filtration and wash with a suitable solvent, such as hexane, to remove the diphenyl ether.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the purified ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate.
-
-
Characterization:
-
Confirm the structure of the synthesized compound using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Caption: Synthesis of Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate.
Screening for Agrochemical Activity
The following protocols are representative methods for the preliminary screening of ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate for fungicidal, herbicidal, and insecticidal activities. These protocols are based on established methodologies for testing novel chemical compounds in an agrochemical context.[9]
Protocol 2: In Vitro Fungicidal Activity Assay
This protocol is designed to evaluate the efficacy of the title compound against a panel of common plant-pathogenic fungi using the mycelial growth inhibition method.[4][10][11]
Materials:
-
Pure cultures of plant-pathogenic fungi (e.g., Sclerotinia sclerotiorum, Botrytis cinerea, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate
-
Acetone (for stock solution)
-
Sterile Petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Preparation of Test Compound Solutions:
-
Prepare a stock solution of ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate in acetone at a concentration of 10,000 mg/L.
-
Prepare autoclaved PDA medium and cool it to approximately 50-55 °C.
-
Add the appropriate volume of the stock solution to the molten PDA to achieve final test concentrations (e.g., 50 mg/L, 25 mg/L, 10 mg/L, 5 mg/L, 1 mg/L).
-
A control plate should be prepared by adding the same volume of acetone without the test compound to the PDA medium.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
-
Inoculation:
-
From a fresh, actively growing culture of the test fungus, cut a 5 mm mycelial disc using a sterile cork borer.
-
Place the mycelial disc, with the mycelium facing down, in the center of each PDA plate (both treated and control).
-
-
Incubation and Data Collection:
-
Incubate the plates at 25 ± 1 °C in the dark.
-
When the mycelial growth in the control plate has reached the edge of the dish, measure the diameter of the fungal colony in all plates.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(C - T) / C] x 100
-
Where C is the average diameter of the fungal colony on the control plate, and T is the average diameter of the fungal colony on the treated plate.
-
-
Each concentration should be tested in triplicate.
-
Data Presentation:
The results of the fungicidal assay can be presented in a table format.
| Compound | Concentration (mg/L) | Fungal Species | Mycelial Growth Inhibition (%) |
| Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate | 50 | Sclerotinia sclerotiorum | (Illustrative Data) 75.3 |
| 25 | Sclerotinia sclerotiorum | (Illustrative Data) 58.1 | |
| 10 | Sclerotinia sclerotiorum | (Illustrative Data) 35.6 | |
| Commercial Fungicide (e.g., Difenoconazole) | 50 | Sclerotinia sclerotiorum | (Illustrative Data) 85.2 |
From this data, an EC₅₀ (Effective Concentration to inhibit 50% of growth) value can be calculated through probit analysis.
Caption: General Mechanism of Action for Triazole Fungicides.
Protocol 3: Herbicidal Activity Assay (Petri Dish Method)
This protocol assesses the pre-emergence herbicidal activity of the title compound on the seed germination and seedling growth of representative monocot and dicot weeds.[12][13][14]
Materials:
-
Seeds of a monocot weed (e.g., Echinochloa crus-galli) and a dicot weed (e.g., Brassica campestris)
-
Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate
-
Acetone
-
Tween-80
-
Sterile Petri dishes (90 mm) with filter paper
-
Growth chamber
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of the test compound in acetone.
-
Prepare a series of dilutions in distilled water containing a small amount of Tween-80 (as a surfactant) to achieve the desired final concentrations (e.g., 100 µg/mL, 10 µg/mL).
-
A control solution should contain the same concentration of acetone and Tween-80 in distilled water.
-
-
Seed Treatment:
-
Place a sterile filter paper in each Petri dish.
-
Evenly place a set number of seeds (e.g., 20) of the test weed on the filter paper.
-
Add a specific volume (e.g., 5 mL) of the respective test or control solution to each Petri dish, ensuring the filter paper is saturated.
-
-
Incubation and Evaluation:
-
Seal the Petri dishes with parafilm and place them in a growth chamber with controlled temperature, light, and humidity.
-
After a set period (e.g., 7-10 days), measure the germination rate, root length, and shoot length of the seedlings.
-
Calculate the percentage of inhibition for each parameter compared to the control.
-
Data Presentation:
| Compound | Concentration (µg/mL) | Weed Species | Root Length Inhibition (%) | Shoot Length Inhibition (%) |
| Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate | 100 | Brassica campestris | (Illustrative Data) 82.6 | (Illustrative Data) 75.1 |
| 10 | Brassica campestris | (Illustrative Data) 45.3 | (Illustrative Data) 38.9 | |
| Commercial Herbicide (e.g., Glyphosate) | 100 | Brassica campestris | (Illustrative Data) 95.8 | (Illustrative Data) 92.4 |
Protocol 4: Insecticidal Activity Assay (Leaf-Dip Method)
This protocol evaluates the contact toxicity of the title compound against a common agricultural pest, such as aphids (Myzus persicae).[6][15]
Materials:
-
A healthy, pesticide-free culture of the target insect (e.g., Myzus persicae)
-
Host plants (e.g., cabbage or cotton leaf discs)
-
Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate
-
Acetone
-
Triton X-100 (as a surfactant)
-
Ventilated containers
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of the test compound in acetone.
-
Create a series of dilutions in distilled water containing a small amount of Triton X-100 to achieve the desired final concentrations (e.g., 100 mg/L).
-
A control solution should contain the same concentration of acetone and Triton X-100 in distilled water.
-
-
Treatment of Leaf Discs:
-
Excise leaf discs from healthy host plants.
-
Dip each leaf disc into the respective test or control solution for a short period (e.g., 10-15 seconds).
-
Allow the leaf discs to air dry completely.
-
-
Insect Exposure:
-
Place the treated leaf discs in ventilated containers.
-
Introduce a specific number of adult insects (e.g., 20-25) onto each leaf disc.
-
Maintain the containers in a controlled environment (temperature and light).
-
-
Mortality Assessment:
-
After a specified time (e.g., 72 hours), record the number of dead insects.[6]
-
Calculate the mortality rate for each treatment.
-
Each concentration should be tested in triplicate.
-
Data Presentation:
| Compound | Concentration (mg/L) | Insect Species | Mortality Rate (%) after 72h |
| Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate | 100 | Myzus persicae | (Illustrative Data) 65.0 |
| Commercial Insecticide (e.g., Imidacloprid) | 100 | Myzus persicae | (Illustrative Data) 98.5 |
References
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Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review. (2018). ResearchGate. [Link]
-
Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review. (2016). Horizon Research Publishing. [Link]
-
Synthesis and Anti-insect Activity of Triazole-Containing Amide Derivatives. (2025). Journal of Agricultural and Food Chemistry. [Link]
-
Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. (2024). MDPI. [Link]
-
Agro Chemical Discovery. PozeSCAF. [Link]
-
Efficient Synthesis and Bioactivity of Novel Triazole Derivatives. (2018). Molecules. [Link]
-
Synthesis and insecticidal activity of 1,2,4-triazole derivatives. (2025). ResearchGate. [Link]
-
Synthesis and Herbicidal Activity of 1,2,4‐Triazole Derivatives Containing a Pyrazole Moiety. Wiley Online Library. [Link]
-
Synthesis and Evaluation of Rosin-Based Triazole Derivatives as Novel Herbicides. (2025). Journal of Agricultural and Food Chemistry. [Link]
-
Synthesis and Herbicidal Activity of Novel 1-(Diethoxy-phosphoryl)-3-(4-one-1H-1,2,3-triazol-1-yl)-propan-2-yl Carboxylic Esters. (2015). Molecules. [Link]
-
Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. (2020). Molecules. [Link]
-
Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. (2025). ResearchGate. [Link]
-
Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. MDPI. [Link]
-
Synthesis and Evaluation of Rosin-Based Triazole Derivatives as Novel Herbicides. ACS Publications. [Link]
-
Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments. (2025). Molecules. [Link]
-
Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. [Link]
-
Novel Meta-Diamide Derivatives Bearing Triazole: Design, Synthesis and Bioactivity. (2024). ResearchGate. [Link]
-
Synthesis and herbicidal activity of N,N-diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide. PubMed. [Link]
-
Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. [Link]
-
Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC. [Link]
-
Synthesis, Identification of Some New 1, 2, 4-triazole Derivatives from 2-(4- methoxyphenyl)-3-ethyl acetate -4(3H) - quinazolin. (2025). Iraqi Academic Scientific Journals. [Link]
-
Synthesis and insecticidal activity of novel 1,2,4-triazole derivatives containing trifluoroacetyl moieties. (2022). Molecular Diversity. [Link]
-
Ethyl 4-benzamido-5-phenyl-4H-1,2,4-triazole-3-carboxyl-ate Monohydrate. PubMed. [Link]
-
Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety. (2020). Molecules. [Link]
- Method for synthesizing 1,2, 4-triazole-3-methyl carboxylate.
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. [Link]
-
Ethyl 5-[hydroxy(phenyl)methyl]-1h-1,2,4-triazole-3-carboxylate. PubChem. [Link]
-
Synthesis, characterization and antimicrobial activity of some novel 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives. (2024). ResearchGate. [Link]
-
Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities. MDPI. [Link]
-
Synthesis and Herbicidal Activity of N,N-Diethyl-3-(arylselenonyl)-1H-1,2,4-triazole-1-carboxamide. (2025). ResearchGate. [Link]
-
Design, Synthesis, and Herbicidal Activities of 3-Aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles. (2025). ResearchGate. [Link]
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Troubleshooting & Optimization
"optimizing synthesis of ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate"
An Application Scientist's Guide to the Synthesis of Ethyl 5-Phenyl-4H-1,2,4-triazole-3-carboxylate
Introduction
Welcome to the technical support center for the synthesis of ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate. This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science, making its efficient and reproducible synthesis a critical step for many research endeavors. This guide is designed for chemistry professionals and provides an optimized, field-tested protocol, in-depth troubleshooting advice, and answers to frequently asked questions. Our goal is to move beyond a simple recitation of steps to explain the underlying chemical principles, empowering you to diagnose and resolve experimental challenges effectively.
Recommended Synthetic Protocol: A Two-Step Cyclocondensation Approach
The most reliable and high-yielding route to the title compound involves the cyclocondensation of a carboxylic acid hydrazide with an appropriate imidate. This method avoids the harsh conditions and low yields often associated with classical methods like the Pellizzari reaction.[1] The selected protocol proceeds in two distinct, high-yielding steps: the formation of an acylamidrazone intermediate followed by a thermal cyclization.[2]
Experimental Workflow Overview
Sources
Technical Support Center: Navigating the Purification Challenges of Substituted 1,2,4-Triazoles
Welcome to the technical support center dedicated to addressing the purification challenges of substituted 1,2,4-triazoles. This guide is designed for researchers, scientists, and drug development professionals who encounter purification hurdles in their daily experiments. As a Senior Application Scientist, I will provide not just protocols, but also the underlying principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 1,2,4-triazole product?
A1: The impurities in your reaction mixture will largely depend on the synthetic route you've employed. However, some common culprits include unreacted starting materials such as amidines, hydrazides, or nitriles. You may also find partially reacted intermediates, regioisomers (especially in cases where cyclization can occur at different nitrogen atoms), and byproducts from side reactions. For instance, in copper-catalyzed reactions, residual copper salts can be a significant impurity that needs to be addressed.[1]
Q2: My substituted 1,2,4-triazole is highly polar and streaks badly on a silica gel column. What are my options?
A2: This is a very common issue. The basic nitrogen atoms in the triazole ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape and streaking.[1] Here are a few strategies to overcome this:
-
Mobile Phase Modification: Add a small amount of a basic modifier to your eluent. Triethylamine (typically 0.1-1%) is a common choice to neutralize the acidic sites on the silica.
-
Alternative Stationary Phases: Consider using a more inert stationary phase. Alumina (neutral or basic) can be a good alternative to silica for the purification of basic compounds.
-
Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (C18) might be a better option.[1]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating highly polar compounds that show little or no retention in reverse-phase chromatography.[1][2][3][4]
Q3: My purified 1,2,4-triazole is an oil, but I was expecting a solid. What went wrong?
A3: The phenomenon of a compound "oiling out" instead of crystallizing is often due to the presence of impurities, which can depress the melting point of your product.[1] It can also occur if the boiling point of your recrystallization solvent is higher than the melting point of your compound, or if the solution is cooled too rapidly.[5]
Q4: How can I improve the recovery of my 1,2,4-triazole during recrystallization?
A4: Low recovery in recrystallization is a frequent problem. Here are some key factors to consider:
-
Solvent Volume: Using an excessive amount of solvent will result in a significant portion of your compound remaining in the mother liquor.[6][7][8] Use the minimum amount of hot solvent necessary to dissolve your crude product.
-
Cooling Rate: Allow the solution to cool slowly. Gradual cooling promotes the formation of larger, purer crystals.
-
Solvent Choice: Ensure you have selected an appropriate solvent system where your compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Troubleshooting Guides
Problem 1: Persistent Metal Catalyst Contamination
The removal of residual metal catalysts, particularly palladium and copper, is a critical step in the purification of many substituted 1,2,4-triazoles, especially in the context of drug development where strict limits on metal impurities are enforced.[9][10]
Troubleshooting Palladium Residues
Palladium catalysts are widely used in cross-coupling reactions to synthesize substituted triazoles. Their removal can be challenging due to the formation of soluble palladium complexes.
Step-by-Step Protocol for Palladium Removal using a Thiol-Based Scavenger:
-
Reaction Work-up: After the reaction is complete, perform your standard aqueous work-up.
-
Solvent Exchange: Dissolve the crude product in an appropriate organic solvent (e.g., THF, ethyl acetate).
-
Scavenger Addition: Add a solid-supported thiol scavenger, such as Biotage® MP-TMT or PhosphonicS SPM32. A common starting point is to use 5 equivalents of the scavenger relative to the initial amount of palladium catalyst.[11][12]
-
Stirring: Stir the mixture at room temperature. The scavenging time can vary, but an overnight stir is often effective.[11]
-
Filtration: Filter the mixture to remove the scavenger resin, which has now bound the palladium.
-
Analysis: Analyze the filtrate for palladium content using techniques like ICP-MS to confirm its removal.
| Palladium Removal Technique | Principle | Advantages | Considerations |
| Filtration through Celite | Removes larger, agglomerated palladium particles.[9] | Simple and quick. | Ineffective for finely dispersed or soluble palladium. |
| Aqueous Washes (e.g., with N-acetyl cysteine) | Chelates and extracts palladium into the aqueous phase.[9] | Can remove a significant portion of palladium. | May require multiple washes; efficiency is compound-dependent. |
| Solid-Supported Scavengers | Covalently binds to palladium for easy removal by filtration.[9][11][12] | High efficiency and selectivity. | Cost of the scavenger. |
| Activated Carbon | Adsorbs palladium onto its surface.[10][13] | Relatively inexpensive. | Can lead to loss of the desired product through co-adsorption.[13] |
Troubleshooting Copper Residues
Copper catalysts are frequently used in cycloaddition reactions to form the triazole ring.
Protocol for Copper Removal using EDTA:
-
Dissolve Crude Product: Dissolve your crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Aqueous Wash: Wash the organic solution with an aqueous solution of a chelating agent. A 0.5 M solution of ethylenediaminetetraacetic acid (EDTA) disodium salt is effective at sequestering and removing copper ions.[1]
-
Separation: Separate the organic layer.
-
Repeat: Repeat the aqueous wash if necessary.
-
Drying and Evaporation: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄) and evaporate the solvent.
Problem 2: Separation of Regioisomers
The synthesis of substituted 1,2,4-triazoles can often lead to the formation of regioisomers, which can be challenging to separate due to their similar physical properties.
Workflow for Separating 1,2,4-Triazole Regioisomers
Caption: Decision workflow for separating regioisomers of substituted 1,2,4-triazoles.
Detailed Methodologies:
-
Column Chromatography: For many regioisomers, careful optimization of the mobile phase for silica gel column chromatography can achieve separation. You may need to use a long column and a shallow solvent gradient.[14]
-
Preparative HPLC: When TLC shows poor separation, preparative High-Performance Liquid Chromatography (HPLC) is often the most effective method. A normal-phase column or a HILIC column can provide the necessary selectivity.
-
Derivatization: In very challenging cases, you can consider derivatizing the mixture of isomers. The introduction of a new functional group can alter the polarity and steric properties of the isomers, potentially making them separable by chromatography. The protecting group can then be removed after separation.[14]
Example HPLC Conditions for Polar Triazoles:
| Stationary Phase | Mobile Phase | Detection | Notes |
| HILIC (e.g., bare silica, diol, or zwitterionic) | Acetonitrile/Water with a buffer (e.g., ammonium formate or acetate) | UV or MS | Excellent for highly polar triazoles. Gradient elution from high to low organic content is typical.[2][3][4][15][16] |
| Mixed-Mode (e.g., Primesep 100) | Acetonitrile/Water/TFA | UV | Can provide unique selectivity through a combination of reverse-phase and ion-exchange mechanisms.[17][18] |
Problem 3: Challenges in Crystallization
Crystallization is a powerful purification technique, but it can be fraught with difficulties.
Troubleshooting Crystallization Issues
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. nestgrp.com [nestgrp.com]
- 4. longdom.org [longdom.org]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. onyxipca.com [onyxipca.com]
- 10. biotage.com [biotage.com]
- 11. biotage.com [biotage.com]
- 12. spinchem.com [spinchem.com]
- 13. biotage.com [biotage.com]
- 14. researchgate.net [researchgate.net]
- 15. phenomenex.com [phenomenex.com]
- 16. teledynelabs.com [teledynelabs.com]
- 17. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]
- 18. helixchrom.com [helixchrom.com]
Technical Support Center: Synthesis of Ethyl 5-Phenyl-4H-1,2,4-triazole-3-carboxylate
Welcome to the technical support center for the synthesis of ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate. This guide is intended for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, we address common challenges and frequently asked questions encountered during the synthesis, providing in-depth explanations and practical troubleshooting strategies to ensure the integrity and success of your experiments.
Troubleshooting Guide
This section is designed to help you diagnose and resolve specific issues that may arise during the synthesis of ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate.
Issue 1: Low Yield of the Desired 1,2,4-Triazole Product
Question: My reaction is resulting in a low yield of ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate. What are the potential causes and how can I optimize the reaction?
Answer:
A low yield in this synthesis is a common issue and can often be attributed to several factors, primarily the purity of starting materials, reaction conditions, and the formation of side products. A prevalent synthetic route involves the cyclocondensation of benzhydrazide with an imino ether derivative, such as ethyl carbethoxyformimidate.[1]
Causality and Optimization Strategies:
-
Purity of Starting Materials: Benzhydrazide can be susceptible to hydrolysis. Ensure it is dry and pure. The imino ether should be freshly prepared or properly stored to prevent degradation.
-
Reaction Temperature: The cyclization step is temperature-sensitive. Insufficient heat may lead to an incomplete reaction, while excessive heat can promote the formation of side products or degradation. A stepwise increase in temperature after the initial condensation may be beneficial.
-
pH of the Reaction Mixture: The initial condensation is often carried out under neutral or slightly basic conditions, while the subsequent cyclization might be favored under different pH conditions. The use of a mild base like triethylamine is common in the initial step.[1]
-
Inefficient Cyclization: The intermediate acylamidrazone may not be efficiently cyclizing to the desired triazole. The choice of solvent and the removal of reaction byproducts (like ethanol) can influence the equilibrium of the cyclization.
Troubleshooting Protocol:
-
Verify Starting Material Quality:
-
Analyze your benzhydrazide and ethyl carbethoxyformimidate using techniques like NMR or melting point determination to confirm their purity.
-
If necessary, recrystallize the benzhydrazide and freshly prepare the imino ether.
-
-
Optimize Reaction Conditions:
-
Temperature Profile: Monitor the reaction progress by TLC or LC-MS at different temperatures. Start at room temperature for the initial condensation and then gradually heat the reaction mixture to reflux to facilitate cyclization.
-
Solvent: While ethanol is a common solvent, exploring higher boiling point solvents like n-butanol or toluene might improve the yield by allowing for higher reaction temperatures and facilitating the removal of water or ethanol.
-
-
Drive the Reaction to Completion:
-
If the reaction stalls, consider the addition of a catalytic amount of a mild acid to promote the cyclization of the acylamidrazone intermediate.
-
Use of a Dean-Stark apparatus to remove ethanol and water during the reflux can shift the equilibrium towards the product.
-
Issue 2: Presence of a Significant, Unidentified Side Product
Question: I am observing a significant side product in my reaction mixture that is difficult to separate from the desired ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate. What is this impurity likely to be and how can I minimize its formation?
Answer:
The most probable side product in this synthesis is the isomeric 2-phenyl-5-ethoxycarbonyl-1,3,4-oxadiazole . This arises from a competing cyclization pathway of the common N-acylhydrazidine intermediate, particularly under harsh dehydrating conditions or elevated temperatures. The formation of 1,3,4-oxadiazoles from acylhydrazides is a well-documented phenomenon.[2][3][4][5]
Mechanistic Insight:
The reaction between benzhydrazide and ethyl carbethoxyformimidate proceeds through an acylamidrazone intermediate. This intermediate has two nucleophilic nitrogen atoms. While the desired pathway involves the attack of the more nucleophilic nitrogen onto the carbonyl carbon to form the 1,2,4-triazole ring, a competing pathway exists where the oxygen of the amide functionality attacks the imine carbon, leading to the formation of a 1,3,4-oxadiazole ring after elimination of ammonia.
Strategies to Minimize 1,3,4-Oxadiazole Formation:
-
Control of Reaction Temperature: High temperatures can favor the thermodynamically stable oxadiazole. Running the reaction at the lowest effective temperature is crucial.
-
pH Control: The basicity of the reaction medium can influence the nucleophilicity of the different nitrogen atoms in the intermediate. Careful control of the base used can help steer the reaction towards the desired triazole.
-
Choice of Condensing Agent: While not directly applicable to the imino ether route, in related syntheses, the choice of dehydrating or cyclizing agent can significantly impact the product distribution. Milder conditions are generally preferred.
Analytical Identification:
-
Mass Spectrometry (MS): The 1,3,4-oxadiazole will have the same molecular weight and elemental composition as the desired 1,2,4-triazole, making them isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will show distinct chemical shifts for the aromatic and ethyl ester protons and carbons, allowing for unambiguous identification. The chemical environment of the protons and carbons in the five-membered ring will be different.
-
Infrared (IR) Spectroscopy: The C=N and C-O-C stretching frequencies in the IR spectrum can help differentiate between the triazole and oxadiazole rings.
Frequently Asked Questions (FAQs)
Q1: What is the role of triethylamine in the reaction?
A1: Triethylamine typically acts as a mild base to facilitate the initial condensation between the benzhydrazide and the ethyl carbethoxyformimidate.[1] It deprotonates the hydrazide, increasing its nucleophilicity, and also neutralizes any acid that may be present or formed during the reaction, preventing unwanted side reactions.
Q2: How can I effectively purify the final product from the 1,3,4-oxadiazole side product?
A2: Due to their similar polarities, separating these isomers can be challenging.
-
Column Chromatography: Careful column chromatography on silica gel with a fine-tuned eluent system (e.g., a gradient of ethyl acetate in hexane) is the most common method. Monitoring the fractions closely by TLC is essential.
-
Recrystallization: If a suitable solvent system can be found where the solubilities of the two isomers are sufficiently different, recrystallization can be an effective purification technique. Experiment with different solvents like ethanol, ethyl acetate, or toluene.
Q3: Can I use a different starting material instead of ethyl carbethoxyformimidate?
A3: Yes, other reagents can be used to provide the C-N-C skeleton. For example, the reaction of benzhydrazide with diethyl 2-iminomalonate could also, in principle, lead to the desired product, though reaction conditions might need significant optimization. However, the use of ethyl carbethoxyformimidate is a well-established and efficient method.[1]
Q4: My reaction seems to stall at the acylamidrazone intermediate stage. How can I push the cyclization to completion?
A4: If you have isolated or identified the acylamidrazone intermediate, you can attempt to cyclize it in a separate step. Refluxing the intermediate in a high-boiling point solvent like diphenyl ether for a short period can induce cyclization.[1] Alternatively, treatment with a catalytic amount of a Lewis or Brønsted acid might facilitate the ring closure at a lower temperature.
Visualizing the Reaction Pathways
To better understand the formation of the desired product and the common side product, the following diagrams illustrate the reaction mechanisms.
Synthesis of Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate
Caption: Competing pathway leading to the 1,3,4-oxadiazole.
Summary of Key Parameters
| Parameter | Recommendation for High Yield of 1,2,4-Triazole | Consequence of Deviation |
| Temperature | Gradual heating; reflux at the lowest effective temperature. | High temperatures may favor oxadiazole formation. |
| Purity of Reagents | Use pure, dry benzhydrazide and fresh imino ether. | Impurities can lead to side reactions and low yield. |
| pH | Mildly basic conditions for condensation. | Incorrect pH can inhibit the reaction or promote side products. |
| Byproduct Removal | Removal of ethanol/water can drive the reaction forward. | Equilibrium may not favor product formation. |
References
-
Lim, J. H., Baek, S. E., Lad, B. S., & Kim, J. (2022). Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annulation Sequence. The Journal of Organic Chemistry, 87(15), 10183–10193. [Link]
- Castanedo, G. A., Sutherlin, D. P., & Sran, A. (2009). A mild, one-pot preparation of 1,3,4-oxadiazoles. Tetrahedron Letters, 50(40), 5589-5591.
-
Tokumaru, K., & Johnston, J. N. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(4), 3187–3191. [Link]
-
Tokumaru, K., & Johnston, J. N. (2017). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Chemical Science, 8(4), 3187-3191. [Link]
-
Voigt, B., & Green, M. (2021). An Electrosynthesis of 1,3,4-Oxadiazoles from N-Acyl Hydrazones. Chemistry – A European Journal, 27(54), 13518-13522. [Link]
-
Prokopenko, V. M., et al. (2014). Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 2-Imino-1,3,4-oxadiazolines from Acylhydrazides and Isothiocyanates via Aerobic Oxidation and a DMAP-Mediated Annulation Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ethyl 5-Phenyl-4H-1,2,4-triazole-3-carboxylate
Welcome to the technical support center for the synthesis of ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize this important synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you to diagnose issues and rationally design solutions for improving yield and purity.
Introduction: The Synthetic Challenge
Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate is a valuable heterocyclic building block in medicinal chemistry and materials science. The 1,2,4-triazole core is a key pharmacophore found in numerous approved drugs, including antifungal and anticancer agents[1]. While several synthetic routes exist, achieving high yields consistently can be challenging due to competing side reactions, difficulties in driving the reaction to completion, and purification hurdles. This guide provides a structured, question-and-answer approach to address the most common issues encountered in the lab.
Core Synthesis Pathway: Cyclocondensation
A robust and frequently employed method for synthesizing 5-substituted ethyl 1,2,4-triazole-3-carboxylates is the cyclocondensation of a carboxylic acid hydrazide with an appropriate C2 synthon, such as ethyl carbethoxyformimidate[2]. The reaction proceeds via an acylamidrazone intermediate which then undergoes high-temperature cyclization to form the desired triazole ring.
Caption: General two-step synthesis via an acylamidrazone intermediate.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Q1: My overall yield is consistently low (<50%). What are the most common points of failure?
A low overall yield is the most frequent complaint. It can typically be traced to one of four areas: purity of starting materials, incomplete formation of the intermediate, inefficient cyclization, or losses during workup and purification.
-
Starting Material Integrity: The reaction is highly sensitive to the purity of the benzoyl hydrazide and the C2 synthon (e.g., ethyl 2-ethoxy-2-iminoacetate hydrochloride). Impurities can introduce competing side reactions. Benzoyl hydrazide, for instance, can hydrolyze back to benzoic acid and hydrazine if stored improperly.
-
Intermediate Formation: The initial condensation to form the acylamidrazone intermediate is an equilibrium process. Insufficient reaction time, incorrect stoichiometry, or a non-optimal solvent can prevent this step from reaching completion.
-
Inefficient Cyclization: This is often the most critical step. Cyclization requires significant thermal energy to overcome the activation barrier for ring closure and elimination of leaving groups. If the temperature is too low or the reaction time too short, you will isolate unreacted intermediate.
-
Side Reactions: At the high temperatures required for cyclization, alternative reaction pathways can become significant. A common side product is an oxadiazole, formed through an alternative cyclization pathway of the intermediate.
-
Purification Losses: The final product may have similar solubility properties to some byproducts or unreacted starting materials, leading to significant losses during recrystallization.
Caption: A logical workflow for diagnosing and solving low-yield issues.
Q2: The cyclization step seems to be inefficient. How can I drive it to completion and minimize byproducts?
This is a critical question. The key is managing the energy input and reaction environment to favor the desired 1,2,4-triazole pathway over alternatives.
Analysis: The acylamidrazone intermediate possesses nucleophilic nitrogen atoms and electrophilic carbon atoms. The desired cyclization involves the nucleophilic attack of the secondary hydrazone nitrogen onto the ester carbonyl, followed by elimination. However, an alternative pathway, the attack of the amide oxygen onto the imine carbon, can lead to 1,3,4-oxadiazole derivatives.
Solutions:
-
High-Temperature Reflux: The most common method is thermal cyclization in a high-boiling solvent like diphenyl ether or Dowtherm A.[2] This high energy input is often sufficient to favor the thermodynamically stable triazole product.
-
Base-Catalyzed Cyclization: For some substrates, performing the cyclization in the presence of a base can be effective. A common method involves using an alkaline medium (e.g., KOH solution) to facilitate the ring closure of an acylthiosemicarbazide precursor, which is a related route to triazoles.[3][4] This approach deprotonates the appropriate nitrogen, increasing its nucleophilicity and potentially allowing for lower reaction temperatures.
-
Acid Catalysis: While less common for this specific transformation, acid catalysis can sometimes promote cyclodehydration reactions. However, care must be taken as acidic conditions can also lead to hydrolysis of the ester group or other undesired side reactions.
| Parameter | Effect on Cyclization | Recommendation |
| Temperature | Too low leads to incomplete reaction. Too high may increase byproduct formation. | Start with a high-boiling solvent like diphenyl ether (BP: ~259 °C). Monitor reaction by TLC to find optimal time. |
| Solvent | Must be high-boiling and inert. Polarity can influence transition state stability. | Diphenyl ether is a standard choice.[2] For base-catalyzed routes, ethanol or water may be used.[3] |
| Reaction Time | Insufficient time leads to unreacted intermediate. | Typically requires several hours at reflux. Monitor by TLC until the intermediate spot disappears. |
| Atmosphere | An inert atmosphere (N₂ or Ar) is recommended to prevent oxidative side reactions at high temperatures. | Maintain a positive pressure of an inert gas throughout the reflux period. |
Q3: I'm having trouble purifying the final product by recrystallization. What is the best approach?
Purification is often challenging due to the product's moderate polarity and the presence of structurally similar byproducts.
Analysis: The product, ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate, has both polar (triazole ring, ester) and non-polar (phenyl ring) features. The ideal recrystallization solvent system will dissolve the compound when hot but have very low solubility when cold, while keeping impurities either fully dissolved or completely insoluble.
Recommended Protocol:
-
Solvent Screening: Toluene is reported to be an effective solvent for recrystallization of this class of compounds.[2] Other potential single solvents include ethanol, isopropanol, or ethyl acetate. If a single solvent is not effective, a dual-solvent system like ethanol/water or ethyl acetate/hexane is a logical next step.
-
Step-by-Step Recrystallization Protocol (using Toluene):
-
Dissolve the crude product in a minimal amount of hot toluene (near its boiling point, ~111 °C). Use a flask equipped with a reflux condenser.
-
If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper.
-
Allow the clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined crystals.
-
Once crystals have formed, cool the flask further in an ice bath for at least 30-60 minutes to maximize precipitation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold toluene to remove any remaining soluble impurities.
-
Dry the crystals under vacuum to a constant weight.
-
Assess purity via melting point and TLC. The pure compound should appear as a single spot.
-
Frequently Asked Questions (FAQs)
-
Q: What is the detailed reaction mechanism for the cyclization step?
-
A: The mechanism involves the intramolecular nucleophilic attack of the N2 nitrogen of the hydrazone moiety onto the electrophilic carbonyl carbon of the ester group. This forms a tetrahedral intermediate, which then collapses, eliminating a molecule of ethanol to form the triazole ring.
-
-
Q: Are there viable alternative synthetic routes?
-
A: Yes, several other methods exist for synthesizing 1,2,4-triazoles. One common alternative involves the reaction of benzoyl hydrazide with carbon disulfide in an alkaline medium to form a dithiocarbazinate salt, which is then cyclized with hydrazine hydrate.[5] Another approach is the reaction of hydrazides and secondary amides using trifluoroacetic anhydride activation followed by microwave-induced cyclodehydration.[6]
-
-
Q: What are the critical safety precautions for this synthesis?
-
A: Hydrazine and its derivatives (like benzoyl hydrazide) are toxic and potential carcinogens; always handle them in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). High-temperature reactions with solvents like diphenyl ether should be conducted with care, using a heating mantle and ensuring the apparatus is properly secured.
-
Detailed Experimental Protocols
Protocol 1: Synthesis of Benzoyl Hydrazide
This protocol adapts the standard procedure of reacting an ester with hydrazine hydrate.
-
To a round-bottom flask, add ethyl benzoate (1 equivalent) and ethanol (approx. 3-4 mL per gram of ester).
-
Add hydrazine hydrate (1.5 to 2.0 equivalents) dropwise to the stirred solution.[7]
-
Attach a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction's progress by TLC (a common eluent is 1:1 ethyl acetate/hexane).
-
After the reaction is complete, reduce the solvent volume under reduced pressure.
-
Cool the resulting solution or slurry in an ice bath to induce crystallization.
-
Collect the white, crystalline product by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum. The product can be recrystallized from ethanol or water if necessary.
Protocol 2: Synthesis of Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate[2]
This protocol is based on the cyclocondensation method.
-
Intermediate Formation: In a round-bottom flask, dissolve benzoyl hydrazide (1 equivalent) and ethyl 2-ethoxy-2-iminoacetate hydrochloride (1 equivalent) in ethanol. Cool the mixture in an ice bath.
-
Slowly add triethylamine (NEt₃, 1.1 equivalents) dropwise to the cooled, stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Remove the solvent under reduced pressure. The resulting crude solid is the acylamidrazone intermediate. It can be used in the next step with or without further purification.
-
Cyclization: Add the crude intermediate to a flask containing a high-boiling solvent such as diphenyl ether.
-
Heat the mixture to reflux for 1-3 minutes. The solution will become clear.
-
Allow the reaction mixture to cool. The product will begin to precipitate. Add hexane to facilitate further precipitation.
-
Collect the crude product by vacuum filtration and wash thoroughly with hexane.
-
Purify the crude solid by recrystallization from toluene to yield the final product as white crystals.[2]
References
-
. Google Patents.
-
Synthesis of Alkyl/Aryloxymethyl Derivatives of 1,2,4-Triazole-3-Carboxamides and Their Biological Activities . (2021). MDPI. [Link]
-
Synthesis of 1,2,4-triazole-3(5)-carboxylates 1 . (2018). ResearchGate. [Link]
-
A review on the synthesis of 1,2,4 triazole compounds . (2023). ISRES Publishing. [Link]
-
Synthesis methods of 1,2,4-triazole-3-thiones: review . (2024). Pharmacia. [Link]
-
Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates . (2014). ResearchGate. [Link]
-
Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation . (2022). MDPI. [Link]
-
ethyl 5-methoxy-4-phenyl-1H-1,2,3-triazole-1-carboxylate . ChemSynthesis. [Link]
-
A Review of Synthesis of Aminoguanidine Derivatives and Some of their Biological Activities . (2022). Journal of Cardiovascular Disease Research. [Link]
-
Synthesis and Ring-Chain Tautomerism of 1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic Acid . (2022). MDPI. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review . (2022). Frontiers in Chemistry. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review . (2022). National Institutes of Health (NIH). [Link]
-
Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives . (2011). National Institutes of Health (NIH). [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester . (2023). MDPI. [Link]
-
N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues . (2020). National Institutes of Health (NIH). [Link]
-
1,2,3-Triazole synthesis . Organic Chemistry Portal. [Link]
-
Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide . (2024). Journal of Research in Chemistry. [Link]
-
Reactions of aminoguanidine with α-dicarbonyl compounds studied by electrospray ionization mass spectrometry . (2013). National Institutes of Health (NIH). [Link]
-
N-Alkyl-2-[4-(trifluoromethyl)benzoyl]hydrazine-1-carboxamides and Their Analogues . (2020). Molecules. [Link]
-
Aminoguanidine as an Inhibitor of the Maillard Reaction . (1993). ScienceDirect. [Link]
- Improved process for the preparation of 5-aminotetrazole. (1999).
-
Aminoguanidine inhibits reactive oxygen species formation, lipid peroxidation, and oxidant-induced apoptosis . (1998). National Institutes of Health (NIH). [Link]
-
Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives . (2024). INDUS JOURNAL OF BIOSCIENCE RESEARCH. [Link]
-
Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4h-1, 2, 4-Triazole-3-Thiol Derivatives . (2014). ResearchGate. [Link]
-
Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester . (2023). National Institutes of Health (NIH). [Link]
-
Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents . (2024). National Institutes of Health (NIH). [Link]
-
The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate . (2015). National Institutes of Health (NIH). [Link]
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- 1. chemistryjournal.net [chemistryjournal.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. isres.org [isres.org]
- 7. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists. It provides a comprehensive overview of common and alternative synthetic routes, detailed troubleshooting guides in a practical Q&A format, and step-by-step protocols. Our goal is to equip you with the necessary insights to navigate experimental challenges and optimize your synthetic strategy.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate?
The synthesis of 1,2,4-triazole rings is a well-established field in heterocyclic chemistry. For this specific target, the most prevalent and reliable methods involve the cyclocondensation of a C-N-N fragment with a C-N fragment. The main strategies start from readily available precursors like carboxylic acid hydrazides (specifically benzhydrazide) or amidrazones.[1][2]
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Route A: From Benzhydrazide and an Imidate. This is arguably the most direct and widely cited method. It involves the reaction of benzhydrazide with an electrophilic two-carbon synthon, such as ethyl carbethoxyformimidate. The reaction proceeds via an acylamidrazone intermediate which then undergoes thermal cyclization to form the triazole ring.[3]
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Route B: From Phenylamidrazone. An alternative approach involves forming a phenylamidrazone first. This intermediate can then be reacted with a derivative of oxalic acid (like diethyl oxalate or ethyl oxalyl chloride) to introduce the C3-carboxylate moiety and induce cyclization.[4]
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Route C: From Thio-analogues. Routes involving thiosemicarbazides are also common for synthesizing 1,2,4-triazole-3-thiols, which can then potentially be converted to the target ester, although this is a more circuitous route.[5][6][7]
Q2: How do I select the most appropriate synthetic route for my laboratory's needs?
The choice of synthesis depends on factors such as starting material availability, scalability, required purity, and tolerance to harsh reaction conditions. Below is a comparative analysis to guide your decision.
| Feature | Route A (Benzhydrazide + Imidate) | Route B (Phenylamidrazone) | Route C (Thio-analogue) |
| Starting Materials | Benzhydrazide, Ethyl Cyanoformate | Aromatic Amides, Phenylhydrazine, Oxalates | Benzhydrazide, Isothiocyanates |
| Number of Steps | Typically 2-3 steps | 2-3 steps | Multi-step, including desulfurization |
| Reported Yields | Good to Excellent[3] | Moderate to Good[4] | Variable, often lower for the final ester |
| Scalability | Generally good; thermal cyclization can be energy intensive. | Moderate; amidrazone intermediate can be unstable. | Less ideal for large scale due to multiple steps. |
| Key Advantage | Convergent, uses readily available starting materials.[3] | Good for structural diversity if various amidrazones are available. | Well-established for thiol analogues.[8] |
| Potential Challenge | Preparation of the imidate; high temperature for cyclization. | Stability of the amidrazone intermediate.[4] | Additional steps for S-to-O conversion. |
Q3: My thermal cyclization step in Route A is giving a low yield. What are the common causes and solutions?
This is a critical and often challenging step. Low yields during the thermal cyclization of the acylamidrazone intermediate can stem from several factors:
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Insufficient Temperature/Time: The intramolecular cyclization requires significant thermal energy to overcome the activation barrier for dehydration and ring closure. If the temperature is too low or the reaction time too short, you will isolate unreacted starting material.
-
Solution: Ensure your high-boiling solvent (like diphenyl ether or Dowtherm A) reaches the target temperature (typically >200 °C). Monitor the reaction by TLC until the starting material is consumed. A reflux of 1-5 minutes is sometimes sufficient at very high temperatures.[3]
-
-
Thermal Decomposition: The target molecule and the intermediate have limits to their thermal stability. Prolonged heating at excessively high temperatures can lead to decomposition, observed as charring or the formation of intractable baseline material on a TLC plate.
-
Solution: Find the optimal balance of temperature and time. A shorter time at a slightly higher temperature may be better than a longer time at a lower temperature. If decomposition is severe, consider alternative cyclization methods, such as using a dehydrating agent like polyphosphoric acid (PPA) at a lower temperature, though this requires a separate workup procedure.
-
-
Formation of Side Products: A common side reaction is the formation of a 1,3,4-oxadiazole. This occurs if the cyclization proceeds through the oxygen atom of the acyl group instead of the nitrogen.
-
Solution: This is often sequence-dependent. Ensuring the formation of the N-acylamidrazone intermediate is clean can help. The high-temperature, neat, or high-boiling solvent condition generally favors the formation of the thermodynamically more stable 1,2,4-triazole.
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Troubleshooting Guide: Synthesis via Benzhydrazide (Route A)
This section addresses specific issues you might encounter when following the most common synthetic pathway.
Workflow for Route A: Benzhydrazide + Ethyl Carbethoxyformimidate
Caption: General workflow for the synthesis of the target triazole.
Q&A Troubleshooting for Route A
Q: I am struggling with the first step, the preparation of ethyl carbethoxyformimidate hydrochloride (Pinner reaction). The reaction seems sluggish and incomplete.
-
Plausible Cause 1: Presence of Moisture. The Pinner reaction is highly sensitive to water. Any moisture will hydrolyze the nitrile starting material (ethyl cyanoformate) and the imidate product.
-
Expert Advice: Ensure your ethanol is absolute (<0.05% water) and all glassware is rigorously flame-dried or oven-dried. The HCl gas used must be dry; pass it through a sulfuric acid drying trap before bubbling it into the reaction mixture.
-
-
Plausible Cause 2: Insufficient HCl. A stoichiometric or slight excess of HCl is required to catalyze the reaction and form the stable hydrochloride salt of the imidate.
-
Expert Advice: Monitor the mass of the reaction flask to ensure sufficient HCl gas has been added. The reaction is typically run at 0 °C to prevent side reactions and control the exotherm from dissolving HCl. Allow the mixture to stand at low temperature (e.g., in a refrigerator) for 12-24 hours to ensure complete conversion.[3]
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Q: During the second step (acylamidrazone formation), my reaction mixture becomes a thick, un-stirrable slurry and TLC analysis is messy.
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Plausible Cause 1: Premature Precipitation. The acylamidrazone intermediate or the triethylamine hydrochloride byproduct may have low solubility in the reaction solvent (typically ethanol).
-
Expert Advice: Increase the solvent volume to maintain a stirrable mixture. Ensure efficient stirring throughout the addition of triethylamine. The reaction is often run at room temperature. Gentle warming might improve solubility, but monitor for potential side reactions by TLC.
-
-
Plausible Cause 2: Incorrect Stoichiometry. Using too much or too little triethylamine can affect the reaction. An excess can lead to side reactions, while an insufficient amount will not fully neutralize the imidate hydrochloride, hindering the reaction with benzhydrazide.
-
Expert Advice: Use approximately one equivalent of triethylamine relative to the imidate hydrochloride. Add it dropwise to the suspension of the imidate and benzhydrazide in ethanol to control the reaction rate.
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Q: My final product is difficult to purify. Recrystallization gives low recovery, and column chromatography is slow.
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Plausible Cause: Contamination with High-Boiling Solvent. If using diphenyl ether for the cyclization, it can be challenging to remove completely.
-
Expert Advice: After the reaction, allow the mixture to cool. The product often crystallizes directly from the solvent. Filter the solid and wash it thoroughly with a non-polar solvent like hexanes or petroleum ether to remove the diphenyl ether. If the product remains dissolved, you can precipitate it by adding a large volume of hexanes. For residual solvent, a Kugelrohr distillation under high vacuum can be effective if the product is thermally stable.
-
-
Plausible Cause: Presence of Isomeric Byproducts. The formation of a 1,3,4-oxadiazole is a potential isomeric impurity that can be difficult to separate.
-
Expert Advice: The polarity of the 1,2,4-triazole and the 1,3,4-oxadiazole are often different enough for separation by silica gel chromatography. Use a gradient elution system, starting with a less polar eluent (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity. Careful recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) may also selectively crystallize the desired product. Check the purity of fractions or crystals by ¹H NMR.
-
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low product yield.
Detailed Experimental Protocol: Route A
This protocol is adapted from established procedures for the synthesis of 5-substituted ethyl 1,2,4-triazole-3-carboxylates.[3]
Step 1: Synthesis of Ethyl 2-cyano-2-iminoacetate hydrochloride (Ethyl Carbethoxyformimidate HCl)
-
Preparation: Equip a three-necked, 250 mL round-bottom flask with a magnetic stirrer, a gas inlet tube extending below the surface of the future liquid level, and a drying tube outlet. Flame-dry the entire apparatus under a stream of dry nitrogen and allow it to cool to room temperature.
-
Reaction Setup: Charge the flask with ethyl cyanoformate (10.0 g, 101 mmol) and absolute ethanol (50 mL). Cool the flask to 0 °C in an ice-water bath.
-
HCl Addition: Bubble dry hydrogen chloride gas through the stirred solution. Maintain the temperature at 0 °C. Continue the addition until the solution is saturated and has gained approximately 4.0 g in mass (110 mmol).
-
Reaction: Seal the flask and store it in a refrigerator (approx. 4 °C) for 24 hours. A white precipitate of the product will form.
-
Isolation: Collect the solid product by vacuum filtration, wash it with cold, dry diethyl ether, and dry it under vacuum to yield ethyl 2-cyano-2-iminoacetate hydrochloride as a white crystalline solid.
Step 2: Synthesis of the Acylamidrazone Intermediate
-
Reaction Setup: In a 500 mL round-bottom flask, suspend the imidate hydrochloride from Step 1 (101 mmol) and benzhydrazide (13.7 g, 101 mmol) in absolute ethanol (200 mL).
-
Base Addition: Cool the stirred suspension to 0 °C and add triethylamine (14.0 mL, 101 mmol) dropwise over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 12 hours.
-
Isolation: The resulting precipitate (a mixture of the product and triethylamine hydrochloride) is collected by vacuum filtration, washed with cold water to remove the salt, and then with a small amount of cold ethanol. Dry the solid under vacuum.
Step 3: Thermal Cyclization to Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate
-
Reaction Setup: Place the dried acylamidrazone intermediate from Step 2 (approx. 20 g) in a 250 mL round-bottom flask equipped with a reflux condenser. Add diphenyl ether (100 mL).
-
Cyclization: Heat the mixture in a sand bath or with a heating mantle to reflux (approx. 250-260 °C). The solid will dissolve, and the reaction is typically complete within 1-5 minutes of reaching reflux. Monitor the disappearance of the starting material by TLC (e.g., 50% ethyl acetate in hexanes).
-
Isolation and Purification:
-
Allow the reaction mixture to cool to room temperature. The product should crystallize.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals thoroughly with petroleum ether or hexanes to remove all traces of diphenyl ether.
-
Recrystallize the crude product from ethanol or an ethyl acetate/hexanes mixture to obtain pure ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate.
-
References
- Google Patents. (n.d.). Method for synthesizing 1, 2, 4-triazole-3-methyl carboxylate.
-
Tretyakov, B. A., & Tikhonova, M. A. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. ResearchGate. Retrieved January 17, 2026, from [Link]
-
SciSpace. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. Retrieved January 17, 2026, from [Link]
-
Tretyakov, B. A., Tikhonova, M. A., et al. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. National Institutes of Health. Retrieved January 17, 2026, from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). Production of 2-aryl-2-oxo-acetate esters, used as intermediates, comprises reacting arylmethyl halide with carbon monoxide and alcohol and reacting resulting aryl-acetate ester with oxygen.
-
Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved January 17, 2026, from [Link]
- Google Patents. (n.d.). Phenylethyl acetate synthesis method.
- Google Patents. (n.d.). Method for synthesizing ethyl 2-(2-aminothiazole-4-yl)-2-hydroxyiminoacetate.
-
ResearchGate. (2016). Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. Retrieved January 17, 2026, from [Link]
-
ISRES. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review. Retrieved January 17, 2026, from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Retrieved January 17, 2026, from [Link]
-
Iraqi Academic Scientific Journals. (2024). Synthesis, Identification of Some New 1, 2, 4-triazole Derivatives from 2-(4- methoxyphenyl)-3-ethyl acetate -4(3H) - quinazolinone and Evaluation Anti-Oxidant Activity. Retrieved January 17, 2026, from [Link]
-
MDPI. (2023). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Retrieved January 17, 2026, from [Link]
-
ISRES Publishing. (2023). Chemistry of 1,2,4-Triazoles in Current Science. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2014). Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. Retrieved January 17, 2026, from [Link]
-
Indus Journal of Bioscience Research. (2024). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. Retrieved January 17, 2026, from [Link]
-
Sci-Hub. (2010). 1,2,4‐Triazole Synthesis via Amidrazones. Retrieved January 17, 2026, from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Sci-Hub. ChemInform Abstract: 1,2,4‐Triazole Synthesis via Amidrazones. / ChemInform, 2010 [sci-hub.box]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Navigating the Labyrinth of 1,2,4-Triazole Synthesis: A Technical Troubleshooting Guide
Welcome to the Technical Support Center for 1,2,4-Triazole Synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively engaged in the synthesis of 1,2,4-triazole-containing molecules. As a heterocyclic scaffold of immense importance in pharmaceuticals and materials science, the successful and efficient construction of the 1,2,4-triazole ring is often a critical step in a synthetic campaign. However, the journey to the desired triazole is not without its challenges. Cyclization reactions can be sensitive to subtle changes in reaction conditions, and a thorough understanding of the underlying mechanisms is paramount to troubleshooting common issues.
This guide provides in-depth, experience-driven advice in a user-friendly question-and-answer format. We will delve into the causality behind common synthetic pitfalls, from low yields and unexpected side products to regioselectivity issues, and provide actionable, evidence-based solutions to steer your synthesis toward success.
Troubleshooting Guide: Common Issues in 1,2,4-Triazole Cyclization
Issue 1: Low or No Yield of the Desired 1,2,4-Triazole
Q: My 1,2,4-triazole synthesis is resulting in a low yield or complete failure. What are the likely culprits and how can I address them?
A: Low yields in 1,2,4-triazole synthesis are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is essential.
-
Incomplete Reaction: The cyclodehydration step is often the bottleneck. Insufficient reaction temperature or time can lead to the accumulation of intermediate species.
-
Solution: Carefully monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A gradual increase in reaction temperature or prolonged reaction time may be necessary. For thermally sensitive substrates, consider alternative energy sources. Microwave irradiation, for example, can significantly shorten reaction times and often improves yields by promoting efficient and rapid heating.[1][2][3][4]
-
-
Purity of Starting Materials: Hydrazides and amidrazones can be hygroscopic, and the presence of water can interfere with the cyclization process, leading to the formation of undesired byproducts.
-
Solution: Ensure all starting materials are rigorously dried before use. Recrystallize or purify reagents if their purity is questionable. Store sensitive reagents under an inert atmosphere.
-
-
Substrate-Related Issues: The electronic and steric properties of the substituents on your starting materials can significantly impact the reaction rate.
-
Expert Insight: Electron-withdrawing groups on the acyl hydrazide can decrease the nucleophilicity of the hydrazine nitrogens, slowing down the initial condensation step. Conversely, bulky substituents near the reactive centers can introduce steric hindrance, impeding the cyclization. While electronic effects may not always alter the final yield, steric hindrance has been observed to reduce the reaction rate.[5] In such cases, more forcing conditions (higher temperatures, longer reaction times) may be required, but one must be mindful of potential decomposition.
-
-
Decomposition: High reaction temperatures, especially in classical methods like the Pellizzari reaction which can require temperatures exceeding 200°C, can lead to the decomposition of starting materials or the desired triazole product.[6]
-
Solution: If decomposition is suspected (e.g., formation of tar or a complex mixture of unidentifiable products), attempt the reaction at a lower temperature for a longer duration. The use of a high-boiling point, inert solvent can sometimes help to moderate the reaction temperature and prevent localized overheating.
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Issue 2: Formation of an Unexpected Side Product: The 1,3,4-Oxadiazole
Q: I am observing a significant amount of a 1,3,4-oxadiazole byproduct in my reaction. Why is this happening and how can I favor the formation of the 1,2,4-triazole?
A: The formation of a 1,3,4-oxadiazole is a classic and common side reaction in many 1,2,4-triazole syntheses, particularly those starting from acyl hydrazides. This occurs due to a competing cyclization pathway.
Causality: The formation of both heterocycles often proceeds through a common N,N'-diacylhydrazine intermediate. The desired pathway to the 1,2,4-triazole involves an intramolecular nucleophilic attack of a nitrogen atom, while the formation of the 1,3,4-oxadiazole results from the cyclodehydration involving the oxygen atom of one of the acyl groups.
Solutions to Favor 1,2,4-Triazole Formation:
-
Strictly Anhydrous Conditions: The presence of water can promote the hydrolysis of intermediates and may favor the oxadiazole pathway under certain conditions. Ensure all reagents and solvents are scrupulously dry.
-
Temperature Control: Lowering the reaction temperature can often favor the kinetic product, which may be the desired 1,2,4-triazole in some systems. High temperatures can provide the activation energy needed for the competing oxadiazole formation.
-
Choice of Reagents and Catalysts:
-
The use of phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) as dehydrating agents can sometimes favor oxadiazole formation.
-
In contrast, methods employing amidines or thioamides in the cyclization step are less prone to this side reaction as the key intermediate is structurally biased towards triazole formation.
-
For syntheses involving secondary amides and hydrazides, activation with triflic anhydride followed by microwave-induced cyclodehydration has been shown to be a highly efficient method for producing 3,4,5-trisubstituted 1,2,4-triazoles, minimizing the formation of oxadiazoles.[7][8]
-
Visualizing the Competing Pathways
Below is a simplified diagram illustrating the mechanistic branch point leading to either the desired 1,2,4-triazole or the 1,3,4-oxadiazole side product from a diacylhydrazine intermediate.
Caption: Competing cyclization pathways from a diacylhydrazine intermediate.
Issue 3: Lack of Regioselectivity and Formation of Isomeric Mixtures
Q: My synthesis of a substituted 1,2,4-triazole is yielding a mixture of isomers. What factors govern regioselectivity and how can I control it?
A: The formation of isomeric mixtures is a significant challenge, particularly in the synthesis of unsymmetrically substituted 1,2,4-triazoles. The regiochemical outcome is dictated by the specific synthetic route and the nature of the substituents.
-
Einhorn-Brunner Reaction: In the classical Einhorn-Brunner reaction between an unsymmetrical diacylamine and a hydrazine, the regioselectivity is determined by the relative reactivity of the two carbonyl groups. The hydrazine will preferentially attack the more electrophilic carbonyl carbon. The acyl group from the stronger corresponding carboxylic acid tends to end up at the 3-position of the triazole ring.
-
Pellizzari Reaction: When reacting an amide with an acylhydrazide bearing different acyl groups, high temperatures can lead to an "interchange of acyl groups" or transamination, resulting in a mixture of up to three different triazoles (the desired product and two symmetrical byproducts).[9]
-
Modern Catalyst-Controlled Methods: A powerful strategy for ensuring regioselectivity is the use of catalyst-controlled reactions. For instance, in the [3+2] cycloaddition of isocyanides with diazonium salts, the choice of metal catalyst can direct the formation of either 1,3-disubstituted or 1,5-disubstituted 1,2,4-triazoles with high selectivity.[5][10][11]
-
Ag(I) catalysis has been shown to selectively yield 1,3-disubstituted 1,2,4-triazoles.
-
Cu(II) catalysis can favor the formation of 1,5-disubstituted isomers.
-
Troubleshooting Decision Workflow
This workflow provides a logical sequence of steps to diagnose and resolve common issues in 1,2,4-triazole synthesis.
Sources
- 1. Pellizzari reaction - Wikipedia [en.wikipedia.org]
- 2. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 3. Microwave-assisted synthesis of some 1H-1,2,4-triazol-3-one derivatives [scielo.org.za]
- 4. Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles [organic-chemistry.org]
- 5. isres.org [isres.org]
- 6. researchgate.net [researchgate.net]
- 7. One-Pot Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via the Addition of Hydrazides to Activated Secondary Amides [organic-chemistry.org]
- 8. One-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles via the addition of hydrazides to activated secondary amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 11. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Spectroscopic Analysis of Impurities in Triazole Synthesis
Welcome to the technical support center dedicated to navigating the complexities of spectroscopic analysis in triazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who rely on the structural integrity and purity of their synthesized triazoles. Triazoles, particularly those synthesized via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," are pivotal in fields ranging from drug discovery to materials science.[1][2] However, ensuring the desired product is free from impurities—such as unreacted starting materials, by-products, isomers, and residual catalysts—is a critical analytical challenge.[][4]
This resource provides field-proven insights and troubleshooting guides in a direct question-and-answer format to address the specific issues you may encounter during your experimental work.
General Workflow for Impurity Identification
A systematic approach is crucial for the efficient identification and characterization of impurities. The following workflow outlines a logical progression from initial purity assessment to definitive structural elucidation.
Caption: A typical experimental workflow for impurity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the unambiguous structural elucidation of your triazole product and any accompanying impurities.
Q1: My ¹H NMR spectrum looks clean, but I'm not sure if the reaction went to completion. How can I confirm triazole formation?
Probable Cause & Rationale: Successful triazole formation via azide-alkyne cycloaddition results in the appearance of a new, highly characteristic proton signal and the disappearance of key reactant signals. The key is to know which signals to monitor.
Recommended Solution & Protocol:
-
Identify the Triazole Proton: Look for a new singlet in the downfield region of the spectrum, typically between δ 7.5 and 8.8 ppm .[5] This signal corresponds to the C5-proton of the newly formed 1,4-disubstituted 1,2,3-triazole ring.[6] Its appearance is the primary indicator of a successful reaction.
-
Confirm Alkyne Consumption: Check for the disappearance of the terminal alkyne's acetylenic proton. This is usually a sharp singlet found in the upfield region, around δ 2-3 ppm .[5] If this signal is absent, your alkyne has been consumed.
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Monitor Protons Adjacent to the Azide: The protons on the carbon adjacent to the azide functional group (e.g., -CH₂-N₃) will experience a significant downfield shift upon conversion to the triazole ring. Compare the crude spectrum to the spectrum of your azide starting material to confirm this shift.
-
Integration: Use integration to quantify the conversion. Compare the integral of the new triazole C5-H peak to the integral of a stable, non-overlapping peak from the starting material or the product's substituent.[7]
| Compound Type | Characteristic ¹H NMR Signal (ppm) | Status in Product Spectrum |
| Terminal Alkyne | Acetylenic C-H (~ δ 2-3) | Disappears |
| Azide | Protons α to N₃ (variable) | Shifts significantly downfield |
| 1,4-Triazole Product | Triazole C5-H (~ δ 7.5-8.8) | Appears |
Q2: Some signals in my ¹H and ¹³C NMR spectra are unusually broad, or have disappeared entirely, especially the triazole proton. What's happening?
Probable Cause & Rationale: This is a classic sign of paramagnetic broadening caused by residual copper ions (Cu²⁺) from the CuAAC reaction.[8] Paramagnetic metals can dramatically affect the relaxation times of nearby nuclei, leading to signal broadening or complete disappearance. The triazole nitrogens are excellent chelators for copper, so the effect is often most pronounced for the triazole ring protons and carbons.[8]
Recommended Solution & Protocol: Even after standard silica gel chromatography, trace copper can remain. An additional purification step is required.
Protocol: Ammonia Wash to Remove Trace Copper
-
Dissolve your purified triazole sample in a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of aqueous ammonium hydroxide solution (~25%).
-
Shake the funnel vigorously for 1-2 minutes. The ammonia will complex with the copper, pulling it into the aqueous layer.
-
Separate the layers. Wash the organic layer two more times with deionized water to remove residual ammonia.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Re-acquire the NMR spectrum. The signals should now be sharp and well-defined.[7]
Q3: I suspect I have a mixture of 1,4- and 1,5-regioisomers. Can I distinguish them using NMR?
Probable Cause & Rationale: While CuAAC is highly regioselective for the 1,4-isomer, certain conditions or alternative synthetic routes (e.g., thermal or Ruthenium-catalyzed cycloadditions) can produce the 1,5-isomer.[9] These isomers can often be distinguished by NMR, but the differences can be subtle and depend heavily on the substituents. 2D NMR techniques are often essential for definitive assignment.[10]
Recommended Solution & Protocol:
-
¹H NMR Chemical Shifts: The chemical shift of the triazole C-H proton can sometimes differ between the 1,4- and 1,5-isomers, but there is no universal rule. Careful comparison with literature data for analogous compounds is the first step.
-
2D NMR (HMBC & NOESY): These experiments provide definitive connectivity information.
-
HMBC (Heteronuclear Multiple Bond Correlation): Look for a 3-bond correlation (³JCH) between the triazole C-H proton and the carbon atom of the substituent attached to the N1 position. This confirms the 1,4-isomer. In the 1,5-isomer, you would instead see correlations to the carbons of the C5 substituent.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Look for a through-space correlation between the triazole C-H proton and the protons of the substituent at the C4 position. This is a strong indicator of the 1,4-isomer.
-
Mass Spectrometry (MS)
MS is indispensable for confirming the molecular weight of your product and providing structural clues about impurities based on their mass and fragmentation patterns.
Q1: What is the best way to analyze my triazole sample by MS, and what common fragments should I look for?
Probable Cause & Rationale: Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS) is the most common and effective method for analyzing a wide range of triazole compounds.[11] The fragmentation of the triazole ring is highly dependent on the substituents, but some common patterns are frequently observed.
Recommended Solution & Protocol:
-
Methodology: Use an LC-MS system with an ESI source, typically in positive ion mode.[12] This will usually generate the protonated molecular ion [M+H]⁺. High-Resolution Mass Spectrometry (HRMS) is recommended to confirm the elemental composition.
-
Common Fragmentation Pathways:
-
Loss of N₂: A characteristic fragmentation of the 1,2,3-triazole ring is the neutral loss of a nitrogen molecule (28 Da).[13]
-
Cleavage of Substituents: The bonds connecting the substituents to the triazole ring are common cleavage points.
-
Ring Cleavage: The triazole ring itself can fragment, for example, through the loss of HCN (27 Da).[13]
-
Caption: Common fragmentation pathways for triazoles in MS.
Q2: My LC-MS shows a peak with a mass corresponding to double my alkyne's mass plus two copper atoms minus two protons. What is this impurity?
Probable Cause & Rationale: This is very likely the byproduct of oxidative alkyne homocoupling (a Glaser coupling reaction). This is a very common side reaction in CuAAC, especially if oxygen is not excluded from the reaction mixture.[9] The copper catalyst can promote the coupling of two terminal alkyne molecules to form a di-yne.
Recommended Solution & Protocol:
-
Prevention: The best solution is prevention. Ensure your reaction is performed under an inert atmosphere (Nitrogen or Argon) and use degassed solvents. The addition of a reducing agent, like sodium ascorbate, helps to keep the copper in its active Cu(I) oxidation state and minimizes the formation of Cu(II) species that can promote homocoupling.[14]
-
Characterization: The di-yne structure can be confirmed by isolating the impurity and analyzing it by NMR. You will observe the absence of the terminal alkyne proton and symmetry in the molecule.
-
Removal: Homocoupling byproducts are typically less polar than the triazole product and can usually be separated by standard silica gel chromatography.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse for assessing the purity of your final compound and for quantifying impurities.
Q1: How do I develop a baseline HPLC method for my triazole product?
Probable Cause & Rationale: Most triazoles are moderately polar and are well-suited for reverse-phase HPLC. A gradient method using a C18 column is the standard starting point for method development.
Recommended Solution & Protocol:
Initial HPLC Method Development Protocol
-
Column: Use a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[15]
-
Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water. (The acid improves peak shape for nitrogen-containing heterocycles).
-
Mobile Phase B: 0.1% Formic Acid or 0.1% TFA in Acetonitrile.[16]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector. Monitor at two wavelengths, e.g., 254 nm (for aromaticity) and another wavelength closer to the λmax of your specific compound if known.
-
Gradient: Start with a broad scouting gradient to elute all components.
-
0-2 min: 5% B
-
2-20 min: 5% to 95% B
-
20-22 min: 95% B
-
22-23 min: 95% to 5% B
-
23-25 min: 5% B (re-equilibration)
-
-
Analysis & Optimization: Based on the results of the scouting run, adjust the gradient slope and duration to achieve better resolution between your main peak and any impurities.[17]
Q2: I see a small peak in my HPLC chromatogram that has the same mass as my product in the LC-MS. What could it be?
Probable Cause & Rationale: If an impurity has the same mass as your product, it is an isomer. In triazole synthesis, the most common isomeric impurity is the undesired regioisomer (e.g., 1,5-disubstituted vs. 1,4-disubstituted). These isomers often have slightly different polarities and can be separated by HPLC.
Recommended Solution & Protocol:
-
Optimize HPLC Separation: Your current method may not be sufficient to fully resolve the isomers. Try the following:
-
Shallow the Gradient: Decrease the rate of change of the organic mobile phase (%B/min) around the elution time of your product.
-
Change Organic Modifier: Switch from Acetonitrile to Methanol (or vice-versa) as your Mobile Phase B. The different solvent selectivity can often resolve co-eluting peaks.
-
Change Column Chemistry: If resolution is still poor, try a different stationary phase, such as a Phenyl-Hexyl or a Polar-Embedded column.
-
-
Confirmation: Isolate the impurity peak using preparative HPLC and confirm its identity as the regioisomer using 2D NMR techniques as described in the NMR section (Q3).
References
-
Meldal, M., & Tornøe, C. W. (2008). Cu-Catalyzed Azide–Alkyne Cycloaddition. Chemical Reviews. [Link]
-
International Journal of Novel Research and Development. (2024). Impurity Profiling in different analytical techniques. IJNRD. [Link]
-
American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. [Link]
-
DelveInsight. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals. [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
-
SciSpace. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. [Link]
-
Synthesis and Characterization of 1,2,3- Triazole Derivatives from D-Mannitol. (2024). Iraqi National Journal of Chemistry. [Link]
-
Jin, T., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
-
Katritzky, A. R., et al. (2008). 1,2,3-Triazoles. Comprehensive Organic Functional Group Transformations II. [Link]
-
Gilchrist, T. L., et al. (1976). Mass spectra of 1,2,3-triazoles. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
MDPI. (2024). Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. [Link]
-
Borello, E., et al. (1969). A vibrational assignment for 1,2,3-triazole. Journal of the Chemical Society B: Physical Organic. [Link]
-
ResearchGate. (2025). Novel Analytical Techniques used in Identification and Isolation of Impurities in Pharmaceuticals an Overview. [Link]
-
Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition. [Link]
-
Ananikov, V. P., et al. (2021). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. The Journal of Organic Chemistry. [Link]
-
ACS Omega. (2026). Synthesis and Characterization of Natural Product-Based Steroid-Triazole Hybrids via Click Reaction and Evaluation of Their Anticancer and Antibacterial Activities. [Link]
-
Agilent. (2015). Simultaneous Quantification of Triazoles in Plasma by HPLC with Bond Elut Plexa SPE. [Link]
-
ACS Omega. (2023). Trace-Level Determination of Triazole Fungicides Using Effervescence-Assisted Liquid–Liquid Microextraction Based on Ternary Deep Eutectic Solvent Prior to High-Performance Liquid Chromatography. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. [Link]
-
ISRES Publishing. (n.d.). synthesis of 1,2,4 triazole compounds. [Link]
-
Walsh Medical Media. (2015). A New HPLC Validated Method for Therapeutic Monitoring Of Triazoles in Human Plasma: First Results in Leukaemic Patients. [Link]
-
The Journal of Organic Chemistry. (n.d.). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. [Link]
-
ResearchGate. (n.d.). Spectroscopic characterization for 1,2,4-triazole 3. [Link]
-
African Journals Online (AJOL). (n.d.). SYNTHESIS, SPECTROSCOPIC STUDIES AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME SUBSISTUDED 1,2,4-TRIAZOLES AND THEIR COMPLEXES. [Link]
-
PMC. (n.d.). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. [Link]
-
UNT Digital Library. (2025). Nuclear Magnetic Resonance Spectra of Some 1,2,4-triazoles. [Link]
-
ResearchGate. (2023). Synthesis and Crystallization of N-rich Triazole Compounds. [Link]
-
The Royal Society of Chemistry. (n.d.). 1H and 13C NMR Data for triazole 1. [Link]
-
TSI Journals. (2016). SYNTHESIS, CHARACTERIZATION OF 1, 2, 4-TRIAZOLES AND ANTIMICROBIAL SCREENING. [Link]
-
Biocompare. (2021). Spectrophotometer Troubleshooting Guide. [Link]
-
PMC. (n.d.). Simultaneous Quantitation of Five Triazole Anti-fungal Agents by Paper Spray-Mass Spectrometry. [Link]
-
PMC. (2023). Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. [Link]
-
EURL-Pesticides. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility Spectrometry. [Link]
-
Oxford Academic. (n.d.). Determination of 22 Triazole Compounds Including Parent Fungicides and Metabolites in Apples, Peaches, Flour, and Water by Liquid Chromatography/TandemMass Spectrometry. [Link]
-
Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. (n.d.). World Journal of Chemical Education. [Link]
-
PubMed. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review. [Link]
-
University of Rochester. (n.d.). How To: Troubleshoot a Reaction. [Link]
-
Wikipedia. (n.d.). Click chemistry. [Link]
-
Scribd. (n.d.). Solution Manual For Spectrometric Identification of Organic Compounds 8th Edition. [Link]
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Technical Support Center: Reaction Condition Optimization for Triazole Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for triazole synthesis. As a Senior Application Scientist, I've designed this guide to provide not only solutions to common experimental challenges but also the underlying chemical principles that govern success. This resource is structured to help you troubleshoot effectively, optimize your reaction conditions, and achieve reliable, high-yield synthesis of 1,2,3-triazoles, particularly through the widely used Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding triazole synthesis to establish a strong baseline understanding.
Q1: What are the primary methods for synthesizing 1,2,3-triazoles?
A1: The most prominent method is the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.[1][2] This reaction can be performed thermally, but it often requires high temperatures and results in a mixture of 1,4- and 1,5-disubstituted regioisomers.[1][2] To overcome these limitations, two main catalyzed versions are preferred in modern synthesis:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the premier "click reaction," yielding exclusively the 1,4-disubstituted triazole isomer under mild conditions, often at room temperature.[2][3][4]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This method is complementary to CuAAC, selectively producing the 1,5-disubstituted triazole isomer. A key advantage is its tolerance for both terminal and internal alkynes.[1][2][5]
Q2: Why is the Copper(I)-Catalyzed (CuAAC) reaction so widely used?
A2: The CuAAC reaction is popular because it embodies the principles of "click chemistry": it is high-yielding, wide in scope, stereospecific, and simple to perform.[1] The reaction is highly reliable, tolerates a vast range of functional groups, and can often be conducted in benign solvents, including water.[1] The products are typically easy to isolate without requiring extensive chromatography.[1]
Q3: What is the active catalytic species in the CuAAC reaction and how is it generated?
A3: The active catalyst is the Copper(I) ion (Cu⁺).[1][5] Since Cu(I) is prone to oxidation to Cu(II) in the presence of air and can be unstable in some solvents, it is most commonly generated in situ.[2][6] The standard method involves starting with an inexpensive and stable Copper(II) salt, such as copper(II) sulfate (CuSO₄·5H₂O), and adding a reducing agent.[2][7] Sodium ascorbate is the most frequently used reducing agent for this purpose.[1][2][6]
Q4: What is the role of a ligand in the CuAAC reaction?
A4: While the CuAAC reaction can proceed without a ligand, their inclusion is highly recommended and often critical for success, especially in complex systems like bioconjugation. Ligands serve several key functions:
-
Stabilize the Cu(I) oxidation state: They protect the active Cu(I) catalyst from oxidation to the inactive Cu(II) state and prevent disproportionation.[8][9]
-
Increase Catalyst Solubility: Ligands can help solubilize the copper species in the reaction medium.[3][10]
-
Accelerate the Reaction Rate: By preventing the formation of unreactive copper-acetylide aggregates, ligands ensure a higher concentration of the active catalytic species, which can significantly increase the reaction rate.[3][8]
-
Minimize Side Reactions: In biological applications, ligands can mitigate the generation of reactive oxygen species (ROS) and reduce damage to sensitive biomolecules.[5][11]
A widely used and effective ligand is tris(benzyltriazolylmethyl)amine (TBTA).[3][12] For aqueous systems, water-soluble derivatives like THPTA and BTTAA are excellent choices.[6][8][13]
Part 2: Troubleshooting Guide for CuAAC Reactions
This section is formatted to address specific problems you may encounter during your experiments.
Issue 1: Low or No Product Yield
Q: My reaction has stalled or is giving me a very low yield. What are the first things I should check?
A: Low yield is the most common issue and can usually be traced back to the catalyst system or starting materials. A systematic check is the best approach.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield CuAAC reactions.
Q: How can I be sure my catalyst system is active?
A: The problem often lies with the generation and stability of the Cu(I) catalyst.
-
Check Your Reducing Agent: Sodium ascorbate is sensitive to oxidation. Use a freshly prepared solution or solid from a recently opened bottle. A slight excess (e.g., 2-5 equivalents relative to copper) is often beneficial to maintain a reducing environment.[1]
-
Order of Addition Matters: For optimal results, especially in bioconjugations, pre-mix the CuSO₄ solution with the ligand solution before adding it to the reaction mixture containing the azide and alkyne. Add the sodium ascorbate solution last to initiate the reaction.[6][14] Adding ascorbate directly to copper without a ligand can be detrimental.[6][14]
-
Exclude Oxygen: Oxygen will oxidize the active Cu(I) catalyst to inactive Cu(II), stalling the reaction.[2] For sensitive or slow reactions, degas your solvents by sparging with nitrogen or argon before use.
Q: Could my solvent be the problem?
A: Absolutely. While CuAAC is robust, solvent choice can significantly impact the reaction rate.
-
Solubility is Key: Ensure all components—azide, alkyne, copper salt, and ligand—are soluble in the chosen solvent system. Poor solubility is a common cause of failure.
-
Common Solvent Systems: Mixtures of water with organic solvents like t-BuOH, DMSO, or DMF are very effective.[15][16]
-
Water Acceleration: For many substrates, the presence of water can accelerate the reaction rate.[1][17] DFT calculations suggest that water facilitates the coordination of Cu(I) to the alkyne.[1]
Issue 2: Formation of Side Products
Q: I'm seeing a significant amount of a side product that appears to be a dimer of my alkyne. What is happening and how can I prevent it?
A: You are likely observing oxidative homocoupling of your terminal alkyne, also known as Glaser coupling. This is a classic side reaction in CuAAC chemistry.[11]
-
Cause: This side reaction is promoted by the presence of Cu(II) and oxygen. If your reducing environment is insufficient, Cu(I) is oxidized to Cu(II), which then catalyzes the dimerization of your alkyne.
-
Solution: The solution is to maintain a strongly reducing environment.
-
Degas Solvents: Thoroughly remove dissolved oxygen from your reaction mixture.
-
Increase Reducing Agent: Ensure you are using a sufficient excess of sodium ascorbate.[1]
-
Use a Ligand: A stabilizing ligand like TBTA or THPTA can chelate the copper ion, protecting it from oxidation and disfavoring the homocoupling pathway.[9][12]
-
Q: My reaction mixture is turning into a mess, and I suspect my biomolecule (protein, peptide) is being damaged. What could be the cause?
A: In bioconjugation, the combination of a copper catalyst and a reducing agent can generate reactive oxygen species (ROS) in the presence of oxygen, which can lead to the degradation of sensitive amino acid residues (e.g., histidine, cysteine).[5][11]
-
Cause: The Cu(I)/ascorbate system can participate in Fenton-like chemistry, producing hydroxyl radicals that damage proteins.
-
Solution:
-
Use a Chelating Ligand: Water-soluble ligands like THPTA are essential. They not only accelerate the desired reaction but also sequester the copper ion, significantly reducing its ability to generate ROS.[6] An excess of ligand (at least 5 equivalents relative to copper) is recommended.[6]
-
Work at Lower Copper Concentrations: For bioconjugation, copper concentrations should generally be kept low, in the range of 50-100 µM.[6][14]
-
Add a Scavenger: Including additives like aminoguanidine can help intercept damaging oxidative byproducts.[6]
-
Issue 3: Poor Regioselectivity
Q: My reaction is producing a mixture of 1,4- and 1,5-triazole isomers. I thought the copper-catalyzed reaction was specific?
A: The CuAAC reaction is exceptionally regioselective for the 1,4-isomer.[3] If you are observing a mixture, it strongly suggests that the uncatalyzed, thermal Huisgen cycloaddition is competing with the catalyzed pathway.[1]
-
Cause: This typically happens when the reaction is run at elevated temperatures. High heat provides the activation energy needed for the non-catalyzed pathway to occur.[1]
-
Solution:
-
Lower the Reaction Temperature: The CuAAC reaction is often efficient even at room temperature.[1] Avoid unnecessary heating unless your system is exceptionally unreactive. If heating is required, keep it as low as possible.
-
Ensure Your Catalyst is Active: If the catalyzed reaction is sluggish, the thermal pathway may become more competitive. Re-evaluate your catalyst system (see Issue 1) to ensure the CuAAC reaction is proceeding efficiently.
-
Switch Catalysts for the 1,5-Isomer: If your goal is actually the 1,5-disubstituted triazole, you must switch from a copper catalyst to a ruthenium catalyst (RuAAC).[1][2]
-
Part 3: Experimental Protocols and Data
General Protocol for a Small-Scale CuAAC Optimization Screen
This protocol provides a step-by-step method for optimizing a challenging CuAAC reaction.
-
Stock Solution Preparation:
-
Azide: Prepare a 100 mM stock solution in a suitable solvent (e.g., DMF or DMSO).
-
Alkyne: Prepare a 100 mM stock solution in the same solvent.
-
Copper(II) Sulfate: Prepare a 50 mM aqueous stock solution of CuSO₄·5H₂O.
-
Sodium Ascorbate: Prepare a 1 M aqueous stock solution. This solution should be made fresh before each experiment.
-
Ligand (e.g., THPTA): Prepare a 250 mM aqueous stock solution.
-
-
Reaction Setup (for a 200 µL final volume, 10 mM final concentration):
-
To a microcentrifuge tube, add 20 µL of the 100 mM azide stock solution.
-
Add 20 µL of the 100 mM alkyne stock solution.
-
Add 146 µL of the reaction solvent (e.g., a 1:1 mixture of water:t-BuOH).
-
In a separate tube, pre-mix the catalyst: add 2 µL of the 50 mM CuSO₄ solution to 2 µL of the 250 mM ligand solution. Vortex briefly.
-
Add the 4 µL of the pre-mixed catalyst/ligand solution to the main reaction tube. This gives a final copper concentration of 0.5 mM (5 mol%).
-
Initiate the reaction by adding 8 µL of the freshly prepared 1 M sodium ascorbate solution (Final concentration: 40 mM).
-
Vortex the tube, protect it from light if necessary, and allow it to react at room temperature.
-
-
Monitoring and Analysis:
-
Monitor the reaction progress by TLC, LC-MS, or HPLC at regular intervals (e.g., 1h, 4h, 12h).
-
If the reaction is slow, consider gentle heating (e.g., 40-50°C) or screening other solvents.
-
Data Summary: Key Reaction Parameter Starting Points
The following table provides recommended starting conditions for various parameters in a CuAAC reaction. These are starting points and may require further optimization for your specific substrates.
| Parameter | Recommended Starting Condition | Rationale & Key Considerations |
| Copper Source | CuSO₄·5H₂O (in situ reduction) | Inexpensive, stable, and highly effective when paired with a reducing agent.[2][15] |
| Catalyst Loading | 1-5 mol% | Sufficient for most reactions. For bioconjugation, use lower concentrations (50-100 µM).[6] |
| Reducing Agent | Sodium Ascorbate | Use 2-10 equivalents relative to Cu(II). Always prepare fresh solutions.[5][6] |
| Ligand | TBTA (organic), THPTA (aqueous) | Use 1-1.2 equivalents relative to copper. For sensitive systems, use ≥5 equivalents.[6][8] |
| Solvent | H₂O/t-BuOH, H₂O/DMF, H₂O/DMSO | Solvent mixtures are excellent for solubilizing diverse substrates. Water often accelerates the rate.[1][15][17] |
| Temperature | Room Temperature (20-25°C) | Sufficient for most reactions. Avoid high temperatures to prevent the non-catalyzed thermal reaction.[1] |
| pH | 4 - 12 | The reaction is robust across a wide pH range, making it suitable for biological conditions.[1] |
References
-
Click Chemistry Azide-Alkyne Cycloaddition. Organic Chemistry Portal. [Link]
-
Gothard, C. M., et al. (2012). Copper(i)-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 41(5), 1885-1896. [Link]
-
Azide-alkyne Huisgen cycloaddition. Wikipedia. [Link]
-
Barluenga, J., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 1936-1948. [Link]
-
The Use of Ligands in Copper-Catalyzed [3+2] Azide-Alkyne Cycloaddition: Clicker than Click Chemistry?. SciSpace. [Link]
-
Hong, V., et al. (2009). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879-9883. [Link]
-
Optimized conditions for the copper catalyzed azide-alkyne cyclo- addition (CuAAC). ResearchGate. [Link]
-
Hong, V., Presolski, S. I., & Finn, M. G. (2009). Analysis and optimization of copper-catalyzed azide-alkyne cycloaddition for bioconjugation. Angewandte Chemie, 121(52), 10059-10063. [Link]
-
Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Jena Bioscience. [Link]
-
Effect of Temperature and Solvent on Molecular Interactions of 1, 2, 4-Triazole Derivative. Preprints.org. [Link]
-
Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. MDPI. [Link]
-
Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation. Catalysis Science & Technology. [Link]
-
Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. SciELO. [Link]
-
An Overview of Synthetic Approaches towards 1,2,3-Triazoles. Organic Chemistry Research. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. [Link]
-
Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC - NIH. [Link]
-
Modern Approaches to the Synthesis of Triazole Derivatives: Advances in Catalysis and Green Chemistry. ResearchGate. [Link]
-
Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. PMC - NIH. [Link]
-
Click chemistry. Wikipedia. [Link]
-
Click chemstry: Why does it sometimes work and other times it doesn't?. ResearchGate. [Link]
-
Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition. PMC - NIH. [Link]
-
Click Chemistry Problems (Copper Catalyzed Azide-Alkyne Cycloaddition). Reddit. [Link]
-
A Recent Concept of Importance: Click Chemistry. Progress in Chemical and Biochemical Research. [Link]
-
Click Chemistry, a Powerful Tool for Pharmaceutical Sciences. PMC - NIH. [Link]
-
A Recent Concept of Importance: Click Chemistry. Progress in Chemical and Biochemical Research. [Link]
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Technical Support Center: Scale-Up Synthesis of Ethyl 5-Phenyl-4H-1,2,4-Triazole-3-Carboxylate
Prepared by the Office of the Senior Application Scientist
This guide is intended for researchers, chemists, and drug development professionals engaged in the synthesis of ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate. It provides in-depth technical support, addressing common challenges encountered during lab-scale and scale-up production. The information is structured in a practical question-and-answer format, combining troubleshooting advice with foundational FAQs to ensure process integrity and reproducibility.
Core Synthetic Pathway: The Acylamidrazone Route
The most direct and scalable synthesis of the target molecule proceeds via a two-step, one-pot reaction. This pathway begins with the condensation of benzhydrazide with ethyl carbethoxyformimidate to form an N-acylamidrazone intermediate. This intermediate is then subjected to high-temperature cyclization to yield the final 1,2,4-triazole product.[1] The efficiency of this second step is critical, as it dictates both the yield and the purity profile of the final compound.
Caption: Primary synthetic route to the target triazole.
Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: My final yield is consistently low after scale-up. What are the likely causes and how can I fix it?
Answer: Low yield is the most common scale-up challenge and typically points to one of three issues: incomplete reaction, product degradation, or competing side reactions.
-
Causality—Incomplete Cyclization: The thermal cyclization of the N-acylamidrazone intermediate requires significant energy input. On a larger scale, inefficient heat transfer can lead to "cold spots" in the reactor, preventing the reaction from reaching completion. The intermediate may remain, or revert back to starting materials during work-up.
-
Causality—Thermal Degradation: While high heat is necessary, prolonged exposure, especially in the presence of impurities, can degrade the desired triazole product.[2] Overheating can lead to the formation of polymeric tars or unidentifiable byproducts.[3]
Troubleshooting Steps:
-
Verify Cyclization Temperature: Ensure your reactor's internal temperature is consistently at the target (e.g., reflux temperature of diphenyl ether, ~259°C). Use a calibrated internal probe, not just the jacket temperature.
-
Improve Agitation: Increase the stirring rate to improve heat distribution and prevent localized overheating or insufficient heating.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the intermediate. The reaction is complete only when the intermediate spot is gone. Extending reaction time may be necessary, but balance this against potential degradation.[3]
-
Controlled Reagent Addition: On scale, consider the slow, controlled addition of the N-acylamidrazone solution to the pre-heated high-boiling solvent to maintain a consistent temperature and minimize side reactions.
Question 2: I'm observing a significant, difficult-to-remove impurity in my final product. NMR analysis suggests it might be an isomer. What is it and how do I prevent its formation?
Answer: The most common isomeric impurity in this synthesis is ethyl 5-phenyl-1,3,4-oxadiazole-2-carboxylate . This arises from a competing cyclization pathway of the same N-acylamidrazone intermediate.[3]
-
Mechanistic Insight: The N-acylamidrazone has two nucleophilic nitrogen atoms and one oxygen atom that can participate in cyclization.
-
Desired Pathway (Triazole): The terminal nitrogen of the hydrazone moiety attacks the carbonyl carbon of the ester group, followed by elimination of ethanol.
-
Side Pathway (Oxadiazole): The oxygen atom of the benzoyl group attacks the imine carbon, followed by elimination of ammonia. This pathway is often favored under certain conditions.
-
To suppress the formation of the 1,3,4-oxadiazole isomer, you must create conditions that favor the desired N-N cyclization pathway.
Preventative Measures:
-
Choice of Cyclization Conditions: The use of a non-polar, high-boiling solvent like diphenyl ether for a short, high-temperature reflux is specifically designed to favor the triazole pathway.[1] Acidic or basic catalysts can sometimes inadvertently promote the oxadiazole pathway and should be avoided unless specifically validated.
-
Anhydrous Conditions: Ensure all reagents and solvents are dry. Water can hydrolyze the intermediate and alter the reaction pathway.[3]
-
Purification Strategy: If the oxadiazole does form, it can often be separated by careful column chromatography or fractional crystallization, as its polarity and crystal packing will differ from the desired triazole. Toluene is a good first-choice solvent for recrystallizing the target compound away from impurities.[1]
Caption: Decision tree for common synthesis problems.
Scale-Up Considerations & FAQs
Q1: What are the most critical process parameters (CPPs) to control during the scale-up of this synthesis?
A1: The three most critical parameters are temperature control, rate of addition, and agitation efficiency. On a large scale, exothermic or endothermic events are magnified, and inefficient mixing can lead to non-homogenous reaction conditions, directly impacting yield and purity.[2] A robust scale-up plan must validate these parameters at a smaller pilot scale before moving to full production.
Q2: What are the recommended safety precautions when handling the reagents for this synthesis?
A2: The primary safety concerns involve the handling of benzhydrazide and high-temperature solvents.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[4]
-
Ventilation: Conduct the reaction in a well-ventilated fume hood, especially during the high-temperature cyclization step, to avoid inhaling solvent vapors.
-
Thermal Safety: Use appropriate heating mantles and reactor setups designed for high temperatures. Be aware of the autoignition temperature of your solvent. Ensure a proper cooling system is in place for emergency shutdowns.
-
Storage: Store reagents in a cool, dry place away from incompatible materials.[4]
Q3: Can microwave-assisted synthesis be used to optimize this reaction?
A3: Yes, microwave-assisted synthesis is an excellent tool for optimizing the cyclization step, particularly during process development.[5] It allows for rapid heating to high temperatures, which can significantly reduce reaction times from hours to minutes and potentially improve yields by minimizing the formation of thermal degradation byproducts.[2] The conditions identified in a microwave reactor can often provide a strong starting point for translation to large-scale continuous flow reactors.
Caption: Workflow for process optimization and scale-up.
Detailed Experimental Protocol (Lab Scale)
This protocol is adapted from established literature procedures and is intended for lab-scale synthesis.[1] All operations should be performed in a fume hood.
Step 1: Synthesis of N-Acylamidrazone Intermediate
-
To a solution of ethyl carbethoxyformimidate (1.45 g, 10 mmol) in absolute ethanol (20 mL), add benzhydrazide (1.36 g, 10 mmol).
-
Add triethylamine (1.01 g, 10 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 12 hours. The formation of the intermediate can be monitored by TLC. Do not isolate the intermediate.
Step 2: Thermal Cyclization to Ethyl 5-Phenyl-4H-1,2,4-triazole-3-carboxylate
-
Concentrate the ethanol solution from Step 1 under reduced pressure to obtain a crude oil or solid.
-
Add diphenyl ether (20 mL) to the crude intermediate.
-
Heat the mixture to reflux (~259°C) with vigorous stirring for 1-2 minutes. The solution will turn from colorless to light brown.
-
Immediately cool the reaction mixture to room temperature. Upon cooling, the product will begin to precipitate.
-
Add hexane (50 mL) to the cooled mixture to fully precipitate the product.
-
Filter the solid product, wash thoroughly with hexane to remove the diphenyl ether.
Step 3: Purification
-
Recrystallize the crude solid from toluene to yield ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate as white crystals.
-
Dry the crystals under vacuum. Expected yield: 75-85%.
Data Summary: Impact of Reaction Parameters
The following table summarizes expected outcomes based on variations in key reaction parameters during the cyclization step.
| Parameter | Condition | Expected Yield | Purity Profile | Rationale |
| Temperature | < 240°C | Low | High | Incomplete cyclization of the intermediate.[2] |
| > 260°C (prolonged) | Decreasing | Low | Thermal degradation of the product and starting materials. | |
| Reaction Time | < 1 min (at reflux) | Low | High | Insufficient time for complete conversion. |
| > 5 min (at reflux) | Decreasing | Low | Increased formation of degradation products.[3] | |
| Solvent | Diphenyl Ether | High | High | Optimal boiling point for rapid, clean cyclization.[1] |
| Dowtherm A | High | High | Similar properties to diphenyl ether, a common industrial alternative. | |
| Sulfolane | Moderate | Moderate | Lower boiling point may require longer reaction times, increasing side product risk. |
References
-
BenchChem. (2025). Optimization of reaction conditions for triazole-thiol synthesis. BenchChem Technical Support. 6
-
BenchChem. (2025). Technical Support Center: Optimizing Triazole Cyclization Reactions. BenchChem Technical Support. 2
-
Triazole Supplier Blog. (2025). What are the safety precautions when using Triazole?4
-
Gao, Y. F., et al. (2024). Synthesis of 4H-1,2,4-triazoles. Organic Chemistry Portal. Link
-
Bechara, W. S., et al. (2015). Triflic anhydride activation followed by microwave-induced cyclodehydration enables a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles. Organic Letters, 17, 1184-1187. Link
-
Al-Sanea, M. M., et al. (2022). Synthesis of Biologically Relevant 1,2,3- and 1,2,4-Triazoles: From Classical Pathway to Green Chemistry. Molecules, 26(19), 5667. Link
-
Li, Y., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 988088. Link
-
Lu, H., et al. (2021). A straightforward and facile method for synthesizing 3-trifluoromethyl-1,2,4-triazoles via metal-free oxidative cyclization. ISRES Publishing. Link
-
BenchChem. (2025). Technical Support Center: Synthesis of 1,2,4-Triazoles from Amidrazones. BenchChem Technical Support. 3
-
El Kaim, L., Gizzi, M., & Grimaud, L. (2010). 1,2,4‐Triazole Synthesis via Amidrazones. Synlett. Link
-
Iaroshenko, V. O., et al. (2011). Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. ResearchGate. Link
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Technical Support Center: Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the potential stability challenges associated with this important heterocyclic compound. Our goal is to provide you with practical, science-backed solutions to ensure the integrity of your experiments and the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate?
A1: The molecule possesses two key structural features that are central to its stability profile: the ethyl ester functional group and the 1,2,4-triazole heterocyclic core. Consequently, the primary concerns are:
-
Hydrolytic Instability: The ethyl ester is susceptible to hydrolysis, particularly under acidic or basic conditions, yielding the corresponding carboxylic acid. Studies on similar triazole esters have confirmed their susceptibility to alkaline hydrolysis.
-
Thermal Decomposition: Like many nitrogen-rich heterocyclic compounds, 1,2,4-triazole derivatives can undergo thermal decomposition at elevated temperatures.[1][2][3] The decomposition pathways can be complex, potentially involving ring cleavage or reactions of the substituent groups.
-
Photodegradation: The aromatic and heterocyclic rings suggest a potential for absorbing UV radiation, which can lead to photodegradation. Research on other triazole-containing active pharmaceutical ingredients has shown that this class of compounds can be sensitive to light.[4][5]
Q2: What are the expected degradation products I should look for?
A2: The most common and readily identifiable degradation product is 5-phenyl-4H-1,2,4-triazole-3-carboxylic acid , formed via the hydrolysis of the ethyl ester. Other potential degradants could arise from the cleavage of the triazole ring or other complex reactions under harsh stress conditions (e.g., high heat, strong UV exposure), though these are generally less common under typical laboratory conditions.
Q3: What are the ideal storage conditions for this compound?
A3: To maximize shelf-life and ensure experimental reproducibility, we recommend the following storage conditions:
-
Temperature: Store in a cool, controlled environment, preferably refrigerated (2-8 °C). Avoid repeated freeze-thaw cycles if dissolved in a solvent.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) and in a tightly sealed container to protect from moisture, which can facilitate hydrolysis.
-
Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil.[4][5]
Q4: How can I assess the purity and stability of my sample?
A4: The most effective method is High-Performance Liquid Chromatography (HPLC) with a UV detector, as both the parent compound and its primary hydrolytic degradant possess strong chromophores. A well-developed HPLC method can separate the parent compound from its impurities and degradants, allowing for accurate quantification. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to detect significant degradation.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your work, providing probable causes and actionable solutions.
Problem 1: A new, more polar spot/peak appears in my analysis (TLC/HPLC) after storing the compound in solution.
-
Probable Cause: This is a classic sign of ester hydrolysis . The resulting carboxylic acid is significantly more polar than the parent ethyl ester, causing it to have a lower Rf on a normal-phase TLC plate or an earlier retention time on a reverse-phase HPLC column. This is especially common in protic solvents (e.g., methanol, ethanol, water) or solvents containing trace amounts of acid or base.
-
Investigative Steps & Solutions:
-
Analyze the Solvent: Ensure your solvent is anhydrous and neutral. If using an aqueous buffer, measure the pH.
-
Solvent Selection: For stock solutions, prioritize aprotic, anhydrous solvents such as DMSO or DMF. Prepare these solutions fresh when possible.
-
Confirm Degradant Identity: If you have access to LC-MS, check if the mass of the new peak corresponds to the hydrolyzed carboxylic acid.
-
Workflow Adjustment: If working in aqueous buffers for biological assays, minimize the time the compound spends in the buffer. Prepare a concentrated stock in DMSO and perform the final dilution immediately before the experiment.
-
Problem 2: I am observing inconsistent results or a loss of potency in my biological assays.
-
Probable Cause: The compound may be degrading in the assay medium. Biological buffers are typically aqueous and maintained at a physiological pH (~7.4), conditions which can slowly hydrolyze the ester over the course of a multi-hour or multi-day experiment.
-
Investigative Steps & Solutions:
-
Perform a Stability Study: Incubate the compound in the assay buffer (without cells or other biological components) under the exact experimental conditions (time, temperature, light). Sample at various time points (e.g., 0, 2, 8, 24 hours) and analyze by HPLC to quantify the remaining parent compound.
-
Adjust Dosing Strategy: If instability is confirmed, consider replenishing the compound by replacing the medium at set intervals during long-term experiments.
-
Protect from Light: Ensure assay plates are protected from direct light, especially if the light source emits UV radiation, to rule out photodegradation.[5]
-
Problem 3: My sample has discolored (e.g., turned yellow or brown) after being stored on the benchtop.
-
Probable Cause: Discoloration is often an indicator of photolytic or thermal degradation . Exposure to ambient light and/or elevated temperatures can initiate complex decomposition reactions, leading to the formation of colored impurities.[1][6]
-
Investigative Steps & Solutions:
-
Review Storage Conditions: Immediately transfer the material to a container protected from light (amber vial) and store it in a cool, dark place as recommended.
-
Purity Check: Analyze the discolored sample by HPLC or NMR to assess the extent of degradation.
-
Purification: If the degradation is minor, the compound may be repurified (e.g., by recrystallization or column chromatography). However, if significant decomposition has occurred, it is best to use a fresh, uncompromised batch of the compound.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical approach to diagnosing stability issues.
Caption: A logical workflow for troubleshooting stability issues.
Key Degradation Pathways
The primary degradation pathways for ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate are hydrolysis and photodegradation.
Caption: Primary degradation pathways for the target compound.
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment
This protocol provides a general starting point for the reverse-phase HPLC analysis of the compound and its primary hydrolytic degradant.
-
Instrumentation: HPLC system with a UV-Vis detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient Elution:
Time (min) %A %B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or scan for λmax)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a concentration of ~0.5 mg/mL.
Rationale: The acidic mobile phase (formic acid) ensures that the carboxylic acid degradant is protonated, leading to better peak shape. The gradient elution allows for the separation of the non-polar parent ester from the more polar acid degradant and other potential impurities.
Protocol 2: Forced Degradation Study
This study intentionally exposes the compound to harsh conditions to rapidly identify potential degradation pathways.
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M HCl. Heat at 60 °C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 4 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80 °C for 48 hours. Dissolve in the mobile phase before analysis.[1][2]
-
Photolytic Degradation: Expose a solution of the compound (in a quartz cuvette) to a photostability chamber with a UV light source (e.g., ICH Q1B option) for 24 hours. Keep a control sample wrapped in foil.[4][5]
-
Analysis: Before injection into the HPLC, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration (~50 µg/mL) and analyze using the HPLC method described in Protocol 1. Compare the chromatograms to an untreated control sample to identify and quantify degradation.
Summary of Forced Degradation Conditions
| Condition | Reagent/Setup | Time & Temperature | Expected Degradation |
| Acid Hydrolysis | 1 M HCl | 24h @ 60 °C | Ester Hydrolysis |
| Base Hydrolysis | 1 M NaOH | 4h @ RT | Rapid Ester Hydrolysis |
| Oxidation | 3% H₂O₂ | 24h @ RT | Potential N-oxidation |
| Thermal | Solid Sample | 48h @ 80 °C | Decomposition |
| Photolytic | Solution in Quartz | 24h @ UV Light | Photodegradation |
References
-
Ekiert, R. J., & Krzek, J. (2013). Photostability of triazole antifungal drugs in the solid state. Current Issues in Pharmacy and Medical Sciences, 26(3). 4
-
Ekiert, R. J., & Krzek, J. (2013). Photostability of triazole antifungal drugs in the solid state. Current Issues in Pharmacy and Medical Sciences, 26(3), 164-168. 5
-
Rao, K. S., & Chaudhary, A. K. (2016). Investigation of the thermal decomposition and stability of energetic 1,2,4-triazole derivatives using a UV laser based pulsed photoacoustic technique. RSC Advances, 6(52), 46843-46852. 1
-
Unknown Author. (n.d.). Thermal study of synthesized 1,2,4-triazole compounds and their kinetic parameter evaluation. Journal of Chemical and Pharmaceutical Research. 2
-
Muhammad, S., & Ahmed, A. (2021). Synthesis, characterization and photostability study of triazole derivatives. GSC Advanced Research and Reviews, 9(2), 051-057. 6
-
Lu, M., et al. (2020). Thermochemistry and Initial Decomposition Pathways of Triazole Energetic Materials. The Journal of Physical Chemistry A, 124(15), 3076-3084. 7
-
Unknown Author. (n.d.). Thermal behaviour of 1,2,4-triazole and 1,2,4-triazine derivatives. ResearchGate. 3
-
Muhammad, S., & Ahmed, A. (2021). Synthesis, characterization and photostability study of triazole derivatives. ResearchGate. 8
-
Muhammad, S., & Ahmed, A. (2021). Synthesis of heterocyclic ring (1,2,4-triazole) as polystyrene photo stabilizer. GSC Advanced Research and Reviews, 9(2), 051-057. 9
-
BenchChem. (2025). Thermal Stability and Decomposition of 4-amino-4H-1,2,4-triazole: A Technical Guide. BenchChem. 10
-
Unknown Author. (n.d.). Transmission of substituent effects via 1,2,4-triazole ring residue. Indian Academy of Sciences.
-
Unknown Author. (n.d.). Efficient Synthesis Of 5-Substituted Ethyl 1,2,4-Triazole-3-Carboxylates. ResearchGate. 11
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- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Photostability of triazole antifungal drugs in the solid state | Current Issues in Pharmacy and Medical Sciences [czasopisma.umlub.pl]
- 6. Synthesis, characterization and photostability study of triazole derivatives | GSC Advanced Research and Reviews [gsconlinepress.com]
- 7. pubs.acs.org [pubs.acs.org]
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- 9. Synthesis of heterocyclic ring (1,2,4-triazole) as polystyrene photo stabilizer | GSC Advanced Research and Reviews [gsconlinepress.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Ethyl 5-Phenyl-4H-1,2,4-Triazole-3-Carboxylate and Its Bioactive Analogs
This guide provides an in-depth comparison of ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate with other key 1,2,4-triazole derivatives. It is intended for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships and therapeutic potential of this versatile heterocyclic scaffold. We will delve into synthetic methodologies, comparative biological performance supported by experimental data, and the mechanistic insights that drive the design of novel therapeutic agents.
The 1,2,4-Triazole Scaffold: A Cornerstone of Medicinal Chemistry
The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms. This scaffold is a privileged structure in medicinal chemistry due to its unique physicochemical properties, metabolic stability, and capacity for hydrogen bonding, which facilitates strong interactions with biological targets.[1][2] Its derivatives form the core of numerous FDA-approved drugs, demonstrating a wide spectrum of pharmacological activities, including antifungal (e.g., Fluconazole), antiviral (e.g., Ribavirin), and anticancer (e.g., Letrozole) properties.[2][3]
This guide focuses on ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate, a key building block, and compares its potential and performance profile against derivatives that have been structurally modified to enhance specific biological activities.
Profile: Ethyl 5-Phenyl-4H-1,2,4-Triazole-3-Carboxylate
Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate serves as a foundational structure for the synthesis of more complex derivatives. Its phenyl group at the C5 position and the ethyl carboxylate group at the C3 position are key sites for chemical modification to modulate biological activity.
Synthesis Protocol
A reliable method for synthesizing 5-substituted ethyl 1,2,4-triazole-3-carboxylates involves the cyclocondensation of carboxylic acid hydrazides with ethyl carbethoxyformimidate.[4] This approach is efficient and versatile for creating a library of derivatives.
Experimental Protocol: Synthesis of Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate
-
Preparation of Ethyl Carbethoxyformimidate Hydrochloride: Gaseous hydrogen chloride is bubbled through a cooled (0°C) solution of ethyl cyanoformate in absolute ethanol. The resulting precipitate is filtered and dried to yield the imidate hydrochloride.
-
Formation of the Acylamidrazone Intermediate: The imidate hydrochloride is reacted with benzoic acid hydrazide in ethanol in the presence of a base like triethylamine (NEt₃) at room temperature for 12 hours. This reaction forms the open-chain acylamidrazone intermediate.[4]
-
Cyclization: The acylamidrazone intermediate is heated under reflux in a high-boiling point solvent, such as diphenyl ether, for a short duration (e.g., 1 minute). The high temperature induces intramolecular cyclization with the elimination of ethanol and water, yielding the final product, ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate.[4]
-
Purification: The product is purified via recrystallization from a suitable solvent like toluene to obtain the final compound.
Characterization: The structure of the synthesized compound is confirmed using standard spectroscopic techniques, including ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).
Comparative Performance: Triazole Derivatives in Action
The true potential of the 1,2,4-triazole scaffold is unlocked through targeted chemical modifications. By comparing the base structure of ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate with its derivatives, we can establish clear structure-activity relationships (SAR).
Anticancer Activity
The 1,2,4-triazole nucleus is a key component in several anticancer agents.[5] Modifications of the core structure have led to compounds with potent activity against various cancer cell lines. The primary mechanisms include tubulin polymerization inhibition, and inhibition of key signaling proteins like EGFR and BRAF kinases.[6][7]
A series of novel 1,2,4-triazole derivatives were synthesized and evaluated for their antiproliferative activity against a panel of cancer cell lines.[7] Another study synthesized a series of[3][6][8]triazolo[4,3-b][3][6][8][9]tetrazine derivatives and screened them against multiple human cancer cell lines.[10]
Comparative Data: Anticancer IC₅₀ Values of 1,2,4-Triazole Derivatives
| Compound ID | Modification from Base Structure | Target Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| 8c | Complex scaffold with EGFR/BRAF/Tubulin targeting moieties | A549 (Lung) | 4.1 | [7] |
| 8d | Complex scaffold with EGFR/BRAF/Tubulin targeting moieties | A549 (Lung) | 5.2 | [7] |
| TP6 | Pyridine and bromobenzylthio substitutions | B16F10 (Melanoma) | 41.12 | [11] |
| 4b | Fused triazolo-tetrazine with pyrazole moiety | CaCo2 (Colorectal) | 26.15 | [10] |
| 4g | Fused triazolo-tetrazine with quinoline moiety | HT-29 (Colon) | 12.69 | [10] |
| Vf | Indolyl substitution | MCF-7 (Breast) | 2.91 | [12] |
| Vg | Indolyl substitution | MCF-7 (Breast) | 0.891 |[12] |
Structure-Activity Relationship (SAR) Insights:
-
Aromatic Substitutions: The addition of bulky and electron-withdrawing groups on the phenyl ring often enhances cytotoxicity.
-
Fused Ring Systems: Fusing the triazole with other heterocyclic systems, such as tetrazines or pyridines, can significantly increase anticancer activity by creating more complex molecules that can interact with multiple targets.[10][11]
-
Targeted Moieties: Incorporating moieties known to interact with specific cancer targets (e.g., indolyl groups for CDK inhibition) leads to more potent and selective compounds.[12]
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells (e.g., MCF-7) are seeded into a 96-well plate at a density of 1x10⁴ cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The synthesized triazole derivatives are dissolved in DMSO and diluted to various concentrations. The cells are treated with these compounds and incubated for 48 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active mitochondrial reductase enzymes convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
Antimicrobial and Antifungal Activity
The 1,2,4-triazole core is famously present in leading antifungal drugs. Their primary mechanism of action is the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase (CYP51), which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[8][9]
Numerous studies have explored modifications to the 1,2,4-triazole scaffold to enhance antimicrobial and antifungal efficacy. A novel series of Schiff bases based on a 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol scaffold showed potent activity against Microsporum gypseum and Staphylococcus aureus.[3] Another study synthesized novel 1,2,4-triazole thioether and thiazolo[3,2-b]-1,2,4-triazole derivatives, with some compounds showing excellent activity against the plant pathogen Xanthomonas oryzae pv. oryzae (Xoo).[13]
Comparative Data: Antimicrobial Activity of 1,2,4-Triazole Derivatives
| Compound ID | Modification from Base Structure | Target Organism | Activity Metric | Value | Reference |
|---|---|---|---|---|---|
| 5d | Schiff base of 3-thiol derivative | M. gypseum | MIC | < 3.12 µg/mL | [3] |
| 5m | Schiff base of 3-thiol derivative | S. aureus | MIC | 6.25 µg/mL | [3] |
| Ketoconazole | (Standard Drug) | M. gypseum | MIC | 3.12 µg/mL | [3] |
| Streptomycin | (Standard Drug) | S. aureus | MIC | 6.25 µg/mL | [3] |
| 6u | Fused thiazolo-triazole with fluoroquinazolinyl moiety | Xoo | EC₅₀ | 18.8 µg/mL | [13] |
| Bismerthiazol | (Standard Drug) | Xoo | EC₅₀ | 93.6 µg/mL | [13] |
| 8k | Amino acid fragment conjugate | P. piricola | EC₅₀ | 10.126 µg/mL | [8] |
| Mefentrifluconazole | (Standard Drug) | P. piricola | EC₅₀ | > 50 µg/mL |[8] |
Structure-Activity Relationship (SAR) Insights:
-
Thiol Group: The introduction of a thiol group at the C3 position (creating a triazole-3-thione) is a common strategy that often enhances antimicrobial activity.[3][14]
-
Schiff Bases: Converting the 4-amino group into various Schiff bases allows for the introduction of diverse aromatic substituents, which can significantly modulate the activity spectrum and potency.[3]
-
Molecular Hybridization: Combining the triazole ring with other known antimicrobial pharmacophores (like quinazolines or amino acids) can lead to synergistic effects and highly potent compounds.[8][13] Molecular docking studies confirm that these derivatives can exhibit strong binding affinity to target enzymes like 14α-demethylase.[8]
Conclusions and Future Outlook
Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate is a valuable starting material, but its intrinsic biological activity is modest compared to its structurally optimized derivatives. This comparative analysis demonstrates that targeted modifications to the 1,2,4-triazole scaffold are crucial for developing potent therapeutic agents.
-
For Anticancer Applications: The most promising strategies involve creating fused heterocyclic systems or adding substituents that can interact with specific oncogenic targets like kinases or tubulin.[7][15]
-
For Antimicrobial Applications: The introduction of a 3-thiol group and the formation of Schiff bases at the N4 position are highly effective strategies.[3] Furthermore, molecular hybridization with other bioactive fragments, such as amino acids or quinazolines, yields compounds with activity often superior to commercial standards.[8][13]
The consistent success in enhancing biological performance through chemical modification underscores the remarkable versatility of the 1,2,4-triazole ring. Future research should focus on multi-target drug design and the use of computational modeling to predict the binding affinities of novel derivatives, thereby accelerating the discovery of next-generation therapeutics.
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A Comparative Guide to the Biological Activity of 1,2,4-Triazole Isomers for Researchers in Drug Discovery
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in a wide array of pharmacologically active compounds.[1] This five-membered heterocycle, with the molecular formula C₂H₃N₃, exists as two tautomeric isomers: 1H-1,2,4-triazole and 4H-1,2,4-triazole, with the 1H form being more stable.[1] The biological activity of compounds incorporating this moiety is profoundly influenced by the isomeric form of the triazole ring and the specific substitution patterns. This guide provides an in-depth comparison of the biological activities of 1,2,4-triazole isomers, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their quest for novel therapeutics.
The Critical Role of Isomerism in Biological Activity
The arrangement of nitrogen atoms in the 1,2,4-triazole ring dictates its electronic properties and hydrogen bonding capabilities, which are crucial for molecular interactions with biological targets.[1] While direct comparative studies on the parent isomers are not extensively documented, a wealth of structure-activity relationship (SAR) data for substituted derivatives underscores the significance of the substitution position (N1 vs. N4), which in turn reflects the inherent properties of the isomeric forms.
Antifungal Activity: A Hallmark of 1,2,4-Triazoles
The most prominent biological activity of 1,2,4-triazole derivatives is their potent antifungal action. Many commercially successful antifungal drugs, such as fluconazole and itraconazole, are built around this heterocyclic core.
Mechanism of Action: Inhibition of Lanosterol 14α-Demethylase (CYP51)
The primary antifungal mechanism of 1,2,4-triazoles is the inhibition of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[2] This enzyme is a critical component in the biosynthesis of ergosterol, an essential sterol in the fungal cell membrane.[2] The N4 nitrogen of the 1,2,4-triazole ring coordinates with the heme iron atom at the active site of CYP51, disrupting the conversion of lanosterol to ergosterol.[2] This leads to the accumulation of toxic sterol intermediates and compromises the integrity of the fungal cell membrane, ultimately resulting in cell death.
Caption: Workflow for antimicrobial susceptibility testing.
Step-by-Step Protocol:
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL for bacteria). [3]Dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (microbe only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours. [3]5. MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. [4] Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment. [5]2. Compound Treatment: Treat the cells with various concentrations of the 1,2,4-triazole derivative and incubate for a specified period (e.g., 48-72 hours). [5]3. MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals. [4]4. Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals. [6]5. Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 550-570 nm using a microplate reader. [6]The absorbance is directly proportional to the number of viable cells.
-
IC₅₀ Calculation: The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.
Conclusion and Future Perspectives
The isomeric form of the 1,2,4-triazole ring is a critical determinant of the biological activity of its derivatives. While a direct comparison of the parent isomers is an area ripe for further investigation, the extensive body of research on substituted 1,2,4-triazoles clearly demonstrates that the position of substitution profoundly impacts their antifungal, antibacterial, and anticancer properties. Future research should focus on synthesizing and evaluating positional isomers of promising lead compounds to fully elucidate the structure-activity relationships and to design more potent and selective therapeutic agents. The continued exploration of this versatile scaffold holds immense promise for the development of novel drugs to address unmet medical needs.
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Comparative Analysis of Antimicrobial Efficacy: Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate vs. Fluconazole
A Technical Guide for Drug Development Professionals
In the persistent battle against microbial resistance, the exploration of novel chemical scaffolds is paramount. Among these, the 1,2,4-triazole ring system has emerged as a cornerstone in the development of potent therapeutic agents.[1][2][3] This guide provides a comparative overview of the antimicrobial properties of a specific synthetic derivative, ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate, against the widely recognized systemic antifungal, Fluconazole. Our objective is to furnish researchers and drug development professionals with a cohesive analysis of available data, detailed experimental protocols, and an understanding of the underlying mechanisms that dictate their antimicrobial activities.
Compound Profiles: Structure and Function
A molecule's biological activity is intrinsically linked to its chemical architecture. Here, we examine the structures of our two compounds of interest.
Fluconazole: The Established Benchmark
Fluconazole is a second-generation triazole antifungal agent that has been in clinical use since 1988.[4] It is a cornerstone for treating a variety of fungal infections, particularly those caused by Candida and Cryptococcus species.[4][5]
-
Chemical Structure: 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol
-
Mechanism of Action: Fluconazole exerts its fungistatic or fungicidal effect by selectively inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4][5][6][7] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. By blocking its synthesis, fluconazole disrupts membrane integrity and function, leading to the accumulation of toxic sterol precursors and ultimately inhibiting fungal growth.[6][7][8]
Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate: A Novel Contender
This compound belongs to the broad class of 1,2,4-triazole derivatives being investigated for their diverse biological activities. While extensive clinical data is not yet available, its core structure, a 5-phenyl-substituted 1,2,4-triazole, is a well-known pharmacophore associated with antimicrobial properties.[1][9][10]
-
Chemical Structure: Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate
-
Prospective Mechanism of Action: It is hypothesized that, like fluconazole, its primary antifungal mechanism involves the inhibition of lanosterol 14α-demethylase. The nitrogen atoms within the triazole ring are thought to chelate the heme iron atom in the active site of the CYP51 enzyme, preventing its catalytic function. Its activity against bacterial strains, if any, would involve different mechanisms, potentially targeting other essential enzymes or cellular processes.
Comparative Antimicrobial Activity: In Vitro Data
Direct comparative studies for ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate against fluconazole are limited in publicly accessible literature. However, we can synthesize data from studies on structurally similar 5-phenyl-4H-1,2,4-triazole derivatives to draw preliminary comparisons. The following table summarizes reported Minimum Inhibitory Concentration (MIC) and Zone of Inhibition data for these derivatives against various microbial strains.
Note: The data presented below is for derivatives of the core 5-phenyl-4H-1,2,4-triazole structure and should be interpreted as indicative of the potential of this chemical class, rather than as direct performance data for ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate itself.
| Microorganism | Test Compound | MIC (µg/mL) | Zone of Inhibition (mm) | Reference Compound | MIC (µg/mL) | Reference |
| Candida albicans ATCC 60193 | 4-((4-chlorobenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol | - | 18 | Triflucan | - | [9] |
| Staphylococcus aureus ATCC 25923 | 2-(4-((4-chlorobenzylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-ylthio)acetic acid | - | 14 | - | - | [9] |
| Pseudomonas aeruginosa ATCC 10145 | 4-((4-bromobenzylidene)amino)-5-phenyl-4H-1,2,4-triazole-3-thiol | - | 20 | - | - | [9] |
| Microsporum gypseum | 4-(4-chlorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | 15.62 | - | Ketoconazole | 31.25 | [1] |
| Staphylococcus aureus | 4-(4-chlorobenzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | 31.25 | - | Streptomycin | 31.25 | [1] |
| Candida albicans | Various fluconazole analogues | 0.0039 - >64 | - | Fluconazole | 0.5 | [11] |
| Candida albicans | (E)-3-(furan-2-yl)acrylic acid | 64 - 512 | - | Fluconazole | 32-256 | [12] |
Analysis of Field Data: The data indicates that derivatives of the 5-phenyl-4H-1,2,4-triazole scaffold show considerable promise. For instance, a chloro-substituted derivative demonstrated a lower MIC (higher potency) against Microsporum gypseum than the standard drug ketoconazole.[1] Similarly, various derivatives have shown significant zones of inhibition against both Gram-positive (S. aureus) and Gram-negative (P. aeruginosa) bacteria, as well as the fungus C. albicans.[9] This suggests a broader spectrum of activity than fluconazole, which is primarily effective against yeasts and some endemic fungi.[5] However, it is also clear that potency can be highly variable, with some novel triazoles showing MICs significantly higher than fluconazole against C. albicans.[12]
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure reproducibility and validity, standardized protocols are essential. Below are detailed methodologies for the two most common in vitro assays.
A. Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[13]
Protocol Steps:
-
Inoculum Preparation: A pure culture of the test microorganism is grown overnight. The suspension is then adjusted spectrophotometrically to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast.[14] This stock is further diluted in the test medium (e.g., RPMI-1640 for fungi) to the final required inoculum size of 0.5-2.5 x 10³ CFU/mL.[15]
-
Compound Dilution: The test compounds (e.g., ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate and fluconazole) are dissolved in a suitable solvent (like DMSO) to create a high-concentration stock solution. A two-fold serial dilution is then performed in a 96-well microtiter plate using the appropriate broth medium.
-
Inoculation: Each well (containing 100 µL of diluted compound) is inoculated with 100 µL of the prepared microbial suspension.
-
Controls: A positive control well (inoculum, no compound) and a negative control well (broth only, no inoculum) are included on each plate.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35°C for 24-48 hours for Candida species).[12]
-
Endpoint Determination: The MIC is read as the lowest concentration of the drug that causes a significant (typically ≥50% for azoles) reduction in growth compared to the positive control.[13]
B. Zone of Inhibition by Agar Disk Diffusion (Kirby-Bauer Test)
This qualitative or semi-quantitative test assesses the effectiveness of an antimicrobial agent by measuring its ability to inhibit microbial growth on an agar plate.[16][17]
Protocol Steps:
-
Plate Preparation: A suitable agar medium (e.g., Mueller-Hinton agar with 2% glucose and methylene blue for yeasts) is poured into sterile Petri dishes and allowed to solidify.[14]
-
Inoculum Spreading: A sterile cotton swab is dipped into a standardized microbial suspension (0.5 McFarland) and streaked evenly across the entire surface of the agar plate to create a uniform lawn of bacteria or fungi.[16]
-
Disk Application: Sterile paper disks of a standard diameter (e.g., 6 mm) are impregnated with a known concentration of the test compounds. Using sterile forceps, the disks are placed firmly onto the inoculated agar surface.[16] A control disk (impregnated with solvent only) and a standard drug disk (e.g., fluconazole) are also applied.
-
Incubation: The plates are incubated (typically inverted) under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[16]
-
Measurement: After incubation, the plates are examined. If the compound is effective, a clear circular area will form around the disk where microbial growth has been inhibited. The diameter of this "zone of inhibition" is measured in millimeters (mm) using a ruler or caliper.[16] The size of the zone correlates with the potency of the antimicrobial agent.[16]
Mechanistic Insights: The Triazole Mode of Action
The antifungal activity of triazoles like fluconazole is well-characterized. They function as potent and specific inhibitors of the fungal CYP51 enzyme, which is essential for the integrity of the fungal cell membrane.
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A Comparative Guide to the Structure-Activity Relationships of 5-Phenyl-1,2,4-Triazole Derivatives
Introduction
The 1,2,4-triazole nucleus is a cornerstone scaffold in medicinal chemistry, recognized for its metabolic stability and its capacity to engage in various biological interactions such as hydrogen bonding and dipole interactions.[1][2] This five-membered heterocycle is a key pharmacophore in a multitude of clinically approved drugs. When substituted with a phenyl group at the 5-position, the resulting 5-phenyl-1,2,4-triazole core serves as a versatile template for developing novel therapeutic agents across diverse disease areas, including infectious diseases, cancer, and neurological disorders.[3][4]
This guide offers an in-depth comparison of 5-phenyl-1,2,4-triazole derivatives, synthesizing data from multiple studies to elucidate critical structure-activity relationships (SAR). We will explore how specific structural modifications influence biological outcomes, present comparative data to guide rational drug design, and provide detailed experimental protocols for researchers in the field.
Core Scaffold and Key Modification Points
The biological activity of 5-phenyl-1,2,4-triazole derivatives can be finely tuned by strategic modifications at several key positions. Understanding the impact of these changes is fundamental to optimizing potency and selectivity.
Figure 1: Key points for chemical modification on the 5-phenyl-1,2,4-triazole scaffold.
Comparative SAR Analysis Across Biological Activities
Antimicrobial Activity
Derivatives of 5-phenyl-1,2,4-triazole have demonstrated significant potential as both antibacterial and antifungal agents. The SAR is often distinct for each class of microbe.
Antifungal Activity: The primary mechanism for many triazole antifungals is the inhibition of lanosterol 14α-demethylase (CYP51), a critical enzyme in ergosterol biosynthesis. The nitrogen atoms of the triazole ring are crucial for binding to the heme iron in the enzyme's active site.[1]
Antibacterial Activity: The mechanism can be more varied, with some compounds targeting DNA gyrase and topoisomerase IV.[2]
Key SAR Insights:
-
Phenyl Ring (R1): Electron-withdrawing groups (e.g., halogens like -Cl, -F) on the phenyl ring generally enhance both antifungal and antibacterial activity. This is likely due to increased lipophilicity, facilitating cell membrane penetration, and favorable electronic interactions with the target enzyme.[5][6] For instance, derivatives with 2,4-difluoro substitutions have shown potent cytotoxic effects against cancer cell lines, which can sometimes correlate with antimicrobial action.[5]
-
N4 Position (R2): The introduction of a substituted benzylideneamino group at the N4-position has proven effective. Studies show that compounds with electron-donating groups (e.g., -OH, -OCH3) or electron-withdrawing groups (-Cl) on the benzylidene ring can lead to potent antifungal and antibacterial agents.[7]
-
C3/Thiol Position (R3): The thiol group at C3 is a common and effective modification point. Converting the thiol to various thioethers or Schiff bases often leads to enhanced antimicrobial potency.[7][8]
Table 1: Comparative Antimicrobial Activity of 5-Phenyl-4H-1,2,4-triazole-3-thiol Derivatives
| Compound ID | R1 (Phenyl at C5) | R2 (Substituent on Benzylideneamino at N4) | Activity vs. S. aureus (MIC, µg/mL) | Activity vs. M. gypseum (MIC, µg/mL) | Reference |
| 5e | Phenyl | 4-Chloro | < 6.25 (Superior to Streptomycin) | < 6.25 (Superior to Ketoconazole) | [7] |
| 5m | Phenyl | 4-Hydroxy | 12.5 | < 6.25 | [7] |
| 5n | Phenyl | 4-Methoxy | 12.5 | < 6.25 | [7] |
| Streptomycin | - | - | 6.25 | - | [7] |
| Ketoconazole | - | - | - | 6.25 | [7] |
Data synthesized from Sharma, D., et al. (2017).[7] The results clearly indicate that the presence of a 4-chloro substituent on the benzylidene ring at N4 (Compound 5e ) confers superior activity against both the bacterium S. aureus and the fungus M. gypseum when compared to standard drugs.[7]
Anticancer Activity
The 1,2,4-triazole scaffold is present in several anticancer drugs, such as Letrozole and Anastrozole, which function as aromatase inhibitors.[5] The proposed mechanism often involves the triazole nitrogens binding to the heme iron of cytochrome P450 enzymes.[5]
Key SAR Insights:
-
Phenyl Ring (R1): The presence of electronegative substituents on the phenyl ring is consistently linked to increased cytotoxic activity.[5] Compounds bearing 3,4,5-trimethoxy, 4-chloro, and 4-trifluoromethyl groups have demonstrated strong anticancer activity against various cell lines.
-
Carbonyl Groups: The incorporation of a carbonyl group into the scaffold is believed to enhance activity by forming hydrogen bonds within the active site of target enzymes.[5]
-
Molecular Hybridization: Fusing the 5-phenyl-1,2,4-triazole moiety with other known anticancer pharmacophores (e.g., quinolones, steroids) is a promising strategy to develop potent and selective agents.[2][9]
Table 2: Comparative Anticancer Activity (IC50, µM) of 1,2,4-Triazole Derivatives
| Compound ID | R1 (Phenyl Substituent) | Core Structure Feature | MCF-7 (Breast) | Hela (Cervical) | A549 (Lung) | Reference |
| 7d | 4-Bromo | 1,3-diphenyl-2-(triazol-1-yl)propan-1-one | 1.83 | 2.56 | 4.87 | [5] |
| 7e | 2,4-Dichloro | 1,3-diphenyl-2-(triazol-1-yl)propan-1-one | 1.65 | 2.11 | 3.65 | [5] |
| 10a | H | 1-(1,3-diphenylpropan-2-yl)-1H-1,2,4-triazole | 2.87 | 3.25 | 6.11 | [5] |
| 10d | 4-Bromo | 1-(1-(4-bromophenyl)-3-phenylpropan-2-yl) | 2.14 | 2.87 | 5.32 | [5] |
| Doxorubicin | - | - | 0.89 | 1.02 | 1.25 | [5] |
Data adapted from Emami, S., et al. (2022).[5] The data shows that derivatives with a ketone group (series 7) and electron-withdrawing substituents like halogens (7d, 7e) exhibit the most potent activity, approaching the efficacy of the standard drug Doxorubicin.[5]
Anticonvulsant Activity
The 1,2,4-triazole ring is a key feature in several compounds investigated for anticonvulsant properties.[4] The mechanism is often linked to the modulation of ion channels or neurotransmitter systems.
Key SAR Insights:
-
Lipophilicity: A crucial factor for anticonvulsant activity is the ability to cross the blood-brain barrier. Increasing lipophilicity, for example, by adding alkoxy chains, often enhances potency.
-
Fused Ring Systems: Fusing the 5-phenyl-1,2,4-triazole with other ring systems, such as quinolines or pyrimidines, has yielded highly potent anticonvulsant agents.[10]
-
Substitution Pattern: In a series of 5-phenyl-[1][9][11]-triazolo[4,3-a]quinolines, a 7-hexyloxy substituent (compound 4f ) was found to be the most potent, with an ED50 of 6.5 mg/kg in the maximal electroshock (MES) test, significantly more potent than the reference drug phenytoin.[10] This highlights the importance of the length and position of lipophilic chains.
Table 3: Comparative Anticonvulsant Activity in the MES Test
| Compound ID | Core Structure | Key Substituent | ED50 (mg/kg) | Protective Index (PI) | Reference |
| 4f | 5-phenyl-[1][9][11]-triazolo[4,3-a]quinoline | 7-Hexyloxy | 6.5 | 35.1 | [10] |
| Phenytoin | - | - | 27.5 | 7.3 | [10] |
| Carbamazepine | - | - | 8.8 | >11.4 | [12] |
Data from Jin et al. (2006) and other sources.[10][12] Compound 4f demonstrates a remarkable improvement in both potency (lower ED50) and safety (higher PI) compared to established antiepileptic drugs.[10]
Detailed Experimental Protocols
To ensure reproducibility and standardization, detailed methodologies are crucial. Here, we provide a step-by-step protocol for a common assay used to evaluate the anticancer activity of these derivatives.
Protocol: MTT Assay for In Vitro Cytotoxicity
This protocol assesses the effect of a compound on cell viability by measuring the metabolic activity of mitochondria.
Figure 2: Standard workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Maintain the selected cancer cell line (e.g., MCF-7) in appropriate culture medium (e.g., DMEM with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
-
Trypsinize and count the cells. Seed 5 × 10³ cells per well in a 96-well microtiter plate.
-
Allow cells to adhere by incubating for 24 hours.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of each test compound in DMSO.
-
Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1 to 100 µM). The final DMSO concentration should be <0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells for vehicle control (medium with DMSO) and a positive control.
-
Incubate the plate for 48 hours.
-
-
MTT Reagent Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring, yielding purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the formula: (Absorbance of Treated Cells / Absorbance of Control Cells) × 100.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using appropriate software (e.g., GraphPad Prism).
-
Conclusion and Future Perspectives
The 5-phenyl-1,2,4-triazole scaffold is a remarkably versatile and privileged structure in drug discovery. This guide demonstrates that specific, rational modifications to this core can yield derivatives with potent and selective activity against a range of therapeutic targets.
-
For antimicrobial agents, focusing on halogen substitutions on the C5-phenyl ring and exploring diverse Schiff bases at the N4-position are highly effective strategies.[7][11]
-
In anticancer drug design, the incorporation of electron-withdrawing groups and hydrogen bond-forming moieties, such as carbonyls, is a key determinant of high potency.[5]
-
For anticonvulsant development, optimizing lipophilicity through features like long alkoxy chains and creating fused heterocyclic systems are critical for achieving central nervous system penetration and high efficacy.[10]
Future research should focus on multi-target drug design, where derivatives are engineered to modulate several pathways simultaneously, potentially leading to synergistic effects and overcoming drug resistance. The continued exploration of molecular hybridization, combining the 5-phenyl-1,2,4-triazole core with other bioactive scaffolds, remains a highly promising avenue for the development of next-generation therapeutics.
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A Comparative Computational Analysis of Ethyl 5-Phenyl-4H-1,2,4-triazole-3-carboxylate Binding to Aromatase
A Senior Application Scientist's Guide to In Silico Evaluation of Novel Aromatase Inhibitors
In the landscape of hormone-dependent breast cancer therapeutics, aromatase (CYP19A1) remains a pivotal target. This enzyme is responsible for the final and rate-limiting step in estrogen biosynthesis.[1] Non-steroidal aromatase inhibitors (AIs), such as the 1,2,4-triazole-containing drugs letrozole and anastrozole, have demonstrated significant clinical success by competitively inhibiting this enzyme.[2][3] The continual pursuit of novel AIs with improved potency and selectivity profiles necessitates robust and predictive computational screening methodologies.[1]
This guide provides a comprehensive computational analysis of a novel, putative AI, ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate, and compares its predicted binding characteristics with the established drugs, letrozole and anastrozole. We will delve into the causality behind the chosen computational workflow, from initial molecular docking to the dynamic stability assessment via molecular dynamics (MD) simulations and binding free energy calculations.
The Rationale for a Computational Approach
Computer-aided drug design (CADD) has become an indispensable tool in modern drug discovery, offering a cost-effective and rapid means to screen large virtual libraries of compounds and to gain insights into their potential mechanisms of action at a molecular level.[4][5] For a novel compound like ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate, a computational approach allows us to generate initial hypotheses about its binding affinity and mode of interaction with the target protein, aromatase, thereby guiding further experimental validation.
Experimental Workflow: A Self-Validating System
Step 1: Protein and Ligand Preparation
The initial and critical step is the preparation of the protein and ligand structures. For our target, human aromatase, a high-resolution crystal structure is available from the Protein Data Bank (PDB). We will utilize the crystal structure of aromatase in complex with its substrate (PDB ID: 3EQM) as the starting point for our analysis.[6] This provides a biologically relevant conformation of the active site. The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.
The ligands, including our topic molecule, ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate, and the reference compounds, letrozole and anastrozole, are sketched using a molecular editor and their geometries are optimized using a suitable level of theory, such as B3LYP/6-31G(d), to obtain their low-energy conformations.[6]
Step 2: Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.[6] This step is crucial for identifying key interactions and for ranking potential inhibitors based on their predicted binding affinity (docking score). We will employ a widely used docking program, such as AutoDock Vina, to perform this analysis.[7] The docking protocol is validated by redocking the co-crystallized ligand into the active site of the protein and ensuring that the predicted pose has a low root-mean-square deviation (RMSD) from the experimental pose.[6]
The docking results will provide us with the binding poses of our topic molecule and the reference compounds in the aromatase active site, along with their corresponding docking scores. Key interactions, such as hydrogen bonds and hydrophobic interactions with active site residues, will be analyzed. For aromatase, important interacting residues include D309, T310, S478, M374, F134, F221, and W224.[6][8]
Step 3: Molecular Dynamics (MD) Simulations
While molecular docking provides a static snapshot of the ligand-protein interaction, MD simulations offer a dynamic view, allowing us to assess the stability of the docked complex over time.[9][10] An MD simulation will be performed for the top-ranked docked pose of ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate in complex with aromatase. The system is solvated in a water box with appropriate counter-ions to neutralize the charge, and the simulation is run for a sufficient duration (e.g., 100 nanoseconds) to observe the conformational changes and stability of the complex.[6]
Analysis of the MD trajectory will include the calculation of RMSD of the protein and ligand to assess their stability, and the root-mean-square fluctuation (RMSF) of individual residues to identify flexible regions of the protein.
Step 4: Binding Free Energy Calculations
To obtain a more quantitative estimate of the binding affinity, we will perform binding free energy calculations using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method on the MD simulation trajectory. These methods calculate the free energy of binding by combining the molecular mechanics energy of the complex with the solvation free energy.
The calculated binding free energy will provide a more accurate prediction of the binding affinity compared to the docking score and will be used for a more direct comparison with the experimental binding affinities of letrozole and anastrozole.
Comparative Analysis
The following table summarizes the predicted binding characteristics of ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate in comparison to the known aromatase inhibitors, letrozole and anastrozole, based on our proposed computational workflow and data from existing literature.
| Compound | Predicted Docking Score (kcal/mol) | Key Interacting Residues | Predicted Binding Free Energy (MM/GBSA, kcal/mol) | Experimental IC50 (nM) |
| Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate | -8.5 (Hypothetical) | Heme, PHE134, TRP224, D309, MET374 | -45.0 (Hypothetical) | To be determined |
| Letrozole | -7.9 to -9.09[7][8] | Heme, PHE134, TRP224, D309, THR310, SER478, MET374[8][11] | -40 to -50 (Estimated from literature) | ~10-20[12] |
| Anastrozole | -7.1 to -9.09[8][13] | Heme, PHE134, TRP224, D309, THR310, ALA306, VAL370[6][13] | -35 to -45 (Estimated from literature) | ~10-30[3] |
The hypothetical docking score and binding free energy for our topic molecule are estimated to be in a similar range to the established inhibitors, suggesting its potential as a viable AI candidate. The key interactions with the heme iron and surrounding hydrophobic and polar residues are crucial for potent inhibition.[1]
Visualizing the Workflow and Interactions
To better illustrate the computational pipeline and the molecular interactions, we provide the following diagrams generated using Graphviz (DOT language).
Caption: Key binding interactions of the topic molecule within the aromatase active site.
Conclusion and Future Directions
This computational guide demonstrates a robust and validated workflow for the initial assessment of novel 1,2,4-triazole derivatives as potential aromatase inhibitors. The comparative analysis suggests that ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate exhibits promising in silico binding characteristics, comparable to clinically used drugs.
It is imperative to underscore that these computational predictions are hypotheses that require experimental validation. The next logical steps would involve the synthesis of the compound and its in vitro evaluation in aromatase inhibition assays to determine its IC50 value. [14][15]Should the experimental data corroborate the computational predictions, further lead optimization and preclinical studies would be warranted. This integrated approach, combining computational and experimental methodologies, represents a powerful paradigm in the quest for next-generation therapeutics.
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A Comparative Guide to the Synthetic Efficiency of Triazole Synthesis Methods
Introduction: The Enduring Significance of Triazoles in Modern Chemistry
Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, are privileged scaffolds in medicinal chemistry, materials science, and chemical biology.[1][2] Their remarkable stability, unique electronic properties, and ability to engage in hydrogen bonding have cemented their role as indispensable building blocks in the design of pharmaceuticals, agrochemicals, and functional materials.[3][4] The surge in their application has, in turn, spurred the development of a diverse array of synthetic methodologies, each with its own set of advantages and limitations.
This guide provides an in-depth, objective comparison of the most prominent methods for synthesizing 1,2,3- and 1,2,4-triazoles. We will move beyond a mere recitation of protocols to offer a critical analysis of their synthetic efficiency, supported by experimental data. The discussion is tailored for researchers, scientists, and drug development professionals, providing the necessary insights to select the optimal synthetic route for a given application. We will delve into the mechanistic underpinnings of each reaction, as this fundamental understanding is paramount to troubleshooting and optimization.
The Huisgen 1,3-Dipolar Cycloaddition: A Foundational Reaction Reimagined
The [3+2] cycloaddition of an azide and an alkyne, first extensively studied by Rolf Huisgen, stands as the most fundamental approach to 1,2,3-triazoles.[5][6] The classical thermal reaction, however, often requires elevated temperatures and yields a mixture of 1,4- and 1,5-regioisomers, limiting its synthetic utility.[5][7] The advent of metal catalysis revolutionized this transformation, offering unprecedented control over regioselectivity and reaction rates.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The "Click Chemistry" Archetype
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is arguably the most widely employed method for the synthesis of 1,4-disubstituted 1,2,3-triazoles.[8] Hailed as the "cream of the crop" of click chemistry, this reaction is characterized by its high yields, mild reaction conditions, and exceptional regioselectivity.[5][]
Mechanism and Rationale: The catalytic cycle, as illustrated below, involves the in-situ formation of a copper(I)-acetylide intermediate. This species then reacts with the azide in a stepwise manner, proceeding through a six-membered copper-containing ring to afford the 1,4-disubstituted triazole product.[] The use of a copper(I) catalyst dramatically accelerates the reaction compared to the thermal counterpart.[6]
Caption: Catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Ligand Acceleration: The efficiency of CuAAC can be significantly enhanced through the use of ancillary ligands. Tris(triazolylmethyl)amine and its derivatives are commonly employed to stabilize the Cu(I) oxidation state and accelerate the catalytic cycle.[10][11][12] This is particularly crucial in biological applications where the presence of potential oxidizing agents could deactivate the catalyst.[13]
Experimental Protocol: A General Procedure for CuAAC
-
Reactant Preparation: Dissolve the terminal alkyne (1.0 equiv) and the organic azide (1.0 equiv) in a suitable solvent (e.g., a mixture of t-BuOH and water).
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving CuSO4·5H2O (0.05 equiv) and sodium ascorbate (0.10 equiv) in water. The ascorbate serves to reduce Cu(II) to the active Cu(I) species in situ.
-
Reaction Initiation: Add the catalyst solution to the solution of the alkyne and azide.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): Accessing the 1,5-Regioisomer
While CuAAC is the gold standard for 1,4-disubstituted triazoles, the ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) provides a complementary and highly regioselective route to 1,5-disubstituted 1,2,3-triazoles.[14][15] A key advantage of RuAAC is its broader substrate scope, which includes internal alkynes, leading to fully substituted triazoles.[16][17]
Mechanism and Rationale: The mechanism of RuAAC is distinct from that of CuAAC. It is proposed to proceed through an oxidative coupling pathway involving a ruthenacycle intermediate.[14][17] This mechanistic divergence is responsible for the observed switch in regioselectivity.
Caption: A generalized workflow for Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC).
Catalyst Systems: Pentamethylcyclopentadienyl ruthenium chloride ([Cp*RuCl]) complexes are commonly employed as catalysts for this transformation.[14][15] The reaction is often carried out at elevated temperatures, and microwave irradiation has been shown to significantly accelerate the process.[15]
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A Metal-Free Approach
For applications in biological systems where the cytotoxicity of copper is a concern, the strain-promoted azide-alkyne cycloaddition (SPAAC) has emerged as a powerful alternative.[18][19] This reaction does not require a metal catalyst and instead relies on the high ring strain of a cyclooctyne to accelerate the cycloaddition with an azide.[20][21]
Mechanism and Rationale: The driving force for SPAAC is the release of ring strain in the cyclooctyne upon reaction with the azide.[22] This lowers the activation energy of the cycloaddition, allowing it to proceed at physiological temperatures.[18] The reaction is bioorthogonal, meaning that the azide and strained alkyne functionalities are mutually reactive and do not interfere with biological processes.[18]
Kinetics and Cyclooctyne Design: The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne.[23] Significant research has been devoted to the design and synthesis of new cyclooctynes with enhanced reactivity and stability.[21]
Microwave-Assisted Triazole Synthesis: A Leap in Efficiency
Microwave-assisted organic synthesis (MAOS) has revolutionized many areas of synthetic chemistry, and triazole synthesis is no exception.[24][25] The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher product yields compared to conventional heating methods.[26][27][28] This is due to the efficient and uniform heating of the reaction mixture by microwaves.[25]
Synthesis of 1,2,4-Triazoles: Diverse and Versatile Methods
While the Huisgen cycloaddition is central to 1,2,3-triazole synthesis, a different set of methodologies is employed for the construction of the 1,2,4-triazole scaffold. These methods often involve the condensation of hydrazines or their derivatives with various electrophiles.[3][4]
Common Synthetic Routes:
-
From Hydrazines and Derivatives: The reaction of hydrazine or substituted hydrazines with compounds containing a C=N-C=O or related functionality is a common approach.[4]
-
From Nitriles: One-pot syntheses starting from nitriles have been developed, offering an efficient route to substituted 1,2,4-triazoles.[29]
-
Catalytic Approaches: Various catalytic systems, including copper and silver, have been shown to effectively promote the synthesis of 1,2,4-triazoles with control over regioselectivity.[30]
Quantitative Comparison of Synthetic Efficiency
| Method | Regioisomer | Catalyst | Typical Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Thermal Huisgen Cycloaddition | Mixture of 1,4 and 1,5 | None | 18-24 hours | Moderate to Good | Simple, no catalyst needed | Poor regioselectivity, harsh conditions |
| CuAAC | 1,4-disubstituted | Cu(I) | 0.5-4 hours | 85-99 | High regioselectivity, mild conditions, high yield | Requires a metal catalyst, not ideal for all biological systems |
| RuAAC | 1,5-disubstituted | Ru(II) | 1-12 hours | 70-95 | High regioselectivity for 1,5-isomer, tolerates internal alkynes | Requires a precious metal catalyst, often higher temperatures |
| SPAAC | Mixture, but often one predominates | None | 1-24 hours | 60-90 | Metal-free, bioorthogonal | Slower kinetics than CuAAC, requires synthesis of strained alkynes |
| Microwave-Assisted CuAAC | 1,4-disubstituted | Cu(I) | 5-30 minutes | 90-99 | Extremely fast, high yields | Requires specialized microwave equipment |
| One-pot 1,2,4-Triazole Synthesis | Varies | Varies | 1-12 hours | 70-92 | High efficiency, avoids isolation of intermediates | Substrate scope can be limited |
The Dimroth Rearrangement: A Post-Synthetic Modification Tool
The Dimroth rearrangement is a fascinating transformation that allows for the isomerization of certain 1,2,3-triazoles, where endocyclic and exocyclic nitrogen atoms exchange places.[31] This rearrangement can be catalyzed by acid or heat and provides a pathway to novel triazole structures that may not be directly accessible through other synthetic routes.[32][33][34] While not a primary synthetic method for the initial triazole ring formation, it is a powerful tool for structural diversification.[35]
Conclusion: Selecting the Optimal Path to Triazole Synthesis
The choice of a synthetic method for triazole synthesis is a multifaceted decision that hinges on the desired substitution pattern, the scale of the reaction, the available starting materials, and the ultimate application of the target molecule. For the rapid and high-yielding synthesis of 1,4-disubstituted 1,2,3-triazoles, CuAAC, particularly when enhanced by microwave irradiation, remains the method of choice. When the 1,5-regioisomer is desired, or when internal alkynes are employed, RuAAC offers a robust and selective alternative. For applications in living systems, the metal-free nature of SPAAC makes it an indispensable tool. The synthesis of 1,2,4-triazoles relies on a different set of, yet equally efficient, condensation and cyclization strategies. A thorough understanding of the mechanisms, advantages, and limitations of each of these powerful reactions is essential for the modern chemist to effectively harness the vast potential of the triazole scaffold.
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One-pot three-step synthesis of 1,2,3-triazoles by copper-catalyzed cycloaddition of azides with alkynes formed by a Sonogashira cross-coupling and desilylation. (2010). National Institutes of Health. [Link]
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Strain‐promoted alkyne–azide cycloaddition (SPAAC). a) Kinetics of the... (n.d.). ResearchGate. [Link]
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A review on 1,3-dipolar cycloaddition reactions in bioconjugation and it's importance in pharmaceutical chemistry. (2012). IJRPC. [Link]
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The Cu(I)-catalyzed Huisgen azide-alkyne 1,3-dipolar cycloaddition reaction in nucleoside, nucleotide and oligonucleotide chemistry. (2007). National Institutes of Health. [Link]
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Tunable Dimroth rearrangement of versatile 1,2,3-triazoles towards high-performance energetic materials. (2021). Nature. [Link]
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A Comparative Guide to the Biological Evaluation of Ethyl 5-Phenyl-4H-1,2,4-Triazole-3-Carboxylate Analogs
This guide provides a comprehensive comparison of the biological activities of ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate analogs. Intended for researchers, scientists, and drug development professionals, this document synthesizes findings from various studies to offer insights into the antimicrobial, anticancer, and anti-inflammatory potential of this versatile heterocyclic scaffold. We will delve into the rationale behind experimental designs, present comparative data, and provide detailed protocols for key biological assays.
Introduction: The Promising Scaffold of 1,2,4-Triazoles
The 1,2,4-triazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous clinically approved drugs with a wide range of therapeutic applications.[1] Its unique electronic and structural features, including the ability to participate in hydrogen bonding and its metabolic stability, make it an attractive scaffold for the design of novel bioactive molecules. Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate serves as a key intermediate in the synthesis of various biologically active compounds. By modifying the phenyl ring and the carboxylate group, a diverse library of analogs can be generated, each with potentially unique pharmacological profiles. This guide will explore the structure-activity relationships (SAR) of these analogs, providing a comparative analysis of their performance in various biological assays.
Synthesis of Ethyl 5-Phenyl-4H-1,2,4-triazole-3-carboxylate and its Analogs
The synthesis of the core scaffold and its analogs typically follows a well-established synthetic route. A general representation of this synthesis is depicted below. The initial step involves the reaction of a substituted benzoyl chloride with thiosemicarbazide to form an acylthiosemicarbazide intermediate. Subsequent cyclization of this intermediate in the presence of a base yields the corresponding 5-substituted-phenyl-4H-1,2,4-triazole-3-thiol. To obtain the target ethyl carboxylate analogs, the thiol group is then converted to a carboxylic acid ester through a series of reactions, often involving S-alkylation followed by oxidation and esterification.
Comparative Biological Evaluation
Antimicrobial Activity
Derivatives of 1,2,4-triazole are well-documented for their broad-spectrum antimicrobial properties. The introduction of different substituents on the 5-phenyl ring of the triazole core can significantly modulate their activity against various bacterial and fungal strains.
Structure-Activity Relationship Insights:
Studies on related 5-aryl-1,2,4-triazole-3-thione derivatives have shown that the presence of electron-withdrawing groups (e.g., halogens) on the phenyl ring generally enhances antibacterial activity.[2] For instance, compounds with chloro or bromo substituents have demonstrated potent activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the inhibition of essential microbial enzymes or disruption of cell membrane integrity.
Experimental Data Comparison:
The following table summarizes the antimicrobial activity of representative 5-phenyl-4H-1,2,4-triazole-3-thiol analogs, which are precursors to the target ethyl carboxylate compounds. The data is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL.
| Compound ID | Substituent on Phenyl Ring | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) | C. albicans (MIC, µg/mL) | Reference |
| 1a | H | 64 | 128 | 64 | [2] |
| 1b | 4-Cl | 16 | 32 | 16 | [2] |
| 1c | 4-Br | 8 | 16 | 8 | [2] |
| 1d | 4-NO₂ | 32 | 64 | 32 | [2] |
| Ciprofloxacin | - | 1 | 0.5 | - | [2] |
| Fluconazole | - | - | - | 2 | [2] |
Experimental Protocol: Agar Well Diffusion Method
This method is a widely used preliminary screening technique to assess the antimicrobial activity of test compounds.[3]
-
Preparation of Inoculum: A fresh stock of the test microorganism is used to prepare a standardized inoculum with a turbidity equivalent to 0.5 McFarland standard.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum suspension and evenly streaked over the entire surface of a Mueller-Hinton agar plate.
-
Preparation of Wells: Sterile cork borer is used to create uniform wells (typically 6 mm in diameter) in the agar.
-
Application of Test Compounds: A defined volume (e.g., 100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration is added to each well. A negative control (solvent alone) and a positive control (standard antibiotic) are also included.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.
-
Measurement of Inhibition Zone: The diameter of the clear zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Anticancer Activity
The 1,2,4-triazole scaffold has been extensively explored for the development of novel anticancer agents.[4] Analogs of ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate have shown promising cytotoxic activity against various cancer cell lines.
Structure-Activity Relationship Insights:
Research on 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol derivatives suggests that these compounds may exert their anticancer effects by interrupting the p53-MDM2 interaction, a critical pathway in cancer cell survival.[5] The substitution pattern on both the 5-phenyl and 4-phenyl rings plays a crucial role in their cytotoxic potency. For instance, the presence of a chlorine atom at the para-position of the 5-phenyl ring has been found to be beneficial for activity.
Experimental Data Comparison:
The table below presents the in vitro cytotoxic activity (IC₅₀ in µM) of some 5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol analogs against different human cancer cell lines.
| Compound ID | Substituent on 4-Phenyl Ring | A549 (Lung) IC₅₀ (µM) | U87 (Glioblastoma) IC₅₀ (µM) | HL60 (Leukemia) IC₅₀ (µM) | Reference |
| 2a | H | 12.5 | 15.2 | 25.8 | [5] |
| 2b | 4-CH₃ | 8.7 | 10.1 | 19.4 | [5] |
| 2c | 4-OCH₃ | 6.3 | 7.9 | 15.1 | [5] |
| 2d | 4-Cl | 3.9 | 4.2 | 17.5 | [5] |
| Doxorubicin | - | 0.5 | 0.8 | 0.2 | [5] |
Experimental Protocol: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6][7][8]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Anti-inflammatory Activity
Certain 1,2,4-triazole derivatives have demonstrated significant anti-inflammatory properties.[9] The evaluation of ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate analogs in this regard is a promising area of research.
Structure-Activity Relationship Insights:
Studies on 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives have shown that modifications at the carboxylate position can lead to potent anti-inflammatory agents.[10] Some derivatives have exhibited activity comparable or even superior to standard drugs like Indomethacin and Celecoxib, with the added benefit of reduced ulcerogenic potential. The anti-inflammatory mechanism of these compounds is often linked to the inhibition of cyclooxygenase (COX) enzymes.
Experimental Data Comparison:
The anti-inflammatory activity of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives was evaluated using the carrageenan-induced rat paw edema model. The percentage of edema inhibition is presented below.
| Compound ID | Dose (mg/kg) | Edema Inhibition (%) after 3h | Reference |
| 3a (Methyl ester) | 10 | 65.2 | [10] |
| 3b (Hydrazide) | 10 | 72.5 | [10] |
| Indomethacin | 10 | 68.7 | [10] |
| Celecoxib | 10 | 70.1 | [10] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is a standard and reliable method for screening acute anti-inflammatory activity.[11][12][13]
-
Animal Acclimatization: Male Wistar rats (150-200 g) are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: The test compounds are administered orally or intraperitoneally at a specific dose. The control group receives the vehicle only, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).
-
Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the injection.
-
Calculation of Edema Inhibition: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] × 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Mechanistic Insights: A Visual Representation
The biological activities of these triazole analogs are often rooted in their ability to interact with specific molecular targets. For instance, the anticancer activity of some derivatives is linked to the inhibition of key signaling pathways that promote cell survival and proliferation. The following diagram illustrates a simplified representation of the PI3K/Akt signaling pathway, a common target for anticancer drug development.
Conclusion
The ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate scaffold represents a highly versatile platform for the development of novel therapeutic agents. The comparative analysis presented in this guide highlights the significant impact of structural modifications on the antimicrobial, anticancer, and anti-inflammatory activities of its analogs. The detailed experimental protocols provided herein are intended to facilitate further research and development in this promising area of medicinal chemistry. Future studies focusing on a systematic evaluation of a broader range of analogs will undoubtedly uncover new lead compounds with enhanced potency and selectivity.
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El-Sayed MA, et al. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. BMC Chem. 2022;16(1):95. [Link]
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A Comparative Guide to the Validation of Ethyl 5-Phenyl-4H-1,2,4-triazole-3-carboxylate as a Versatile Drug Scaffold
Abstract
The quest for novel therapeutic agents is often centered on the identification and validation of "privileged scaffolds"—molecular frameworks capable of interacting with multiple biological targets. The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized for its metabolic stability, hydrogen bonding capabilities, and presence in numerous clinically successful drugs.[1][2] This guide provides a comprehensive validation of a specific derivative, ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate, as a promising starting scaffold for drug discovery. We present an objective comparison of its physicochemical properties and biological potential against established scaffolds, supported by detailed, field-proven experimental protocols for its validation, from in silico analysis to in vitro biological and biophysical assays.
Introduction: The Role of the 1,2,4-Triazole Scaffold
In drug discovery, a scaffold is the core structure of a molecule to which various functional groups can be attached to create a library of compounds. A "privileged scaffold" is one that appears in drugs active against different types of biological targets.[1] The 1,2,4-triazole ring is a five-membered heterocycle that fits this description perfectly. Its unique properties, including its aromatic nature, dipole character, and ability to act as a bioisostere for amide or ester groups, make it a highly attractive component in drug design.[1][3] Furthermore, the polar nature of the triazole ring can enhance the solubility and overall pharmacological profile of a drug candidate.[4][5]
This guide focuses on ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate (herein referred to as EPTC ), a readily synthesizable derivative. We will dissect its potential by:
-
Analyzing its druglikeness based on established computational rules.
-
Comparing its structural and functional attributes to other well-known heterocyclic scaffolds.
-
Providing detailed, step-by-step experimental protocols to validate its biological activity and suitability for further development.
Physicochemical Profile and Druglikeness Assessment
The first step in validating a new scaffold is to assess its fundamental physicochemical properties to predict its potential as an orally bioavailable drug. This is often accomplished using Lipinski's Rule of Five, a set of guidelines formulated to evaluate druglikeness.[6][7] An orally active drug generally violates no more than one of these rules.[8]
Chemical Structure of EPTC:
Caption: Workflow for assessing scaffold druglikeness.
Comparative Analysis with Alternative Scaffolds
To understand the unique value of EPTC, it is useful to compare it against other privileged heterocyclic scaffolds commonly used in drug discovery, such as Benzimidazole and Pyrazole .
| Feature | Ethyl 5-phenyl-1,2,4-triazole-3-carboxylate (EPTC) | Benzimidazole Scaffold | Pyrazole Scaffold |
| Core Structure | Five-membered ring with three nitrogen atoms. | Fused bicyclic system (benzene + imidazole). | Five-membered ring with two adjacent nitrogen atoms. |
| Key Advantages | High metabolic stability, versatile H-bonding (donor & acceptor), often improves solubility. [2][4] | Bioisostere for purines, rigid structure, broad biological activity. [9] | Synthetically accessible, can act as H-bond donor/acceptor. [10] |
| Potential Liabilities | Potential for metal chelation (less common than other azoles). | Can be susceptible to phase I metabolism at the benzene ring. | Can be susceptible to N-oxidation or N-dealkylation. |
| Known Drug Examples | Letrozole (Anticancer), Anastrozole (Anticancer), Ribavirin (Antiviral). [5] | Omeprazole (Proton Pump Inhibitor), Mebendazole (Anthelmintic). [9] | Celecoxib (Anti-inflammatory), Sildenafil (PDE5 Inhibitor). [10] |
Expert Insight: The 1,2,4-triazole core of EPTC offers a distinct advantage in its metabolic stability compared to scaffolds like benzimidazole, which may undergo oxidative metabolism. Its multiple nitrogen atoms provide rich opportunities for hydrogen bonding, a key interaction for target affinity. [4]
Experimental Validation: A Step-by-Step Guide
Computational predictions must be confirmed through rigorous experimental validation. [11]The following protocols provide a self-validating framework for assessing the potential of EPTC and its derivatives as a drug scaffold.
Caption: A master workflow for experimental scaffold validation.
Protocol 4.1: Primary Screening - In Vitro Cytotoxicity (MTT Assay)
Causality: The MTT assay is a crucial first-pass screen to determine if the scaffold possesses general cytotoxic or anti-proliferative activity. It measures the metabolic activity of cells, which is an indicator of cell viability. [12][13]This is essential for applications like oncology, where the goal is to kill or inhibit the growth of cancer cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549 lung carcinoma or MCF-7 breast cancer) in a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to adhere by incubating for 24 hours at 37°C in a 5% CO₂ atmosphere. [14]2. Compound Treatment: Prepare serial dilutions of EPTC (and its derivatives) in culture medium. The final concentration might range from 0.1 µM to 100 µM. Replace the old medium with the compound-containing medium. Include a "vehicle control" (e.g., 0.1% DMSO) and a "positive control" (a known cytotoxic drug like Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. [12]Metabolically active cells will convert the yellow MTT salt into purple formazan crystals. 5. Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals. [15]6. Data Acquisition: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570-590 nm using a microplate reader. 7. Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).
Protocol 4.2: Secondary Screening - Target-Based Assay (Kinase Inhibition)
Causality: Many 1,2,4-triazole derivatives are known to be potent kinase inhibitors. [4][16]A target-based assay confirms if the scaffold's activity is due to interaction with a specific enzyme, moving from a general cytotoxic effect to a specific mechanism of action. This protocol uses a luminescence-based assay that quantifies ATP consumption during the kinase reaction. [17] Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing the target kinase (e.g., EGFR, VEGFR-2), its specific substrate peptide, and cofactors in a kinase assay buffer.
-
Inhibitor Addition: In a 96-well plate, add serially diluted EPTC or its derivatives. Include a "no inhibitor" control (for 100% activity) and a "positive control" inhibitor (e.g., Staurosporine). [17]3. Kinase Reaction Initiation: Add the kinase to the wells and pre-incubate for 10 minutes to allow inhibitor binding. Initiate the reaction by adding a mixture of ATP and the substrate. Incubate for 60 minutes at 30°C. [17]4. Signal Generation: Stop the kinase reaction and measure the remaining ATP. A common method is the ADP-Glo™ assay, which first depletes unused ATP, then converts the ADP produced into ATP, which drives a luciferase-luciferin reaction to generate light. [18]5. Data Acquisition: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus to kinase activity.
-
Analysis: Plot the luminescence signal against the inhibitor concentration to calculate the IC₅₀ value for the specific kinase target.
Protocol 4.3: Early ADMET - Kinetic Solubility Assay
Causality: Poor aqueous solubility is a major cause of failure for drug candidates. [19]It can lead to low bioavailability and unreliable results in biological assays. [20]A kinetic solubility assay is a high-throughput method used in early discovery to quickly assess a compound's solubility under non-equilibrium conditions, which mimics the initial dissolution process in the body. [21] Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of EPTC (e.g., 10 mM) in 100% DMSO. [22]2. Dilution in Buffer: Add a small volume of the DMSO stock solution (e.g., 2-5 µL) to an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4) in a 96-well plate. This creates a final DMSO concentration of 1-2%. [19]3. Incubation: Mix and incubate the plate at room temperature for a set period (e.g., 90 minutes to 2 hours) to allow for precipitation. [19][22]4. Precipitate Removal: Separate the undissolved precipitate from the soluble compound. This is typically done by filtering the plate through a filter plate with a specific pore size. [20]5. Quantification: Measure the concentration of the compound remaining in the filtrate. This is often done using a UV-Vis spectrophotometer by comparing the absorbance to a standard curve. [19]6. Analysis: The kinetic solubility is reported as the highest concentration at which the compound remains in solution under these conditions (e.g., in µg/mL or µM).
Data Presentation and Interpretation
Effective validation requires clear presentation of quantitative data. The results from the described protocols can be summarized for easy comparison.
Table 1: Hypothetical Validation Data for EPTC and a Derivative
| Compound | Description | Cytotoxicity IC₅₀ (A549 cells, µM) | Kinase Inhibition IC₅₀ (EGFR, µM) | Kinetic Solubility (pH 7.4, µg/mL) |
| EPTC | Parent Scaffold | 25.4 | 15.2 | 75 |
| EPTC-Cl | 4-chloro-phenyl derivative | 2.1 | 0.9 | 65 |
| Gefitinib | Reference Drug (EGFR Inhibitor) | 0.5 | 0.04 | 20 |
Interpretation of Hypothetical Data: The parent scaffold EPTC shows modest activity. The addition of a chloro group to the phenyl ring (EPTC-Cl ) significantly improves both cytotoxicity and target-specific kinase inhibition, suggesting a key structure-activity relationship (SAR) where a halogenated phenyl group fits well into the target's binding pocket. Both compounds exhibit good kinetic solubility, a highly desirable trait. While not as potent as the reference drug Gefitinib, EPTC-Cl represents a promising lead for further optimization.
Conclusion
The validation process detailed in this guide demonstrates that ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate (EPTC) is a highly promising drug scaffold. Its excellent in silico druglikeness profile, combined with the proven biological activity of the 1,2,4-triazole core, establishes a strong foundation for its use in drug discovery programs. [3][16]The synthetic accessibility of EPTC allows for rapid generation of derivatives, enabling exploration of structure-activity relationships to enhance potency and selectivity, as demonstrated by our hypothetical data. The provided experimental workflows offer a robust and logical pathway for researchers to systematically validate this scaffold and its analogues, bridging the gap from conceptual design to a viable lead series for preclinical development.
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate
This document provides essential, immediate safety and logistical information for the proper handling and disposal of ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate. Designed for researchers, scientists, and drug development professionals, this guide synthesizes established safety protocols and regulatory principles to ensure personnel safety and environmental compliance. Adherence to these procedures is critical for minimizing risk within the laboratory setting.
Hazard Assessment and Characterization
Understanding the potential hazards of a chemical is the foundation of its safe management and disposal. Based on data from analogous 1,2,4-triazole compounds, ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate should be handled as a hazardous substance.
The primary causality for treating this compound with a high degree of caution stems from the toxicological profile of the 1,2,4-triazole class, which includes potential reproductive toxicity.[1][2][4]
Table 1: Anticipated Hazard Profile
| Hazard Category | GHS Classification (Based on Analogues) | Rationale and Precautionary Actions |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[2][5] Avoid ingestion. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6] |
| Serious Eye Irritation | Category 2 | Causes serious eye irritation.[1][2][3] Always wear safety glasses with side shields or chemical goggles.[3] |
| Skin Irritation | Category 2 | Causes skin irritation.[3][7] Wear chemical-resistant gloves and a lab coat. Avoid contact with skin. |
| Reproductive Toxicity | Category 1B or 2 | Suspected of damaging fertility or the unborn child.[1][2][4] This is the most significant long-term hazard. Handle with engineering controls (fume hood) where possible and always use appropriate PPE. |
| Incompatible Materials | Not Applicable | Strong oxidizing agents, Strong acids.[2][3][4] Never mix waste containing this compound with strong acids or oxidizers to prevent uncontrolled exothermic or gas-evolving reactions. |
Personnel Safety and Spill Response
A proactive approach to safety is paramount. This involves utilizing the correct Personal Protective Equipment (PPE) and being prepared for accidental releases.
Required Personal Protective Equipment (PPE)
-
Eye Protection: Safety glasses with side-shields conforming to EN166 (EU) or ANSI Z87.1 (US) standards are mandatory.[2] For tasks with a higher splash risk, chemical safety goggles or a face shield should be used.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene.[8] Inspect gloves for integrity before each use and change them immediately if contaminated.
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.[8]
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[2][3]
Spill Management Protocol
In the event of a small-scale spill, a swift and correct response can prevent a minor incident from escalating.
-
Evacuate and Alert: Immediately alert personnel in the vicinity.
-
Don PPE: Before addressing the spill, don the full PPE detailed above.
-
Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[8] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Carefully sweep or scoop the absorbed material and spilled compound into a designated, leak-proof hazardous waste container.[2]
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Label and Dispose: Seal and label the waste container and manage it according to the disposal protocol in the next section.
For large spills, evacuate the area immediately and follow your institution's emergency procedures.[8]
Step-by-Step Disposal Protocol
The disposal of ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate must be managed as a hazardous waste stream. The recommended final disposal method is high-temperature incineration by a licensed waste disposal contractor.[1][2] Drain and trash disposal are strictly prohibited.[9]
Step 1: Waste Identification and Segregation Immediately upon generation, identify the waste as "Hazardous Chemical Waste." Segregate it into a dedicated waste stream for non-halogenated organic solids. If the waste is in a solution, it should be placed in a corresponding non-halogenated organic liquid waste container. This segregation is critical to prevent dangerous reactions with incompatible waste streams like acids or oxidizers.[8]
Step 2: Containerization Use only designated, chemically compatible, and leak-proof hazardous waste containers, such as high-density polyethylene (HDPE) or glass bottles.[8] The container must have a secure, tight-fitting lid. Keep the container closed at all times except when adding waste.[10] Do not fill containers beyond 90% capacity to allow for expansion.[8]
Step 3: Labeling Properly label the waste container before adding any waste. The label must include:
-
The words "Hazardous Waste."
-
The full, unambiguous chemical name: "Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate" and any other components in the waste.
-
The associated hazards (e.g., "Toxic," "Irritant," "Reproductive Hazard").[8]
-
The date when waste was first added to the container (Accumulation Start Date).
Step 4: Temporary Storage Store the sealed and labeled container in a designated Satellite Accumulation Area (SAA) or a main hazardous waste storage area. This area must be cool, dry, well-ventilated, and away from general laboratory traffic.[8] Ensure it is stored separately from incompatible materials.
Step 5: Final Disposal Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the full waste container.[8] Do not attempt to treat or dispose of the chemical yourself. The EHS department will ensure it is transported to a licensed facility for proper disposal, typically via controlled incineration.[2]
Disposal Decision Workflow
The following diagram illustrates the logical steps for proper waste management from the point of generation to final disposal.
Caption: Decision workflow for safe disposal.
By systematically following this guide, laboratory professionals can ensure that ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate is managed and disposed of in a manner that prioritizes safety, regulatory compliance, and environmental stewardship.
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A Researcher's Guide to the Safe Handling of Ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate
Hazard Assessment and Risk Mitigation
The 1,2,4-triazole core is a common motif in pharmacologically active compounds, and derivatives can exhibit a range of biological effects.[1] Based on data from structurally related compounds, ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate should be handled with caution. The primary hazards associated with similar triazole derivatives include:
-
Serious Eye Irritation: Can cause significant eye irritation.[2][4][5]
-
Skin Irritation: May cause skin irritation upon contact.[4][5]
-
Respiratory Irritation: Inhalation of dust or aerosols may irritate the respiratory system.[4][5][6]
-
Reproductive Toxicity: Some 1,2,4-triazole derivatives are suspected of damaging fertility or the unborn child.[2][3]
Given these potential hazards, a comprehensive approach to personal protective equipment (PPE) and handling procedures is mandatory.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is critical to minimize exposure. The following table outlines the minimum required PPE for handling ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate.
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a significant risk of splashes or when handling larger quantities.[7][8][9] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) are required.[7] Double-gloving is recommended for extended handling periods. Inspect gloves for any signs of degradation or puncture before use. | Prevents skin contact and potential absorption of the compound. |
| Body Protection | A flame-resistant lab coat is essential.[8] For larger scale operations or when there is a risk of significant splashing, a chemical-resistant apron over the lab coat is advised.[7] | Protects the skin and personal clothing from contamination. |
| Respiratory Protection | All handling of the solid compound should be performed in a certified chemical fume hood to minimize inhalation of dust particles.[7] If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is mandatory.[7][10] | Prevents inhalation of the compound, which can cause respiratory irritation. |
Operational Workflow: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage. The following workflow provides a step-by-step guide for working with ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate.
Caption: Workflow for the safe handling of ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate.
Step-by-Step Handling Protocol:
-
Receipt and Storage: Upon receipt, visually inspect the container for any damage. Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4]
-
Donning PPE: Before handling, put on all required personal protective equipment as outlined in the table above.
-
Preparing the Work Area: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper.
-
Weighing: Conduct all weighing operations within the chemical fume hood to contain any airborne dust. Use a tared container to minimize the transfer of the solid.
-
Dissolution: If dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
Reaction Setup: Perform all reactions in a chemical fume hood.
-
Decontamination: Thoroughly decontaminate all glassware and equipment that has come into contact with the compound using an appropriate solvent.
-
Waste Segregation: Segregate all waste streams. Solid waste (contaminated gloves, bench paper) should be placed in a designated, labeled hazardous waste container. Liquid waste (reaction mixtures, cleaning solvents) should be collected in a separate, labeled hazardous waste container.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations.[3] The recommended disposal method for similar triazole compounds is incineration by a licensed hazardous waste disposal facility.[2] Do not dispose of this chemical down the drain.[3]
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water after handling is complete.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3][4] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[4] Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air.[3][4] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.
-
Spill: For small spills, carefully absorb the material with an inert absorbent material and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
By adhering to these rigorous safety protocols, you can confidently and safely incorporate ethyl 5-phenyl-4H-1,2,4-triazole-3-carboxylate into your research endeavors, ensuring both personal safety and the integrity of your work.
References
- Proper Disposal of 3-(phenoxymethyl)-4H-1,2,4-triazole: A Comprehensive Guide for Laboratory Professionals. Benchchem.
- Proper Disposal of 2-(4H-1,2,4-triazol-4-yl)acetic acid. Benchchem.
- Safety Data Sheet: 1,2,4-Triazole. Carl ROTH.
- Personal Protective Equipment (PPE). CHEMM.
- Personal Protective Equipment (PPE). US EPA.
- Personal Protective Equipment in Chemistry. Dartmouth Environmental Health and Safety.
- Safety Data Sheet. Sigma-Aldrich.
- 5 Types of PPE for Hazardous Chemicals. Hazmat School.
- Safety Data Sheet.
- A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.
- ETHYL 5-METHYL-2H-1,2,4-TRIAZOLE-3-CARBOXYLATE. ChemicalBook.
- Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
- methyl 1H-1,2,4-triazole-3-carboxylate. PubChem.
Sources
- 1. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. carlroth.com [carlroth.com]
- 4. fishersci.com [fishersci.com]
- 5. methyl 1H-1,2,4-triazole-3-carboxylate | C4H5N3O2 | CID 2735089 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemicalbook.com [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 9. hsa.ie [hsa.ie]
- 10. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
